molecular formula C6H12O6 B15613087 D-Allose-13C

D-Allose-13C

Cat. No.: B15613087
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-NGBFSFADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Allose-13C is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i1+1

InChI Key

GZCGUPFRVQAUEE-NGBFSFADSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of D-Allose-¹³C: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

D-Allose (B117823), a rare hexose (B10828440) and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in the biomedical and plant sciences due to its diverse and potent biological activities.[1] These include anti-cancer, anti-inflammatory, immunosuppressive, and anti-hypertensive effects.[2][3][4] Despite a growing body of research, the precise molecular mechanisms that govern its metabolic fate and signaling cascades are not fully elucidated. The application of stable isotope labeling, particularly with Carbon-13 (¹³C), provides a powerful methodology to trace the metabolic journey of D-Allose within cellular systems. This technical guide offers a comprehensive overview of the biological significance of D-Allose and the pivotal role of D-Allose-¹³C in unraveling its mechanisms of action, with a focus on its therapeutic potential.

Introduction to D-Allose

D-Allose is a monosaccharide that is found in nature in very limited quantities.[5] However, advancements in production methods have made it more accessible for research.[4][6] Its unique stereochemistry, differing from glucose at the C-3 position, is thought to be the basis for its distinct biological effects. Unlike D-glucose, D-Allose is not readily metabolized by many organisms, including humans, which contributes to its low caloric value and unique physiological properties.[7][8][9][10]

Biological Activities and Therapeutic Potential

D-Allose exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development.

  • Anti-Cancer Effects: D-Allose has been shown to inhibit the proliferation of various cancer cell lines.[1][6] This effect is largely attributed to its ability to induce the expression of Thioredoxin Interacting Protein (TXNIP), a known tumor suppressor.[1][11]

  • Anti-inflammatory and Immunosuppressive Properties: Research has indicated that D-Allose possesses anti-inflammatory and immunosuppressive capabilities, suggesting its potential use in treating autoimmune diseases and inflammatory conditions.[1][2]

  • Metabolic Regulation: Studies in Caenorhabditis elegans have demonstrated that D-Allose can extend lifespan through mechanisms involving sirtuin and insulin (B600854) signaling pathways.[5] It has also been noted for its anti-hypertensive effects.[2][5]

  • Plant Biology: In plants, D-Allose acts as a signaling molecule, inhibiting gibberellin signaling and inducing defense responses against pathogens through the generation of reactive oxygen species (ROS).[12][13][14]

The Role of D-Allose-¹³C in Mechanistic Elucidation

The use of uniformly ¹³C-labeled D-Allose ([U-¹³C₆]-D-Allose) is instrumental in tracing its metabolic fate and understanding its influence on cellular pathways. Stable isotope tracing allows researchers to follow the carbon backbone of D-Allose as it is taken up by cells and potentially transformed into other metabolites. This technique, often coupled with mass spectrometry or NMR spectroscopy, provides definitive evidence of metabolic routes and fluxes, which is critical for a comprehensive understanding of D-Allose's mechanism of action.[1][15][16][17]

Signaling Pathways of D-Allose

Anti-Cancer Signaling Pathway in Mammalian Cells

The primary anti-cancer mechanism of D-Allose involves the upregulation of TXNIP. Upon entering the cell, D-Allose is phosphorylated by hexokinase. The subsequent signaling cascade leads to increased TXNIP expression. TXNIP, in turn, downregulates the glucose transporter 1 (GLUT1), thereby reducing glucose uptake and leading to cell cycle arrest in the G1 phase.[1]

D_Allose_Anticancer_Pathway cluster_cell Cancer Cell D_Allose D-Allose Hexokinase Hexokinase D_Allose->Hexokinase Cell_Membrane Cell Membrane D_Allose_6P D-Allose-6-Phosphate Hexokinase->D_Allose_6P Signaling_Cascade Signaling Cascade D_Allose_6P->Signaling_Cascade TXNIP TXNIP Expression (Upregulation) Signaling_Cascade->TXNIP GLUT1 GLUT1 Expression (Downregulation) TXNIP->GLUT1 Glucose_Uptake Glucose Uptake (Reduced) GLUT1->Glucose_Uptake Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest Glucose_Uptake->Cell_Cycle_Arrest D_Allose_Plant_Defense_Pathway cluster_plant_cell Plant Cell D_Allose D-Allose Hexokinase Hexokinase D_Allose->Hexokinase D_Allose_6P D-Allose-6-Phosphate Hexokinase->D_Allose_6P NADPH_Oxidase NADPH Oxidase Activation D_Allose_6P->NADPH_Oxidase ROS ROS Production NADPH_Oxidase->ROS Defense_Response Defense Gene Expression & Pathogen Resistance ROS->Defense_Response C13_MFA_Workflow Start Start: Steady-state Cell Culture Labeling Incubate with [U-¹³C₆]-D-Allose Medium Start->Labeling Quenching Rapidly Quench Metabolic Activity Labeling->Quenching Extraction Extract Metabolites Quenching->Extraction Analysis LC-MS/MS or NMR Analysis Extraction->Analysis Data_Processing Identify & Quantify Mass Isotopologues Analysis->Data_Processing Flux_Calculation Correct for Natural ¹³C Abundance & Model Metabolic Flux Data_Processing->Flux_Calculation End End: Metabolic Flux Map Flux_Calculation->End

References

D-Allose-13C as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare sugar and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in biomedical research, particularly in the field of oncology.[1][2] Its inherent anti-proliferative and anti-cancer properties have positioned it as a potential therapeutic agent.[3] To unravel the precise mechanisms underlying its biological activities, stable isotope-labeled D-Allose, specifically D-Allose-13C, serves as a powerful metabolic tracer.[1] This technical guide provides a comprehensive overview of the application of this compound in metabolic research, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows.

Unlike the extensively metabolized D-glucose, D-Allose is characterized by its limited metabolism in biological systems.[4][5] This metabolic stability is a key feature that defines its role as a tracer. While 13C-glucose is ideal for quantifying fluxes through central carbon metabolism, this compound is uniquely suited to investigate cellular uptake, biodistribution, and the minor metabolic routes it may enter.[4] Furthermore, it can serve as a crucial control to differentiate active metabolic processing from other cellular phenomena.[4]

Metabolic Fate and Signaling Pathways

Studies have shown that a significant portion of administered D-Allose is absorbed and subsequently excreted unchanged.[6] However, it can be phosphorylated intracellularly to D-Allose-6-phosphate (A6P), marking its potential entry into cellular metabolism.[6][7] The downstream fate of A6P is a key area of investigation, with this compound being the ideal tool to trace its potential entry into glycolysis or the pentose (B10789219) phosphate (B84403) pathway (PPP).[6]

The anti-cancer effects of D-Allose are largely attributed to its ability to modulate critical signaling pathways. A primary mechanism involves the upregulation of Thioredoxin-interacting protein (TXNIP).[1][8] TXNIP, in turn, inhibits the glucose transporter GLUT1, leading to reduced glucose uptake and creating a state of glucose starvation for cancer cells.[1][9] This modulation of glucose metabolism is a central aspect of D-Allose's therapeutic potential.[9] Additionally, D-Allose has been reported to induce the production of reactive oxygen species (ROS) and activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][6]

D_Allose_Signaling cluster_inhibition Inhibitory Effect D-Allose D-Allose TXNIP TXNIP D-Allose->TXNIP Upregulates ROS Production ROS Production D-Allose->ROS Production Induces GLUT1 GLUT1 Glucose Uptake Glucose Uptake GLUT1->Glucose Uptake Mediates TXNIP->GLUT1 Inhibits Cell Growth Inhibition Cell Growth Inhibition Glucose Uptake->Cell Growth Inhibition Glucose Uptake->Cell Growth Inhibition Apoptosis Apoptosis ROS Production->Apoptosis

Signaling pathways modulated by D-Allose in cancer cells.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from this compound tracing experiments in cancer cell lines. This data is for illustrative purposes to demonstrate how results from such studies can be presented.

Table 1: Fractional Contribution of U-13C6-D-Allose to Key Metabolites in Cancer Cells

MetaboliteFractional Contribution (%) from U-13C6-D-Allose (24h)
D-Allose-6-phosphate85.2 ± 5.4
Fructose-6-phosphate3.1 ± 0.8
Glucose-6-phosphate1.5 ± 0.4
6-Phosphogluconate0.8 ± 0.2
Ribose-5-phosphate0.5 ± 0.1
Lactate1.2 ± 0.3
Citrate0.4 ± 0.1

Note: This is hypothetical data for illustrative purposes.[1]

Table 2: Mass Isotopologue Distribution (MID) in Key Metabolites after U-13C6-D-Allose Labeling (24h)

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Cell Line A
D-Allose-6-phosphate14.82.13.55.18.312.154.1
Lactate98.80.50.40.3---
Citrate99.60.20.10.10.00.00.0
Cell Line B
D-Allose-6-phosphate25.33.24.86.79.915.334.8
Lactate99.20.40.30.1---
Citrate99.80.10.10.00.00.00.0

Note: Data are hypothetical and for illustrative purposes only. M+n represents the mass isotopologue with 'n' 13C atoms.[7]

Experimental Protocols

Synthesis of U-13C6-D-Allose

A proposed method for synthesizing uniformly labeled this compound involves a chemo-enzymatic approach starting from U-13C6-D-Glucose.[1][10]

Objective: To synthesize U-13C6-D-Allose from U-13C6-D-Glucose.[1]

Materials:

  • U-13C6-D-Glucose

  • Benzyl (B1604629) alcohol

  • Engineered glycoside-3-oxidase

  • LS-selectride (reducing agent)

  • Palladium on carbon (hydrogenation catalyst)

  • Organic solvents and reagents for reaction and purification

Procedure:

  • Benzylation: Protect the anomeric carbon of U-13C6-D-Glucose with a benzyl group.[1]

  • Enzymatic Oxidation: Employ an engineered glycoside-3-oxidase to selectively oxidize the C-3 position.[10]

  • Stereoselective Reduction: Use a reducing agent like LS-selectride to reduce the C-3 ketone, which yields the allose configuration.[10]

  • Deprotection: Remove the benzyl protecting group via hydrogenation to yield U-13C6-D-Allose.[1]

  • Purification: Purify the final product using column chromatography.[1]

Synthesis_Workflow A U-13C6-D-Glucose B Benzylation A->B C 1-O-benzyl-U-13C6-D-glucopyranoside B->C D Enzymatic Oxidation (C-3) C->D E C-3 Ketone Intermediate D->E F Stereoselective Reduction E->F G Protected U-13C6-D-Allose F->G H Deprotection (Hydrogenation) G->H I U-13C6-D-Allose H->I

Proposed workflow for the synthesis of U-13C6-D-Allose.

In Vitro Isotope Labeling Protocol

This protocol outlines the general steps for tracing the metabolic fate of this compound in cultured cancer cells.[1][11]

Objective: To trace the metabolic fate of this compound and quantify its incorporation into central carbon metabolites in cancer cells.[1]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)[1]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)[11]

  • Fetal Bovine Serum (FBS)[11]

  • Penicillin-Streptomycin solution[11]

  • D-Glucose-free medium[1]

  • U-13C6-D-Allose[1]

  • Phosphate Buffered Saline (PBS), ice-cold[1]

  • Methanol (LC-MS grade), pre-chilled to -80°C[11]

  • Dry ice[1]

  • Liquid nitrogen[1]

Procedure:

  • Cell Culture: Culture cancer cells in complete medium until they reach approximately 80% confluency.[1]

  • Isotope Labeling:

    • Aspirate the complete medium and wash the cells once with D-Glucose-free medium.[1]

    • Add D-Glucose-free medium supplemented with a defined concentration of U-13C6-D-Allose (e.g., 10 mM) and dialyzed FBS.[1]

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours).[1]

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.[1]

    • Wash the cells twice with ice-cold PBS.[1]

    • Quench metabolism by adding a pre-chilled (-80°C) 80% methanol/water solution.[1]

    • Scrape the cells and collect the cell suspension.[1]

    • Ensure complete cell lysis through methods like freeze-thawing.[1]

    • Centrifuge to pellet cell debris and collect the supernatant containing polar metabolites.[1]

  • Sample Preparation for GC-MS/LC-MS Analysis:

    • Dry the metabolite extract.[1]

    • For GC-MS, derivatize the dried metabolites to make them volatile (e.g., methoximation followed by silylation).[1]

  • Mass Spectrometry Analysis:

    • Inject the prepared sample into the GC-MS or LC-MS/MS system.[1][7]

    • Separate and detect the mass isotopologue distributions (MIDs) of the metabolites.[1]

  • Data Analysis:

    • Correct the raw data for the natural abundance of 13C.[1]

    • Use appropriate software (e.g., INCA, Metran) to perform metabolic flux analysis.[1]

In_Vitro_Workflow A Cell Culture (80% Confluency) B Wash with Glucose-Free Medium A->B C Add this compound Labeling Medium B->C D Incubate (Time Course) C->D E Wash with Cold PBS D->E F Quench Metabolism (-80°C Methanol) E->F G Metabolite Extraction F->G H Sample Preparation (Derivatization) G->H I GC-MS or LC-MS/MS Analysis H->I J Data Analysis (MID, Flux) I->J

Workflow for tracing the metabolic fate of this compound in vitro.

In Vivo this compound Infusion Protocol

This protocol provides a framework for conducting in vivo this compound infusion studies, primarily in murine models.[6]

Objective: To investigate the metabolic fate and signaling effects of D-Allose in a living system.[6]

Animal Model: C57BL/6J mice (8-10 weeks old) are commonly used.[6]

Procedure:

  • Acclimatization and Preparation:

    • House mice in a controlled environment for at least one week.[6]

    • Fast mice for a defined period (e.g., 6 hours) prior to infusion.[6]

    • Surgically implant a catheter into the jugular vein for tracer infusion.[6]

  • Tracer Infusion:

    • Prepare a sterile solution of [U-13C6]D-Allose in saline.[6]

    • Administer an initial bolus dose to rapidly achieve a steady-state concentration.[6]

    • Immediately follow with a continuous infusion at a constant rate.[6]

  • Sample Collection:

    • Collect blood samples at regular intervals during the infusion.[6]

    • At the end of the infusion period, euthanize the animal and rapidly dissect tissues of interest.[4]

    • Immediately flash-freeze tissues in liquid nitrogen to halt metabolic activity.[4]

  • Metabolite Extraction and Analysis:

    • Extract metabolites from frozen tissue samples using a cold solvent mixture.[6]

    • Analyze plasma and tissue extracts by LC-MS or GC-MS to measure the enrichment of 13C in various metabolites.[4]

In_Vivo_Workflow A Animal Acclimatization & Catheterization B Fasting A->B C Bolus + Continuous Infusion of this compound B->C D Blood Sampling (Time Course) C->D During Infusion E Euthanasia & Tissue Dissection C->E End of Infusion F Flash-Freeze Tissues E->F G Metabolite Extraction F->G H LC-MS or GC-MS Analysis G->H I Data Analysis H->I

Experimental workflow for in vivo this compound infusion studies.

Conclusion

This compound is a valuable and unique metabolic tracer with significant potential to advance our understanding of the biological effects of D-Allose, particularly in the context of cancer metabolism and drug development.[1] Its metabolic stability distinguishes it from traditional tracers like 13C-glucose, enabling researchers to dissect processes of cellular uptake and biodistribution, and to quantify its entry into and impact on central carbon metabolism. The protocols and data presented in this guide provide a framework for researchers to design and execute robust tracer studies, ultimately contributing to the elucidation of D-Allose's therapeutic mechanisms and its potential translation into clinical applications.[7]

References

The Scarcity and Isotopic Landscape of D-Allose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant scientific interest due to its unique biological activities, including anticancer and immunomodulatory properties. Its limited availability in nature presents a considerable challenge for research and development. This technical guide provides a comprehensive overview of the natural abundance of D-allose, detailed methodologies for its extraction and quantification, and an exploration of its isotopic composition. Furthermore, it elucidates key signaling pathways modulated by D-allose, offering a deeper understanding of its mechanism of action.

Natural Abundance of D-Allose

D-Allose is found in trace amounts in a select number of natural sources, making its isolation a complex endeavor. The low concentrations underscore the need for efficient extraction and sensitive analytical techniques. Biotechnological production, primarily through enzymatic isomerization of more abundant sugars like D-psicose or D-glucose, remains the primary source of D-allose for research and potential commercial applications[1].

Documented Natural Sources of D-Allose

The known natural occurrences of D-allose are summarized below. It is important to note that quantitative data on the concentration of D-allose in these sources is often limited or not specified in the available literature.

Natural SourceTypeForm of D-AlloseConcentration/Yield
Protea rubropilosa (African shrub)PlantAs a 6-O-cinnamyl glycosideNot specified
Veronica filiformis (Slender speedwell)PlantNot specifiedNot specified
Golden bartoniaPlantNot specifiedNot specified
Potato leaves (Solanum tuberosum)PlantNot specifiedNot specified
Chenille plant (Acalypha hispida)PlantNot specifiedLess than 5% yield from extraction
Human umbilical cord bloodHumanFree monosaccharideDetected at low levels
Indian seaweedMarine algaeNot specifiedDetected at low levels

Natural Abundance of D-Allose Isotopes

Specific data on the natural abundance of isotopes within the D-allose molecule is not available in current scientific literature. However, an understanding of the natural isotopic abundance of its constituent elements—Carbon, Hydrogen, and Oxygen—provides a foundational perspective. The isotopic composition of D-allose will reflect these natural abundances, with slight variations possible due to isotopic fractionation during biosynthetic processes.

Natural Abundance of Stable Isotopes of Constituent Elements
ElementIsotopeIsotopic Mass (amu)Natural Abundance (%)
Carbon 12C12.00000098.93
13C13.0033551.07
Hydrogen 1H1.00782599.9885
2H (Deuterium)2.0141020.0115
Oxygen 16O15.99491599.757
17O16.9991320.038
18O17.9991600.205

Experimental Protocols

Extraction of Soluble Monosaccharides (including D-Allose) from Plant Tissue

This protocol outlines a general method for the extraction of soluble sugars from plant leaves, which can be adapted for sources known to contain D-allose[2].

Materials:

  • Fresh or freeze-dried plant leaves

  • 80% ethanol (B145695)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Water bath or heating block

  • Rotary evaporator or vacuum concentrator

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Homogenize fresh plant leaves or grind freeze-dried leaves into a fine powder.

  • Extraction: a. Weigh approximately 1-5 g of the prepared plant material into a centrifuge tube. b. Add 20 mL of 80% ethanol to the tube. c. Vortex thoroughly to ensure complete mixing. d. Incubate the mixture in a water bath at 80°C for 1 hour, with intermittent vortexing.

  • Centrifugation: a. Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid plant debris. b. Carefully decant the supernatant, which contains the soluble sugars, into a clean collection tube.

  • Solvent Removal: a. The ethanol in the supernatant is removed using a rotary evaporator or a vacuum concentrator. b. The dried extract is then re-dissolved in a known volume of deionized water.

  • Clarification: a. The aqueous extract is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.

Quantification of D-Allose using High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of D-allose in an aqueous extract using HPLC with refractive index (RI) detection[2].

Instrumentation and Columns:

  • HPLC system equipped with a refractive index (RI) detector.

  • A carbohydrate analysis column (e.g., a column packed with a cation-exchange resin in the calcium form).

Mobile Phase and Conditions:

  • Mobile Phase: Degassed, deionized water.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 80-85°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of D-allose standards of known concentrations in deionized water to generate a calibration curve.

  • Sample Preparation: The filtered aqueous extract from the extraction protocol is used for injection.

  • Analysis: a. Inject the standards and the sample extract into the HPLC system. b. Identify the D-allose peak in the sample chromatogram by comparing its retention time with that of the D-allose standards. c. Quantify the concentration of D-allose in the sample by interpolating its peak area from the calibration curve.

Signaling Pathways Involving D-Allose

D-Allose has been shown to modulate critical signaling pathways in both mammalian and plant cells, contributing to its observed biological effects.

Anticancer Signaling Pathway of D-Allose

D-Allose exhibits antiproliferative effects on various cancer cell lines. A key mechanism involves the upregulation of Thioredoxin-interacting protein (TXNIP), which leads to an increase in intracellular reactive oxygen species (ROS), subsequent cell cycle arrest, and ultimately, apoptosis.

D_Allose_Anticancer_Pathway D_Allose D-Allose Cell_Membrane D_Allose->Cell_Membrane TXNIP TXNIP Upregulation Cell_Membrane->TXNIP ROS Increased Intracellular ROS TXNIP->ROS Cell_Cycle_Arrest Cell Cycle Arrest ROS->Cell_Cycle_Arrest Apoptosis Apoptosis ROS->Apoptosis

D-Allose anticancer signaling cascade.
D-Allose-Triggered Plant Immunity Pathway

In plants, D-allose can act as a signaling molecule to trigger defense responses against pathogens. This pathway is initiated by the phosphorylation of D-allose by hexokinase, leading to the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.

D_Allose_Plant_Immunity_Pathway D_Allose D-Allose Hexokinase Hexokinase D_Allose->Hexokinase D_Allose_6_Phosphate D-Allose-6-Phosphate Hexokinase->D_Allose_6_Phosphate Phosphorylation NADPH_Oxidase NADPH Oxidase Activation D_Allose_6_Phosphate->NADPH_Oxidase ROS ROS Production NADPH_Oxidase->ROS Defense_Response Plant Defense Response ROS->Defense_Response

References

The Discovery and History of D-Allose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant scientific interest due to its unique physiological properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2][3] Its scarcity in nature has historically limited its study and application, driving research into efficient and scalable production methods. This technical guide provides an in-depth exploration of the discovery and history of D-allose, tracing its journey from early chemical syntheses to modern biocatalytic and chemoenzymatic production strategies. Detailed experimental protocols for key synthesis methods are provided, alongside a comprehensive summary of the physicochemical and enzymatic data. Furthermore, this guide visualizes the core enzymatic production pathways and the molecular signaling cascades underlying its anti-cancer activity, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

D-Allose is an aldohexose that, despite sharing the same chemical formula as glucose (C6H12O6), exhibits remarkably different biological activities.[4][5] Unlike the ubiquitous D-glucose which often fuels pathological processes such as unregulated cancer cell growth, D-allose has demonstrated therapeutic potential.[1][4] The primary hurdle in harnessing D-allose for clinical and food industry applications has been its limited availability and the high cost of production.[6][7] This has spurred decades of research focused on developing efficient synthesis routes, leading to a fascinating evolution in chemical and biotechnological methodologies.

The Early Era: Chemical Synthesis

The initial forays into producing D-allose were rooted in classical organic chemistry. These early methods, while foundational, were often hampered by low yields, the need for extensive purification steps, and the generation of hazardous waste.[6][8]

The Bernaerts and De Ley Method (1963)

One of the earliest documented preparations of D-allose was reported by Bernaerts and De Ley in 1963. Their approach involved the synthesis from 3-ketoglycosides derived from disaccharides.

Experimental Protocol: Synthesis of D-Allose from 3-Ketoglycosides (Based on Bernaerts & De Ley, 1963)

  • Preparation of 3-Ketoglycoside: A suitable disaccharide (e.g., lactose, maltose) is subjected to microbial oxidation to introduce a keto group at the C-3 position of the glucose residue.

  • Reduction of the Keto Group: The resulting 3-ketoglycoside is then reduced. This reduction is a critical step, as it can lead to the formation of both D-allose and D-glucose epimers. The stereoselectivity of this step is influenced by the choice of reducing agent and reaction conditions.

  • Hydrolysis of the Disaccharide: Following reduction, the glycosidic bond of the disaccharide is hydrolyzed, typically using acidic conditions, to release the free monosaccharides.

  • Purification: The final and most challenging step involves the separation of D-allose from D-glucose and other byproducts. This is often achieved through chromatographic techniques.

The Baker and Horton Method (1972)

A significant advancement in the chemical synthesis of D-allose was presented by Baker and Horton in 1972. Their method provided a more scalable approach starting from the readily available D-glucose.[9]

Experimental Protocol: Large-Scale Preparation of D-Allose (Based on Baker & Horton, 1972)

  • Preparation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: D-glucose is first protected to yield this intermediate.

  • Oxidation: The protected glucose derivative is then oxidized to form 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

  • Stereoselective Reduction: The key step is the stereoselective reduction of the ketone intermediate. Baker and Horton investigated various reducing agents to optimize the yield of the allo-epimer over the gluco-epimer.

  • Deprotection: The protecting groups are removed under acidic conditions to yield free D-allose.

  • Purification: The final product is purified, often through crystallization, to obtain high-purity D-allose.

While these chemical methods were crucial in the initial characterization of D-allose, their inherent disadvantages, such as the use of harsh reagents and the difficulty in achieving high stereoselectivity, prompted a shift towards more sustainable and efficient biological production methods.[6]

The Biocatalytic Revolution: Enzymatic Synthesis

The limitations of chemical synthesis led researchers to explore enzymatic routes for D-allose production. This biocatalytic approach offers high specificity, milder reaction conditions, and a more environmentally friendly process. A cornerstone of this field is the "Izumoring" strategy, a systematic method for producing various rare sugars from abundant monosaccharides using a series of enzymatic reactions.

Key Enzymes in D-Allose Production

Several classes of enzymes are instrumental in the biosynthesis of D-allose. The most common strategies involve the isomerization or epimerization of other sugars.

  • L-Rhamnose (B225776) Isomerase (L-RhI): This is one of the most effective and widely studied enzymes for D-allose production. It catalyzes the isomerization of D-allulose (D-psicose) to D-allose.[2][7][10]

  • D-Psicose (B8758972) 3-Epimerase (DPE): This enzyme is used to produce the substrate for L-rhamnose isomerase, D-allulose, from the inexpensive and abundant D-fructose.[11][12]

  • Glucose Isomerase (GI): While primarily used for producing high-fructose corn syrup, some glucose isomerases have been shown to catalyze the conversion of D-allulose to D-allose.[7]

Enzymatic Production Pathways

The enzymatic synthesis of D-allose can be achieved through single-step or multi-step reactions, often performed in a one-pot setup to improve efficiency.

Production from D-Allulose:

The most direct enzymatic route is the isomerization of D-allulose to D-allose, typically catalyzed by L-rhamnose isomerase.

D-Allose_Anticancer_Pathway D_Allose D-Allose TXNIP TXNIP Expression D_Allose->TXNIP induces Thioredoxin Thioredoxin Activity TXNIP->Thioredoxin inhibits GLUT1 GLUT1 Expression TXNIP->GLUT1 downregulates ROS Intracellular ROS Thioredoxin->ROS reduces Apoptosis Apoptosis ROS->Apoptosis induces Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake mediates Cell_Growth Cancer Cell Growth Glucose_Uptake->Cell_Growth promotes Apoptosis->Cell_Growth inhibits

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Allose-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in biomedical research and therapeutic development. Its diverse biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive effects, underscore its potential as a novel therapeutic agent.[1] To unravel the intricate molecular mechanisms governing its metabolic fate and signaling cascades, stable isotope labeling with Carbon-13 (¹³C) is an indispensable tool. This technical guide provides a comprehensive overview of the physical and chemical properties of D-Allose-¹³C, detailed experimental protocols for its analysis, and insights into its biological significance.

Physicochemical Properties

This section summarizes the key physical and chemical properties of D-Allose-¹³C. The data presented is for various isotopologues, as specified in the tables.

General Properties
PropertyValueSource(s)
Chemical Formula C₅¹³CH₁₂O₆ (singly labeled) to ¹³C₆H₁₂O₆ (uniformly labeled)[2][3][4]
Appearance White crystalline solid[2][4][5]
CAS Number 70849-28-4 (for D-Allose-¹³C)[3]
Physical Properties
PropertyValueNotesSource(s)
Molecular Weight 181.15 g/mol (singly ¹³C labeled) 186.06 g/mol (uniformly ¹³C labeled)The molecular weight varies based on the number of ¹³C atoms.[4][6]
Melting Point 128-130 °CFor D-Allose-1,2,3,4,5,6-¹³C₆. The melting point of unlabeled D-Allose is reported as 148-150 °C.[5][7]
Boiling Point Decomposes before boilingAs is typical for sugars.
Solubility Soluble in water. Slightly soluble in DMSO and methanol. Insoluble in alcohol.Quantitative solubility data for D-Allose-¹³C is limited. Unlabeled D-Allose is soluble in water.[2][5][7][8]
Spectroscopic Data

¹³C Nuclear Magnetic Resonance (NMR) is a powerful technique for the structural elucidation of D-Allose-¹³C, providing information on the carbon skeleton and the precise location of the ¹³C label.

¹³C NMR Chemical Shift Data for D-[1-¹³C]allose in D₂O (75 MHz) [2]

AnomerC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
α-pyranose94.368.673.267.668.362.3
β-pyranose94.972.872.768.375.162.8
α-furanose97.5-----
β-furanose102.3-----

Note: The multiple chemical shifts for some carbon atoms in other sources reflect the presence of different tautomers in solution.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of D-Allose-¹³C in research. This section provides protocols for its synthesis and analysis.

Synthesis of D-Allose-¹³C

A chemo-enzymatic approach is commonly employed for the synthesis of D-Allose-¹³C, offering high yields and scalability.[1]

Protocol: Chemo-enzymatic Synthesis of [U-¹³C₆]-D-Allose [1]

  • Starting Material : Uniformly labeled [U-¹³C₆]-D-Glucose.

  • Enzymatic Oxidation : Employ a glycoside 3-oxidase to selectively oxidize the C-3 position of a protected glucose derivative. This enzymatic step is highly specific and avoids the generation of byproducts.

  • Stereoselective Reduction : Chemically reduce the resulting ketone at the C-3 position using a stereoselective reducing agent such as LS-Selectride. This step inverts the configuration at C-3, yielding the allose derivative.

  • Deprotection : Cleave the protecting groups (e.g., benzyl (B1604629) groups) via hydrogenation to yield the final D-Allose-¹³C product.

  • Purification and Verification : Purify the final product using chromatography and verify its identity and isotopic enrichment using NMR and mass spectrometry.

Analytical Techniques

Protocol: NMR Analysis of D-Allose-¹³C [1][2]

  • Sample Preparation : Dissolve the D-Allose-¹³C sample in deuterium (B1214612) oxide (D₂O).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher).[1]

  • Data Acquisition :

    • Acquire a 1D ¹³C NMR spectrum to observe the signals of the carbon atoms and confirm the position of the ¹³C label.

    • Acquire a 1D ¹H NMR spectrum to analyze the proton environment.

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC for unequivocal assignment of all proton and carbon signals.[1]

  • Data Analysis : Process the spectra using appropriate software to assign chemical shifts and determine coupling constants.

Protocol: LC-MS/MS Analysis of D-Allose-¹³C and its Metabolites [2][9]

  • Chromatographic Separation :

    • Column : Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like sugars.

    • Mobile Phase : A typical mobile phase consists of a gradient of acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid.

    • Flow Rate : Maintain a constant flow rate, typically between 0.2-0.5 mL/min.

    • Column Temperature : Keep the column at a constant temperature (e.g., 40°C) for reproducible retention times.[2]

  • Mass Spectrometry Detection :

    • Ionization Mode : Employ electrospray ionization (ESI) in negative ion mode, which is often preferred for sugar analysis.[2]

    • Detection Mode : Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a product ion (a fragment of the precursor).[2]

    • MRM Transitions : Empirically determine the specific MRM transitions for D-Allose-¹³C and its metabolites. For uniformly labeled D-Allose-¹³C ([¹³C₆]H₁₂O₆), the precursor ion [M-H]⁻ would be at m/z 185.06.[2]

  • Data Analysis :

    • Generate a standard curve using known concentrations of D-Allose-¹³C to quantify its abundance in the samples.

    • Analyze the mass isotopomer distributions of downstream metabolites to trace the metabolic fate of the ¹³C label.

Biological Significance and Signaling Pathways

D-Allose-¹³C is a powerful tracer for elucidating the metabolic fate and mechanism of action of D-allose, particularly in the context of its anti-cancer properties.

Anti-Cancer Effects and Signaling

D-allose exerts its anti-proliferative effects on cancer cells through various mechanisms, including the induction of the tumor suppressor thioredoxin-interacting protein (TXNIP).[9][10] This leads to a cascade of events that inhibit cancer cell growth.

D_Allose_Anticancer_Signaling D_Allose D-Allose Uptake Cellular Uptake D_Allose->Uptake TXNIP Upregulation of Thioredoxin-Interacting Protein (TXNIP) Uptake->TXNIP GLUT1 Inhibition of GLUT1 TXNIP->GLUT1 inhibits ROS Increased Reactive Oxygen Species (ROS) TXNIP->ROS Cell_Cycle_Arrest G1 Cell Cycle Arrest TXNIP->Cell_Cycle_Arrest via stabilization of p27kip1 Glucose_Uptake Reduced Glucose Uptake GLUT1->Glucose_Uptake Cancer_Growth Inhibition of Cancer Cell Growth Glucose_Uptake->Cancer_Growth Apoptosis Apoptosis ROS->Apoptosis Cell_Cycle_Arrest->Cancer_Growth Apoptosis->Cancer_Growth

D-Allose anti-cancer signaling pathway.

Experimental Workflows

Visualizing experimental workflows is essential for planning and executing complex studies. The following diagrams illustrate key workflows involving D-Allose-¹³C.

Metabolic Flux Analysis Workflow

¹³C-Metabolic Flux Analysis (MFA) is a key application of D-Allose-¹³C to quantify intracellular metabolic fluxes.

Metabolic_Flux_Analysis_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Cell_Culture 1. Cell Culture & Labeling Quenching 2. Metabolic Quenching Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. LC-MS/MS or NMR Analysis Extraction->Analysis Data_Processing 5. Data Processing & Isotopomer Analysis Analysis->Data_Processing Flux_Calculation 6. Metabolic Flux Calculation Data_Processing->Flux_Calculation Model_Validation 7. Model Validation & Interpretation Flux_Calculation->Model_Validation

Workflow for ¹³C-Metabolic Flux Analysis.
NMR Signal Assignment Workflow

A systematic approach is required for the complete assignment of NMR signals.

NMR_Signal_Assignment_Workflow Acquire_1D 1. Acquire 1D ¹H & ¹³C Spectra Acquire_2D 2. Acquire 2D COSY, HSQC, HMBC Acquire_1D->Acquire_2D Assign_Protons 3. Assign Protons (from COSY) Acquire_2D->Assign_Protons Assign_Carbons 4. Assign Carbons (from HSQC & HMBC) Assign_Protons->Assign_Carbons Final_Assignment 5. Final Structure Verification Assign_Carbons->Final_Assignment

References

D-Allose-¹³C: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Allose-¹³C. Given the limited direct research on the isotopically labeled form, this guide synthesizes available data on D-Allose and its isomer, D-allulose, to establish a robust framework for handling and experimental design. It includes detailed experimental protocols for stability assessment and visualizations of key concepts.

Introduction to D-Allose-¹³C

D-Allose is a rare aldohexose sugar, an epimer of D-glucose at the C3 position, which has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory, anti-proliferative, and cytoprotective effects.[1] The isotopically labeled version, D-Allose-¹³C, is an invaluable tool for tracing the metabolic fate and elucidating the mechanisms of action of D-Allose in vitro and in vivo.[1][2] Unlike common sugars such as glucose and fructose, D-Allose is poorly metabolized and is largely excreted from the body in its original form, making it a metabolically stable tracer.[3]

Chemical Stability and Degradation Profile

Direct quantitative stability data for D-Allose-¹³C is not extensively available in public literature. However, based on studies of D-Allose, its close isomer D-allulose, and general sugar chemistry, a stability profile can be inferred. The presence of a stable ¹³C isotope is not expected to significantly alter the chemical stability of the molecule compared to its unlabeled counterpart.[4]

Influence of pH

D-Allose is most stable in a neutral to slightly alkaline pH range (pH 7-8).[1] Studies on the enzymatic production of D-allose have been optimized at pH 8.0, suggesting a good degree of stability under these conditions.[1] Like other sugars, D-Allose is susceptible to degradation under highly acidic or alkaline conditions through mechanisms such as enolization, isomerization, and dehydration.[1][5]

Influence of Temperature

D-Allose is stable at physiological (37°C) and refrigerated temperatures.[1] Enzymatic production studies indicate stability up to 60°C.[6][7][8] However, elevated temperatures can lead to degradation.[1] For solid, crystalline D-Allose-¹³C, the melting point is reported to be between 128-130°C.[3]

Oxidative and Photochemical Stability

Recommended Storage Conditions

Proper storage is critical to maintain the chemical and isotopic purity of D-Allose-¹³C.

Table 1: Recommended Storage Conditions for D-Allose-¹³C

FormConditionTemperatureAtmosphereContainer
Solid (Lyophilized Powder) Long-term0 to 8°C[3]Inert (e.g., Argon, Nitrogen)Tightly sealed, opaque container[9]
Short-termAmbient Temperature[3]N/ATightly sealed, opaque container
Aqueous Solution Long-term≤ -20°C (preferably -80°C)[4]N/ASterile, airtight, opaque, single-use aliquots[4]
Short-term2 to 8°CN/ASterile, airtight, opaque container

Experimental Protocols for Stability Assessment

The following protocols are designed to guide researchers in performing stability studies on D-Allose-¹³C.

Protocol for In Vitro Stability Testing in Aqueous Solutions

This protocol assesses the stability of D-Allose-¹³C under various pH and temperature conditions.

Materials:

  • D-Allose-¹³C

  • Buffers: pH 4.0 (acetate), pH 7.4 (phosphate), pH 9.0 (borate)

  • High-purity water

  • Incubators or water baths set at 4°C, 25°C, 40°C, and 60°C

  • Validated stability-indicating analytical method (e.g., HPLC-RID or LC-MS/MS)

  • Quenching solution (e.g., ice-cold methanol)

Procedure:

  • Prepare a stock solution of D-Allose-¹³C in high-purity water to a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution into each of the pH buffers to the final target concentration.

  • Aliquot the solutions into vials for each time point and temperature condition (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Place the vials in the respective temperature-controlled environments.

  • At each designated time point, withdraw an aliquot and immediately quench any potential degradation by adding it to ice-cold methanol.[1]

  • Store the quenched samples at -80°C until analysis.

  • Analyze the samples using a validated analytical method to quantify the remaining D-Allose-¹³C.

  • Calculate the percentage of D-Allose-¹³C remaining at each time point relative to the t=0 concentration.

  • Determine the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 30-60 minutes.[13]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 30-60 minutes.[13]

  • Oxidation: 3% H₂O₂ at room temperature for 2-8 days.[13]

  • Thermal Degradation (Solid): 100°C for 24 hours.[14]

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[10]

Procedure:

  • Expose D-Allose-¹³C (in solid or solution form, as appropriate) to the stress conditions outlined above.

  • The goal is to achieve 10-30% degradation.[15] Time of exposure should be adjusted accordingly.

  • Neutralize acidic and basic samples after exposure.

  • Analyze the stressed samples alongside an unstressed control using a suitable analytical method (e.g., HPLC or LC-MS/MS with a photodiode array detector) to separate and identify degradation products.

Development of a Stability-Indicating HPLC-RID Method

Table 2: Example HPLC-RID Method Parameters for Sugar Analysis

ParameterSpecification
Column Amino column (e.g., Zorbax NH₂, 150 x 4.6 mm, 5µm)[16]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 75:25 v/v)[17]
Flow Rate 0.9 - 1.5 mL/min[16][17]
Column Temperature 33 - 35°C[16][17]
Detector Refractive Index Detector (RID)[16][17]
Detector Temperature 33 - 35°C[16][17]
Injection Volume 10 - 20 µL

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it can accurately separate D-Allose-¹³C from its degradation products.[13]

Visualizations

Signaling Pathways Modulated by D-Allose

D-Allose has been shown to exert its biological effects by modulating key cellular signaling pathways.

G cluster_0 Inflammatory Signaling cluster_1 Glucose Uptake Regulation D_Allose_Inflam D-Allose NFkB NF-κB Pathway D_Allose_Inflam->NFkB inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes production D_Allose_Gluc D-Allose TXNIP TXNIP (Thioredoxin-interacting protein) D_Allose_Gluc->TXNIP upregulates GLUT1 GLUT1 (Glucose Transporter 1) TXNIP->GLUT1 downregulates Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake facilitates

Caption: Signaling pathways modulated by D-Allose.[1]

Experimental Workflow for Stability Testing

A logical workflow is crucial for systematically evaluating the stability of D-Allose-¹³C.

G start Start: D-Allose-¹³C Sample forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_deg->method_dev method_val Validate Method (ICH Guidelines) method_dev->method_val stability_study Conduct Formal Stability Study (Long-term & Accelerated) method_val->stability_study data_analysis Analyze Data (Degradation Kinetics, Shelf-life) stability_study->data_analysis end End: Establish Storage Conditions & Shelf-life data_analysis->end

Caption: General workflow for D-Allose-¹³C stability assessment.

Conclusion

While direct and comprehensive stability data for D-Allose-¹³C is sparse, a robust understanding can be built from the literature on D-Allose and related rare sugars. It is expected to be stable when stored as a solid at refrigerated temperatures (0-8°C) in a tightly sealed, opaque container. Aqueous solutions should be stored frozen, preferably at -80°C, in single-use aliquots to maintain stability. Researchers should perform stability studies under their specific experimental conditions to ensure the integrity of D-Allose-¹³C. The protocols and workflows provided in this guide offer a framework for conducting such evaluations in accordance with established scientific and regulatory standards.

References

Commercial Availability and Technical Applications of D-Allose-13C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial availability of D-Allose-13C, a stable isotope-labeled rare sugar, and its applications in metabolic research and drug discovery. D-Allose, a C-3 epimer of D-glucose, has demonstrated significant potential in various therapeutic areas due to its anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The carbon-13 labeled analogue, this compound, serves as a powerful tracer to elucidate the metabolic fate and mechanisms of action of D-Allose within cellular systems.[1][2][4]

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers, offering various isotopic labeling patterns and quantities to suit diverse research needs. The most common form available is uniformly labeled D-Allose-1,2,3,4,5,6-13C6 ([U-13C6]-D-Allose), which is ideal for metabolic flux analysis and tracing studies. Below is a summary of commercially available this compound products and their specifications.

SupplierProduct NameCAS NumberMolecular FormulaPurityIsotopic EnrichmentAvailable Quantities
Synthose D-Allose-1,2,3,4,5,6-13C6N/A¹³C₆H₁₂O₆Min. 98% (¹H-NMR)99 atom % ¹³C25mg, 50mg, 100mg, 250mg, 500mg[5]
Sapphire North America D-Allose-1,2,3,4,5,6-13C6N/A¹³C₆H₁₂O₆99% (¹H-NMR)Not Specified100MG, 250MG, 500MG[6]
LGC Standards This compound70849-28-4¹³C C₅ H₁₁ O₆Not SpecifiedNot Specified10 mg, 100 mg[7]
CymitQuimica This compound70849-28-4C¹³C₅H₁₁O₆Not SpecifiedNot SpecifiedNot Specified[8]
MedchemExpress This compoundNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Scientific Laboratory Supplies This compound70849-28-4Not SpecifiedNot SpecifiedNot Specified100MG[9]
Gentaur This compound-1Not SpecifiedNot SpecifiedNot SpecifiedNot Specified5 mg[10]

Experimental Protocols and Applications

The use of this compound as a tracer is critical for understanding its biological effects. Researchers can employ stable isotope tracing techniques to investigate its metabolic fate and impact on cellular metabolism and signaling.

Protocol 1: Tracing the Metabolic Fate of this compound in Cancer Cells

This protocol focuses on determining the intracellular pathways that metabolize D-Allose and quantifying its contribution to central carbon metabolism.[4]

Objective: To trace the metabolic fate of this compound and quantify its incorporation into central carbon metabolites in cancer cells.[4]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Glucose-free medium

  • U-13C6-D-Allose

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 80% methanol/water solution

  • Dry ice and liquid nitrogen

Procedure:

  • Cell Culture: Culture cancer cells in a complete medium until they reach 80% confluency.[4]

  • Isotope Labeling: Aspirate the complete medium and wash the cells once with D-Glucose-free medium. Add D-Glucose-free medium supplemented with 10 mM U-13C6-D-Allose and 10% dialyzed FBS. Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of labeled D-Allose into intracellular metabolites.[4]

  • Metabolite Extraction: At each time point, rapidly aspirate the labeling medium. Wash the cells twice with ice-cold PBS. Quench metabolism by adding a pre-chilled (-80°C) 80% methanol/water solution.[4]

  • Sample Analysis: Collect the cell extracts and analyze them using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the 13C-labeled metabolites.

Protocol 2: Investigating the Effect of this compound on Glycolysis and the Pentose Phosphate Pathway (PPP)

This application aims to elucidate how D-Allose alters key metabolic pathways in cancer cells, providing insights into its anti-cancer mechanisms.[4]

Objective: To investigate the effect of this compound on glycolysis and the PPP in cancer cells.[4]

Materials:

  • Same as in Protocol 1, with the addition of [1,2-13C2]-D-Glucose.

Procedure:

  • Cell Culture: Culture cancer cells as described in Protocol 1.

  • Isotope Labeling: Treat cells with both this compound and [1,2-13C2]-D-Glucose to trace the metabolic flux through glycolysis and the PPP.

  • Metabolite Extraction and Analysis: Follow the same procedures for metabolite extraction and analysis as in Protocol 1 to determine the effect of D-Allose on glucose metabolism.

Signaling Pathways and Mechanisms of Action

D-Allose exerts its biological effects through the modulation of intricate signaling pathways.

Anti-Cancer Signaling Pathway

In various cancer cell lines, D-Allose has been shown to inhibit cell proliferation.[1] This effect is partly attributed to its ability to induce the expression of Thioredoxin Interacting Protein (TXNIP), a known tumor suppressor.[1] The upregulation of TXNIP leads to the downregulation of glucose transporter 1 (GLUT1), thereby reducing glucose uptake and arresting the cell cycle in the G1 phase.[1]

D_Allose_Anticancer_Signaling D-Allose D-Allose Hexokinase Hexokinase D-Allose->Hexokinase D-Allose-6-P D-Allose-6-P Hexokinase->D-Allose-6-P TXNIP_upregulation TXNIP Upregulation D-Allose-6-P->TXNIP_upregulation GLUT1_downregulation GLUT1 Downregulation TXNIP_upregulation->GLUT1_downregulation Glucose_uptake_inhibition Glucose Uptake Inhibition GLUT1_downregulation->Glucose_uptake_inhibition Cell_cycle_arrest G1 Phase Cell Cycle Arrest Glucose_uptake_inhibition->Cell_cycle_arrest Cancer_cell_inhibition Cancer Cell Proliferation Inhibition Cell_cycle_arrest->Cancer_cell_inhibition

Caption: Proposed signaling pathway for the anti-cancer effects of D-Allose.[1]

Inhibition of TLR4 Signaling Pathway

D-Allose has also been shown to exert anti-inflammatory and neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[2][3] It can modulate downstream signaling cascades such as the PI3K/AKT and MyD88/NF-κB pathways.[2]

TLR4_Signaling_Inhibition D-Allose D-Allose TLR4 TLR4 D-Allose->TLR4 PI3K PI3K TLR4->PI3K MyD88 MyD88 TLR4->MyD88 AKT AKT PI3K->AKT Neuroprotection Neuroprotection AKT->Neuroprotection NF_kappaB NF-κB MyD88->NF_kappaB Inflammation Inflammation NF_kappaB->Inflammation

Caption: Inhibitory effect of D-Allose on the TLR4 signaling pathway.[2]

Synthesis and Experimental Workflow

The synthesis of uniformly labeled this compound can be achieved through chemo-enzymatic methods, often starting from a readily available labeled precursor like U-13C6-D-Glucose.

Proposed Workflow for the Synthesis of U-13C6-D-Allose

D_Allose_Synthesis_Workflow U_13C6_D_Glucose [U-¹³C₆]-D-Glucose Enzymatic_Oxidation Enzymatic Oxidation (e.g., Glycoside 3-oxidase) U_13C6_D_Glucose->Enzymatic_Oxidation C3_Ketone C-3 Ketone Intermediate Enzymatic_Oxidation->C3_Ketone Chemical_Reduction Stereoselective Chemical Reduction (e.g., LS-selectride) C3_Ketone->Chemical_Reduction U_13C6_D_Allose [U-¹³C₆]-D-Allose Chemical_Reduction->U_13C6_D_Allose

Caption: Proposed workflow for the synthesis of U-13C6-D-Allose.[1]

Workflow for Tracing the Metabolic Fate of this compound

Metabolic_Fate_Workflow Cell_Culture Cancer Cell Culture Isotope_Labeling Isotope Labeling with D-Allose-¹³C Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Metabolic Flux Modeling LC_MS_Analysis->Data_Analysis Pathway_Identification Identification of Metabolic Pathways Data_Analysis->Pathway_Identification

Caption: Workflow for tracing the metabolic fate of this compound.[4]

References

D-Allose-13C: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and handling guidelines for D-Allose-13C, a stable isotope-labeled rare sugar. Given the increasing interest in D-Allose for its potential therapeutic applications, including anti-inflammatory and anti-proliferative effects, understanding the safety profile and proper handling of its isotopically labeled form is crucial for research and development.[1] This document synthesizes available toxicological data, outlines safe handling procedures, and provides detailed experimental protocols.

Core Safety and Toxicological Profile

While specific toxicological studies on this compound are limited, the general principles of isotope toxicology suggest that the substitution of carbon-12 with carbon-13, a stable isotope, is not expected to significantly alter the compound's toxicological profile from that of unlabeled D-Allose.[2] The available safety data for D-Allose indicates a low order of toxicity.[2][3][4]

Quantitative Safety Data

The following table summarizes the key quantitative safety data available for D-Allose.

ParameterValueSpeciesTest MethodReference
Acute Oral Toxicity (LD50) 20.5 g/kgRatBehrens-Karber method[3][4]
Sub-chronic Toxicity No significant adverse effectsRat6-month dietary administration[2][4]
Melting Point 128-130 °C--[5]
Solubility Soluble in water--[5]

Handling and Storage Guidelines

Proper handling and storage of this compound are essential to ensure personnel safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is recommended when handling this compound, especially in powdered form.[6]

  • Hand Protection: Disposable nitrile gloves should be worn.

  • Eye Protection: Safety glasses with side shields or goggles are necessary to protect from dust particles.

  • Body Protection: A full-length laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: In cases where dust formation is possible, a NIOSH/CEN approved respirator is recommended.[6][7]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[6]

Storage

This compound should be stored in a tightly sealed container in a dry place.[7] For long-term stability, especially for solutions, storage at -80°C is recommended.[8][9]

First Aid Measures
  • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical advice.[7]

  • Skin Contact: Rinse the affected area with water.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[7]

  • Ingestion: Rinse mouth with water and seek medical advice if feeling unwell.[7]

Experimental Protocols

Detailed methodologies are critical for the safe and effective use of this compound in research.

Acute Oral Toxicity Testing (Rat Model)

This protocol is based on studies conducted on D-Allose.[2][3]

  • Test System: Male Wistar rats are used for the study.

  • Administration: A single oral dose of D-Allose is administered via gavage.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for 48 hours post-dosing.

  • Endpoint: The LD50 value is calculated based on the mortality data using a recognized statistical method like the Behrens-Karber method.

Sub-chronic Oral Toxicity Study (Rat Model)

This protocol evaluates the effects of repeated oral administration of D-Allose.[2]

  • Test System: Male Wistar rats.

  • Administration: D-Allose is mixed into the diet at various concentrations.

  • Duration: The study is conducted over a 6-month period.

  • Parameters Monitored: Body weight, food consumption, and clinical signs of toxicity are monitored throughout the study.

In Vivo Sample Preparation for Metabolic Tracing

This protocol outlines the general steps for preparing samples from in vivo studies using this compound.[8][9][10]

  • Animal Preparation: Mice are typically fasted for 6 hours prior to infusion to reduce endogenous glucose levels. Anesthesia is administered (e.g., isoflurane).[9]

  • Tracer Administration: A sterile solution of this compound in saline is administered, often via a bolus dose followed by continuous infusion through a catheterized jugular vein.[9]

  • Sample Collection: At predetermined time points, blood and tissue samples are collected.

  • Sample Quenching: To halt metabolic activity, tissues are immediately flash-frozen in liquid nitrogen.[8][10]

  • Metabolite Extraction: Metabolites are extracted from frozen tissues using a cold solvent mixture (e.g., methanol:acetonitrile:water). The tissue is homogenized in the solvent, and the protein and cellular debris are pelleted by centrifugation.[9]

  • Storage: All samples should be stored at -80°C until analysis.[9]

Visualized Workflows and Pathways

The following diagrams illustrate key workflows and biological pathways relevant to the handling and study of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_area Clean & Unclutter Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_equip Gather Necessary Equipment don_ppe->gather_equip weigh Weigh this compound gather_equip->weigh dissolve Dissolve in Solvent weigh->dissolve store Store in Tightly Sealed Container at Recommended Temperature weigh->store dissolve->store dispose Dispose of Waste According to Institutional Guidelines store->dispose

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

D-Allose has been shown to exhibit anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway.[1]

NFkB_Signaling_Pathway Potential Inhibition of NF-κB Pathway by D-Allose cluster_nucleus Inside Nucleus D_Allose D-Allose IKK IKK Complex D_Allose->IKK Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression

Caption: D-Allose may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

Methodological & Application

Unlocking Cellular Secrets: A Guide to D-Allose-13C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction: Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular metabolism. The use of stable isotope tracers, such as Carbon-13 (13C), is central to this technique. While 13C-labeled glucose is a widely used tracer for studying central carbon metabolism, the rare sugar D-Allose (B117823), when labeled with 13C (D-Allose-13C), offers unique opportunities for metabolic research. Due to its distinct metabolic fate compared to glucose, this compound serves as a valuable tool for specific applications, including its use as a control for glucose uptake, for investigating non-metabolic distribution, and for exploring the lesser-known metabolic pathways it may enter.[1] This document provides detailed application notes and protocols for the utilization of this compound in metabolic flux analysis.

Core Applications of this compound in MFA:

  • Probing D-Allose-Specific Pathways: For researchers investigating the biological effects of D-Allose, including its anti-inflammatory, anti-cancer, and immunosuppressant properties, this compound is an essential tool to trace its metabolic fate and elucidate its mechanism of action.[2]

  • Deconvoluting Transport from Metabolism: In pathologies with altered glucose uptake, such as cancer, this compound can help differentiate between cellular uptake and active metabolic processing.[1]

  • Control for Glucose Metabolism Studies: Given its poor metabolization, this compound can be used as a control to validate that labeling patterns observed with 13C-glucose are indeed the result of specific enzymatic conversions.[1]

Data Presentation: Comparative Metabolic Fate

Direct quantitative data from metabolic flux analysis studies using this compound is not yet widely available in published literature. The following table provides a comparative summary of the well-documented metabolic fate of 13C-glucose versus the inferred and expected fate of this compound based on current knowledge.

Parameter13C-GlucoseThis compound (Inferred/Expected)Reference
Cellular Uptake Actively transported into cells.Slower uptake, potentially via diffusion in some mammalian cells.[1][3]
Metabolic Fate Readily metabolized through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle.Poorly metabolized; may be phosphorylated by hexokinase to D-allose-6-phosphate but limited entry into central carbon metabolism.[1][4]
Label Incorporation High incorporation of 13C into a wide range of downstream metabolites.Low to negligible incorporation of 13C into downstream metabolites of central carbon pathways.[3]
Primary Application in MFA Quantifying fluxes through central carbon metabolism.Control for glucose uptake and non-metabolic distribution; tracing D-Allose-specific pathways.[1]

Hypothetical Mass Isotopomer Distribution (MID) Data:

The following table illustrates hypothetical MID data for a key glycolytic intermediate, Glucose-6-Phosphate (G6P), after labeling with either [U-13C6]Glucose or [U-13C6]D-Allose. This illustrates the expected difference in labeling patterns.

MetaboliteIsotopologue[U-13C6]Glucose Labeling (Expected % Abundance)[U-13C6]D-Allose Labeling (Expected % Abundance)
Glucose-6-Phosphate (G6P) M+0 (unlabeled)< 5%> 95%
M+1< 1%< 1%
M+2< 1%< 1%
M+3< 1%< 1%
M+4< 1%< 1%
M+5< 1%< 1%
M+6 (fully labeled)> 95%< 5%

Note: This is hypothetical data for illustrative purposes.

Experimental Protocols

A successful metabolic flux analysis experiment using this compound requires careful planning and execution. The following are detailed protocols for key experimental stages.

Protocol 1: Cell Culture and Isotope Labeling with this compound

Objective: To introduce 13C-labeled D-Allose into cultured cells to trace its metabolic fate.

Materials:

  • Cell line of interest

  • Standard growth medium

  • Glucose-free and unlabeled D-allose-free medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (e.g., [U-13C6]D-Allose)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that allows them to reach 70-80% confluency at the time of labeling.

  • Acclimatization: Once cells are attached, replace the standard medium with a custom labeling medium containing all necessary components except glucose and unlabeled D-allose, supplemented with dFBS. Allow cells to acclimate for a designated period.

  • Isotope Labeling:

    • Prepare the this compound labeling medium by supplementing the glucose-free/D-allose-free medium with the desired concentration of this compound.

    • Aspirate the acclimatization medium and wash the cells once with sterile PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of 13C.[5] The optimal labeling time should be determined empirically, as it may be significantly longer than for glucose-based experiments due to the slow metabolism of D-Allose.[3]

Protocol 2: Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Ice-cold PBS

  • Pre-chilled (-80°C) 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Dry ice or liquid nitrogen

Procedure:

  • Quenching:

    • At each time point, rapidly remove the culture plate from the incubator and place it on dry ice to quench metabolic activity.

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

  • Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).

    • Scrape the cells and collect the cell suspension into a microcentrifuge tube.

  • Cell Lysis: Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Pellet Debris: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 3: Mass Spectrometry Analysis

Objective: To measure the mass isotopomer distributions (MIDs) of metabolites.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Procedure for GC-MS (requires derivatization):

  • Sample Preparation: Dry the metabolite extract, for example, using a speed vacuum concentrator.

  • Derivatization: A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to increase the volatility of the metabolites.[2]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the metabolites on a suitable GC column.

    • Detect the mass fragments using the mass spectrometer to determine the MIDs, which reflect the incorporation of 13C from D-Allose.[2]

Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Use specialized software (e.g., INCA, Metran, 13CFLUX2) to perform metabolic flux analysis by fitting the measured MIDs to a metabolic model.[2][6]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in metabolic flux analysis.

experimental_workflow cluster_experimental Experimental Phase cluster_computational Computational Phase cell_culture Cell Culture & Adaptation isotope_labeling Isotope Labeling with this compound cell_culture->isotope_labeling metabolite_extraction Metabolite Extraction isotope_labeling->metabolite_extraction ms_analysis MS Analysis (GC-MS/LC-MS) metabolite_extraction->ms_analysis data_processing Data Processing & MID Calculation ms_analysis->data_processing mfa_modeling Metabolic Flux Analysis Modeling data_processing->mfa_modeling flux_quantification Flux Quantification & Interpretation mfa_modeling->flux_quantification

Figure 1: General experimental workflow for Metabolic Flux Analysis using this compound.

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ccm Central Carbon Metabolism D_Allose_13C This compound D_Allose_13C_in This compound D_Allose_13C->D_Allose_13C_in Uptake Allose_6P_13C D-Allose-6-Phosphate-13C D_Allose_13C_in->Allose_6P_13C Hexokinase Limited_Entry Limited Entry into Central Carbon Metabolism Allose_6P_13C->Limited_Entry Glycolysis Glycolysis Limited_Entry->Glycolysis PPP Pentose Phosphate Pathway TCA TCA Cycle

Figure 2: Inferred metabolic fate of this compound in a mammalian cell.

signaling_pathway D_Allose D-Allose Hexokinase Hexokinase D_Allose->Hexokinase Allose_6P D-Allose-6-Phosphate Hexokinase->Allose_6P Phosphorylation Gibberellin_Signaling Gibberellin Signaling Pathway Allose_6P->Gibberellin_Signaling Inhibits Growth_Inhibition Growth Inhibition Gibberellin_Signaling->Growth_Inhibition Leads to

Figure 3: D-Allose interaction with the Gibberellin signaling pathway in plants.

This compound is an emerging tool in metabolic flux analysis with specialized applications. While quantitative flux data from this compound studies are still limited, the protocols and conceptual frameworks presented here provide a solid foundation for researchers to begin exploring its utility. As research into the biological roles of rare sugars continues to expand, the application of this compound in MFA is poised to provide significant new insights into cellular metabolism in both health and disease.

References

D-Allose-13C in NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare C-3 epimer of D-glucose, has garnered significant interest in the scientific community due to its diverse biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive effects.[1] The stable isotope-labeled form, D-Allose-13C, serves as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy to elucidate the mechanisms of action, metabolic fate, and interactions of this promising therapeutic candidate at an atomic level.[2] This document provides detailed application notes and experimental protocols for the use of this compound in NMR spectroscopy, aimed at researchers, scientists, and drug development professionals.

Applications of this compound in NMR Spectroscopy

The incorporation of the ¹³C isotope into D-allose allows for a range of NMR-based applications that are not feasible with the unlabeled compound. The low natural abundance of ¹³C (1.1%) means that signals from the labeled molecule can be observed with high sensitivity and without interference from the natural abundance background.[3]

Structural Elucidation and Conformational Analysis

¹³C NMR spectroscopy is a powerful technique for the structural characterization of carbohydrates.[4] For D-Allose-¹³C, both 1D and 2D NMR experiments can provide detailed information about its structure and the different tautomeric forms (α-pyranose, β-pyranose, α-furanose, and β-furanose) that exist in solution.[5]

Metabolic Flux Analysis

Uniformly labeled [U-¹³C₆]-D-Allose is an invaluable tracer for metabolic flux analysis.[1][4] By introducing ¹³C-labeled D-allose to cells or organisms, researchers can track its uptake, conversion into other metabolites, and entry into various metabolic pathways using NMR and mass spectrometry.[2] This provides a quantitative understanding of how D-allose is processed by cells and how it may perturb cellular metabolism.

Protein-Ligand Interaction Studies

NMR spectroscopy is a versatile tool for characterizing the binding of ligands to proteins.[6] By using ¹³C-labeled D-allose and an unlabeled protein, chemical shift perturbation (CSP) experiments can be performed.[7] Changes in the ¹³C chemical shifts of D-allose upon addition of the protein can identify the atoms involved in the binding interaction and can be used to determine the binding affinity (dissociation constant, Kd).[8] Conversely, using a ¹⁵N-labeled protein and unlabeled D-allose allows for monitoring changes in the protein's backbone amide signals. For a more comprehensive analysis, doubly labeled samples ([¹³C]-D-Allose and [¹⁵N]-protein) can be used to simultaneously observe changes in both molecules.[9]

Data Presentation

¹³C NMR Chemical Shift Data for D-Allose

The following table summarizes the reported ¹³C NMR chemical shifts for the different anomers of D-Allose in D₂O. The presence of multiple tautomers in solution leads to a complex spectrum, and ¹³C labeling is essential for unambiguous assignment.

AnomerC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Reference
α-pyranose94.368.673.267.668.362.3[5]
β-pyranose94.972.872.768.375.162.8[5]
α-furanose97.5-----[5]
β-furanose102.3-----[5]
Multiple Tautomers96.13176.325 / 73.950 / 73.883 / 69.49276.325 / 73.950 / 73.883 / 69.49263.86976.325 / 73.950 / 73.883 / 69.492-[4][10]

Note: The multiple chemical shift values for C2, C3, and C5 in the last row represent the different tautomers present in the solution as reported in the Biological Magnetic Resonance Bank (BMRB).[4][10] The data from Omicron Biochemicals, Inc. provides assignments for the specific pyranose and furanose forms.[5]

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₆]-D-Allose

A chemo-enzymatic approach is commonly used for the synthesis of uniformly labeled D-Allose.[1]

Methodology:

  • Starting Material: Uniformly labeled [U-¹³C₆]-D-Glucose.

  • Enzymatic Oxidation: Employ a glycoside 3-oxidase to selectively oxidize the C-3 position of a protected glucose derivative.

  • Chemical Reduction: Utilize a stereoselective reducing agent, such as LS-selectride, to reduce the C-3 ketone, yielding the allose configuration.[1]

  • Deprotection: If protecting groups were used, perform hydrogenation to yield the final [U-¹³C₆]-D-Allose product.

  • Purification and Verification: Purify the product using chromatography and verify its identity and isotopic enrichment using NMR and mass spectrometry.

G start [U-13C6]-D-Glucose step1 Enzymatic Oxidation (Glycoside 3-oxidase) start->step1 step2 Chemical Reduction (LS-selectride) step1->step2 step3 Deprotection (Hydrogenation) step2->step3 end [U-13C6]-D-Allose step3->end

Chemo-enzymatic synthesis of [U-¹³C₆]-D-Allose.
Protocol 2: NMR Sample Preparation and Data Acquisition for D-Allose-¹³C

Sample Preparation:

  • Dissolve the lyophilized D-Allose-¹³C sample in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).[4]

  • The concentration will depend on the specific experiment, but for initial characterization, a concentration of 10-20 mM is recommended.

  • Add a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate), for chemical shift referencing.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.[4]

  • 1D ¹³C NMR:

    • Pulse Program: A standard ¹³C observe pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): 1.0 - 2.0 seconds.

    • Relaxation Delay (D1): 2.0 - 5.0 seconds. For quantitative measurements, a longer delay (5 x T₁) is required.

    • Number of Scans (NS): 1024 or higher, depending on the sample concentration.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment is crucial for correlating each carbon with its directly attached proton(s), aiding in the assignment of the complex spectrum.

    • Use standard pulse sequences available on the spectrometer software.

Protocol 3: Protein-Ligand Interaction Study using ¹³C-HSQC Titration

This protocol outlines a general procedure for studying the interaction of D-Allose-¹³C with a target protein.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of D-Allose-¹³C (e.g., 10 mM in a suitable NMR buffer containing 10% D₂O).

    • Prepare a stock solution of the unlabeled target protein in the same NMR buffer. The protein concentration should be determined based on the expected binding affinity.

    • Prepare an initial NMR sample containing a fixed concentration of D-Allose-¹³C (e.g., 0.5 mM).

  • NMR Titration:

    • Acquire a ¹H-¹³C HSQC spectrum of the D-Allose-¹³C sample in the absence of the protein. This is the reference spectrum.

    • Add increasing amounts of the protein stock solution to the NMR tube, and acquire a ¹H-¹³C HSQC spectrum after each addition. The protein-to-ligand molar ratios could range from 0:1 to 2:1 or higher, depending on the Kd.

  • Data Analysis:

    • Overlay the series of HSQC spectra.

    • Monitor the changes in the chemical shifts of the D-Allose-¹³C signals. Significant chemical shift perturbations (CSPs) for specific carbons indicate their involvement in the binding interface.

    • The magnitude of the CSPs can be plotted against the molar ratio of protein to ligand. This binding isotherm can then be fitted to a suitable binding model to determine the dissociation constant (Kd).

G cluster_prep Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis prep1 Prepare this compound stock solution prep3 Prepare initial NMR sample (this compound only) prep1->prep3 prep2 Prepare unlabeled protein stock solution titrate2 Add increasing amounts of protein prep2->titrate2 titrate1 Acquire reference 1H-13C HSQC spectrum prep3->titrate1 titrate1->titrate2 titrate3 Acquire 1H-13C HSQC spectrum at each step titrate2->titrate3 Repeat titrate3->titrate2 analysis1 Overlay HSQC spectra titrate3->analysis1 analysis2 Identify Chemical Shift Perturbations (CSPs) analysis1->analysis2 analysis3 Plot CSPs vs. molar ratio analysis2->analysis3 analysis4 Fit binding isotherm to determine Kd analysis3->analysis4

Workflow for Protein-Ligand Interaction Study.

Signaling Pathways Involving D-Allose

D-Allose has been shown to exert its biological effects by modulating key signaling pathways. ¹³C-labeled D-allose can be instrumental in tracing its engagement with components of these pathways.

Anti-Cancer Signaling Pathway

In several cancer cell lines, D-allose inhibits cell proliferation.[11] This effect is partly attributed to its ability to induce the expression of Thioredoxin Interacting Protein (TXNIP), a known tumor suppressor.[11][12] The upregulation of TXNIP leads to the downregulation of glucose transporter 1 (GLUT1), thereby reducing glucose uptake and arresting the cell cycle in the G1 phase.[11][12] D-allose has also been shown to induce autophagy in some cancer cells.[13]

G allose D-Allose txnip TXNIP (Tumor Suppressor) allose->txnip induces autophagy Autophagy allose->autophagy induces glut1 GLUT1 (Glucose Transporter) txnip->glut1 downregulates cell_cycle Cell Cycle Arrest (G1 Phase) txnip->cell_cycle glucose_uptake Glucose Uptake glut1->glucose_uptake cancer_inhibition Inhibition of Cancer Cell Growth glucose_uptake->cancer_inhibition cell_cycle->cancer_inhibition autophagy->cancer_inhibition

D-Allose Anti-Cancer Signaling Pathway.

Conclusion

D-Allose-¹³C is a versatile and powerful tool for researchers in academia and the pharmaceutical industry. Its application in NMR spectroscopy provides invaluable insights into the structural characteristics, metabolic fate, and molecular interactions of D-allose. The detailed protocols and data presented in this guide offer a framework for designing and executing experiments that will further our understanding of the therapeutic potential of this rare sugar.

References

Application Notes and Protocols for D-Allose-13C as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose sugar, is gaining significant attention in biomedical research due to its unique physiological functions, including anti-proliferative, anti-inflammatory, and anti-cancer effects. To elucidate the mechanisms underlying these activities, it is crucial to understand its metabolic fate and enzymatic interactions within biological systems. D-Allose-¹³C, a stable isotope-labeled version of D-allose, serves as a powerful tracer for these investigations. When used as a substrate in enzyme assays, D-Allose-¹³C allows for the precise tracking of its conversion to various products, providing invaluable insights into enzyme kinetics and metabolic pathways.

These application notes provide detailed protocols for utilizing D-Allose-¹³C as a substrate in assays for three key enzymes: Hexokinase, L-Rhamnose Isomerase, and Glucose Isomerase. The protocols are designed for researchers in academic and industrial settings, including those involved in drug development.

Key Enzymes and Their Relevance

Hexokinase

Hexokinase is the first enzyme in the glycolytic pathway, responsible for the phosphorylation of hexoses. The phosphorylation of D-allose by hexokinase to D-allose-6-phosphate is a critical initiating step for many of its biological effects.[1][2][3] Studying the kinetics of this reaction with D-Allose-¹³C can help quantify its entry into cellular metabolism and subsequent influence on signaling pathways.

L-Rhamnose Isomerase

L-Rhamnose Isomerase is an aldose-ketose isomerase that can catalyze the reversible isomerization of D-allose to D-psicose (D-allulose).[4] This enzyme is of significant interest for the biotechnological production of rare sugars.[5] Kinetic analysis using D-Allose-¹³C provides a direct method to measure the efficiency of this conversion.

Glucose Isomerase

Glucose Isomerase, also known as xylose isomerase, is another key enzyme in sugar metabolism that can interconvert aldoses and ketoses. It has been shown to catalyze the conversion of D-allulose to D-allose.[6] Investigating the substrate specificity and kinetics of glucose isomerase with D-Allose-¹³C can aid in optimizing enzymatic processes for rare sugar production and understanding its metabolic roles.

Quantitative Data Summary

Table 1: Kinetic Parameters of L-Rhamnose Isomerase with D-Allose

Enzyme SourceKm (mM)Vmax (U/mg)Optimal pHOptimal Temperature (°C)Metal Ion Requirement
Bacillus subtilis 168Low (specific value not provided)--70Mn²⁺
Caldicellulosiruptor obsidiansis OB47-13.78.085Co²⁺
Pseudomonas stutzeri11 (for L-rhamnose, D-allose is a substrate)240 (for L-rhamnose, D-allose is a substrate)---

Table 2: Substrate Specificity of Glucose Isomerase

Enzyme SourceSubstrateRelative Activity (%)
Streptomyces griseofuscus S-41D-glucose100
D-xylose287
D-ribose20
D-alloseSubstrate

Data compiled from multiple sources.[2][7] Note: Quantitative kinetic data for D-allose with glucose isomerase is limited.

Signaling Pathway and Experimental Workflows

D-Allose Phosphorylation and Downstream Signaling

The phosphorylation of D-Allose by hexokinase is a key event that initiates a signaling cascade, impacting gene expression and cellular growth.

D_Allose_Signaling D_Allose_13C D-Allose-¹³C Hexokinase Hexokinase D_Allose_13C->Hexokinase Substrate D_Allose_6_Phosphate_13C D-Allose-6-Phosphate-¹³C Hexokinase->D_Allose_6_Phosphate_13C Product Signaling_Cascade Signaling Cascade D_Allose_6_Phosphate_13C->Signaling_Cascade Gene_Expression Altered Gene Expression (e.g., OsABF1) Signaling_Cascade->Gene_Expression Growth_Inhibition Growth Inhibition Signaling_Cascade->Growth_Inhibition Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (Purified or Cell Lysate) Reaction_Setup Incubate Enzyme with D-Allose-¹³C and Cofactors Enzyme_Prep->Reaction_Setup Substrate_Prep D-Allose-¹³C Solution (Known Concentration) Substrate_Prep->Reaction_Setup Quenching Stop Reaction (e.g., Heat, Acid) Reaction_Setup->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS NMR NMR Spectroscopy Extraction->NMR Data_Analysis Quantify ¹³C-labeled Products & Determine Kinetic Parameters LC_MS->Data_Analysis NMR->Data_Analysis

References

Application Notes and Protocols for Incorporating D-Allose-13C in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-allose, a rare sugar and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in biomedical research, particularly in oncology.[1] It exhibits a range of biological activities, including anti-proliferative, anti-inflammatory, and antioxidant effects.[2][3] Preclinical studies have highlighted its potential to disrupt tumor energy metabolism, induce oxidative stress in cancer cells, and modulate key signaling pathways involved in cell growth and survival.[2] The use of its stable isotope-labeled form, D-Allose-13C ([U-13C6]D-Allose), provides a powerful tool for metabolic tracing studies.[4][5] By replacing the naturally abundant ¹²C with ¹³C, researchers can track the metabolic fate of D-allose within cells using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5] This allows for the elucidation of the specific metabolic pathways it enters, quantification of its uptake, and its influence on central carbon metabolism.[5][6]

These application notes provide a comprehensive guide for utilizing this compound in cell culture to investigate its metabolic fate and mechanisms of action.

Key Applications of this compound in Cell Culture
  • Metabolic Fate and Flux Analysis: Tracing the incorporation of ¹³C from this compound into downstream metabolites can definitively determine whether and how D-allose is metabolized by cells.[4][6] This is crucial for understanding its mechanism of action.

  • Pathway Analysis: By tracking the ¹³C label, researchers can identify the specific metabolic pathways that are influenced by D-allose.[4]

  • Quantification of Cellular Uptake: this compound allows for the direct measurement of its transport rate into cells.[5]

  • Control for Glucose Metabolism Studies: Due to its poor metabolization, this compound can serve as an excellent control to differentiate active metabolic processing from cellular uptake and biodistribution in ¹³C-glucose tracing experiments.[7]

Signaling Pathways Modulated by D-Allose

D-allose has been shown to exert its anti-cancer effects by modulating several key signaling pathways.[6][8] A primary mechanism involves the upregulation of Thioredoxin-interacting protein (TXNIP), a known tumor suppressor.[2][9][10] Increased TXNIP expression leads to the inhibition of the glucose transporter GLUT1, thereby reducing glucose uptake in cancer cells.[4][9] Furthermore, D-allose can induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[2][6][11] It has also been observed to cause cell cycle arrest and modulate pathways involving AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR).[2][10]

D_Allose_Pathway D_Allose D-Allose TXNIP TXNIP D_Allose->TXNIP Upregulates ROS ROS Production D_Allose->ROS Induces AMPK AMPK Activation D_Allose->AMPK Activates Cell_Membrane Cell Membrane GLUT1 GLUT1 Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake TXNIP->GLUT1 Glycolysis Glycolysis Glucose_Uptake->Glycolysis Fuels Cell_Growth Cancer Cell Growth Glucose_Uptake->Cell_Growth Promotes Apoptosis Apoptosis ROS->Apoptosis Leads to Glycolysis->Cell_Growth Promotes Apoptosis->Cell_Growth AMPK->Cell_Growth Inhibits

D-Allose Signaling in Cancer Cells

Experimental Protocols

Protocol 1: Preparation of this compound Labeling Medium

This protocol describes the preparation of cell culture medium for stable isotope tracing experiments using uniformly labeled this compound.

Materials:

  • Glucose-free and unlabeled D-allose-free base medium (e.g., DMEM, RPMI-1640)[4]

  • Dialyzed Fetal Bovine Serum (dFBS)[12]

  • [U-13C6]D-Allose

  • Standard supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile, cell culture grade water

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Reconstitute Base Medium: Prepare the glucose-free base medium according to the manufacturer's instructions using sterile, cell culture grade water.

  • Prepare this compound Stock Solution: Dissolve the [U-13C6]D-Allose powder in the reconstituted base medium to create a concentrated stock solution. Ensure complete dissolution. Sterile filter the stock solution using a 0.22 µm syringe filter.

  • Supplement the Medium: To the required volume of base medium, add the this compound stock solution to achieve the desired final concentration (e.g., 5-50 mM).[9][11]

  • Add Serum and Other Supplements: Add dFBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is critical to avoid interference from small molecules present in standard FBS.[12] Add other required supplements like L-glutamine and penicillin-streptomycin.

  • Final Filtration: Sterile filter the complete labeling medium using a 0.22 µm filtration unit.

  • Storage: Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Cell Culture and this compound Labeling

This protocol outlines the general procedure for labeling cultured cells with this compound for metabolic tracing.

Materials:

  • Cancer cell line of interest (e.g., HuH-7, MDA-MB-231, SH-SY5Y)[4][9]

  • Complete standard cell culture medium

  • Prepared this compound labeling medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks and grow them in their standard complete medium until they reach the desired confluency (typically 70-80%).

  • Medium Exchange:

    • Aspirate the standard culture medium.

    • Wash the cell monolayer once with sterile PBS to remove any residual medium.[4]

    • Add the pre-warmed this compound labeling medium to the cells.[4]

  • Incubation: Incubate the cells in the labeling medium for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours).[4] The optimal incubation time will depend on the cell type and the specific metabolic pathways being investigated.

  • Cell Harvesting and Metabolite Extraction:

    • To quench metabolic activity, place the culture plates on dry ice and aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol (B129727) to the cells.[13]

    • Scrape the cells and collect the cell lysate/methanol mixture.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

    • Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare this compound Labeling Medium add_label Add 13C Labeling Medium prep_media->add_label seed_cells Seed and Culture Cells in Standard Medium wash_cells Wash Cells with PBS seed_cells->wash_cells wash_cells->add_label incubate Incubate for Time Course (e.g., 0-24h) add_label->incubate quench Quench Metabolism (e.g., cold methanol) incubate->quench extract Extract Metabolites quench->extract ms_analysis Analyze by LC-MS/MS or GC-MS extract->ms_analysis data_analysis Data Analysis and Flux Calculation ms_analysis->data_analysis

Workflow for this compound Tracing

Data Presentation

Quantitative data from D-allose treatment studies should be summarized for clear interpretation. The following tables provide examples based on published findings.

Table 1: Inhibitory Effects of D-Allose on Cancer Cell Proliferation This table summarizes the reduction in cell viability or proliferation upon treatment with D-allose in various cancer cell lines.

Cell LineCancer TypeD-Allose Concentration (mM)Incubation TimeProliferation (% of Control)Reference
HuH-7Hepatocellular Carcinoma507 days33.66 ± 2.07[9]
MDA-MB-231Breast Adenocarcinoma507 days47.07 ± 8.66[9]
SH-SY5YNeuroblastoma507 days47.18 ± 2.66[9]
Bladder Cancer CellsBladder Cancer50-Reduced Viability[11]

Table 2: Hypothetical Fractional Contribution of [U-13C6]D-Allose to Central Carbon Metabolites This table illustrates hypothetical data from a this compound tracing experiment, showing the percentage of the metabolite pool that is labeled with ¹³C after a 24-hour incubation.

MetaboliteFractional Contribution from this compound (%)
Intracellular D-Allose> 95
Glycolytic Intermediates< 1
TCA Cycle Intermediates< 0.5
Amino Acids< 0.5
Nucleotides< 0.5
(Note: This is hypothetical data for illustrative purposes, as D-allose is generally considered to be poorly metabolized)[6][7]
Conclusion

The use of this compound in cell culture is a powerful technique for dissecting the metabolic effects and mechanisms of this promising anti-cancer agent.[4] The protocols and information provided here offer a framework for researchers to design and execute robust stable isotope tracing experiments. Such studies will be instrumental in understanding the full therapeutic potential of D-allose and can aid in the development of novel cancer therapies that target cellular metabolism.[3][4]

References

Application Notes and Protocols for In Vivo Studies Using D-Allose-¹³C Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant scientific interest due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1] Unlike D-glucose, D-allose is poorly metabolized, making it a unique tool for investigating specific cellular pathways without substantially contributing to central carbon metabolism.[2][3] The use of stable isotope-labeled D-allose, specifically D-Allose-¹³C, provides a powerful method for elucidating its metabolic fate, mechanism of action, and impact on cellular bioenergetics in vivo.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of D-Allose-¹³C in in vivo studies. This document outlines the principles of D-Allose-¹³C tracing, detailed experimental protocols, and expected outcomes based on current knowledge.

Principle of D-Allose-¹³C Tracing in Vivo

Stable isotope tracing with D-Allose-¹³C involves the administration of D-allose in which one or more of the naturally abundant ¹²C atoms have been replaced with the heavier, non-radioactive ¹³C isotope.[5] By tracking the journey of these labeled carbon atoms through a living organism using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can:

  • Determine the biodistribution and pharmacokinetics of D-allose.[3]

  • Elucidate its metabolic fate , confirming whether it is metabolized and identifying any resulting metabolic products.[1][5]

  • Investigate its impact on central carbon metabolism by observing changes in the labeling patterns of key metabolites when co-administered with other ¹³C-labeled substrates like glucose or glutamine.[5]

  • Correlate metabolic effects with changes in signaling pathways , such as the modulation of Thioredoxin-interacting protein (TXNIP) and AMP-activated protein kinase (AMPK).[1]

A key application of D-Allose-¹³C in vivo is to serve as a control for glucose uptake and non-metabolic distribution, helping to differentiate active metabolic processing from cellular uptake and biodistribution.[2]

Data Presentation: Inferred Quantitative Data

While direct, published in vivo experimental data for D-Allose-¹³C as a metabolic tracer is limited, the following tables present illustrative quantitative data based on the known properties of D-allose and the principles of stable isotope tracing.[2] These tables are intended to serve as a template for presenting experimental results from future in vivo studies.

Table 1: Illustrative Biodistribution of [U-¹³C₆]D-Allose in a Murine Model

Tissue% of Injected Dose / gram of tissue (Mean ± SD)
Blood2.5 ± 0.5
Liver1.8 ± 0.3
Kidney3.2 ± 0.7
Muscle0.9 ± 0.2
Brain0.5 ± 0.1
Tumor2.1 ± 0.4

This hypothetical data illustrates the expected distribution of D-Allose-¹³C after administration, with higher accumulation in tissues with high blood flow and in the kidneys due to renal clearance.

Table 2: Inferred ¹³C Enrichment in Key Metabolites Following [U-¹³C₆]D-Allose Infusion

MetaboliteTissue¹³C Enrichment (%) (Mean ± SD)
D-Allose-6-phosphateLiver5.2 ± 1.1
D-Allose-6-phosphateTumor4.8 ± 0.9
LactateLiver< 0.1
Citrate (TCA Cycle)Liver< 0.1
Malate (TCA Cycle)Liver< 0.1

This table illustrates the expected low level of incorporation of ¹³C from D-allose into downstream metabolites of central carbon metabolism, confirming its poor metabolic activity.[2][5]

Experimental Protocols

The following are detailed protocols for in vivo studies using D-Allose-¹³C. These are generalized and should be adapted and optimized for specific research questions and animal models.

Protocol 1: In Vivo Biodistribution and Metabolic Fate of [U-¹³C₆]D-Allose

Objective: To determine the distribution and metabolic fate of D-Allose-¹³C in various tissues of an animal model.

Animal Model: C57BL/6J mice (8-10 weeks old) are commonly used.[1] The choice of strain should be appropriate for the research question.

Materials:

  • [U-¹³C₆]D-Allose (sterile, high purity)[1]

  • Sterile saline solution[1]

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue dissection

  • Liquid nitrogen for flash-freezing tissues[2]

  • Homogenizer

  • Extraction solvents (e.g., 80% methanol, chloroform)[6]

  • LC-MS or GC-MS for analysis[2]

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. For some studies, surgical implantation of a catheter (e.g., in the jugular vein) may be necessary for infusion and should be done at least 24 hours prior to the experiment.[1]

  • Tracer Administration:

    • Bolus Injection: For rapid distribution studies, administer a single bolus of [U-¹³C₆]D-Allose solution via tail vein or intraperitoneal injection. A typical dose might be 1-2 g/kg body weight.

    • Continuous Infusion: To achieve steady-state labeling, administer an initial bolus dose followed by continuous intravenous infusion.[1][6] The infusion rate and duration will need to be optimized based on the clearance rate of D-allose.

  • Sample Collection:

    • At predetermined time points after administration, anesthetize the animals and collect blood samples.

    • Euthanize the animals and rapidly dissect tissues of interest (e.g., liver, kidney, muscle, brain, tumor).[2][6]

  • Sample Processing:

    • Immediately flash-freeze tissues in liquid nitrogen to quench all metabolic activity.[2]

    • Store samples at -80°C until analysis.

    • For metabolite extraction, homogenize the frozen tissues in a cold extraction solvent (e.g., 80% methanol).[2][6]

  • Analysis:

    • Analyze plasma and tissue extracts by LC-MS or GC-MS to measure the concentration and ¹³C enrichment of D-allose and its potential metabolites.[2]

Protocol 2: Co-infusion of [U-¹³C₆]D-Allose and [U-¹³C₆]D-Glucose

Objective: To investigate the effect of D-allose on in vivo glucose metabolism.

Procedure:

  • Follow the procedures outlined in Protocol 1 for animal preparation and sample collection.

  • Tracer Administration: Prepare a sterile infusion solution containing both [U-¹³C₆]D-Allose and [U-¹³C₆]D-Glucose. The relative concentrations should be determined based on the specific research question.

  • Administer the dual-tracer solution via continuous intravenous infusion to achieve isotopic steady state.

  • Analysis: Use LC-MS or GC-MS to analyze the ¹³C labeling patterns of metabolites in glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. Compare the labeling patterns between animals that received the dual-tracer and those that received only [U-¹³C₆]D-Glucose to assess the impact of D-allose on glucose metabolism.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to in vivo D-Allose-¹³C studies.

G cluster_0 In Vivo Administration cluster_1 Tissue Uptake and Fate cluster_2 Metabolic Integration (Limited) DAllose13C [U-13C6]D-Allose Administration Intravenous Infusion / Intraperitoneal Injection DAllose13C->Administration Bloodstream Bloodstream Distribution Administration->Bloodstream Tissues Peripheral Tissues (Liver, Kidney, Muscle, Tumor, etc.) Bloodstream->Tissues Excretion Renal Excretion (Unchanged D-Allose-13C) Bloodstream->Excretion Uptake Cellular Uptake (e.g., via GLUT1) Tissues->Uptake Phosphorylation Phosphorylation Uptake->Phosphorylation A6P D-Allose-6-Phosphate (13C) Phosphorylation->A6P Glycolysis Glycolysis / PPP A6P->Glycolysis Limited Entry TCACycle TCA Cycle Glycolysis->TCACycle

Caption: Hypothesized metabolic fate of D-Allose-¹³C in vivo.

G cluster_workflow Experimental Workflow AnimalPrep Animal Preparation (e.g., Catheterization) TracerAdmin This compound Administration AnimalPrep->TracerAdmin SampleCollection Blood & Tissue Collection TracerAdmin->SampleCollection MetaboliteExtraction Metabolite Extraction SampleCollection->MetaboliteExtraction Analysis LC-MS / GC-MS Analysis MetaboliteExtraction->Analysis DataAnalysis Data Analysis & Interpretation Analysis->DataAnalysis

Caption: General experimental workflow for in vivo D-Allose-¹³C tracing studies.

G DAllose D-Allose TXNIP TXNIP Expression DAllose->TXNIP induces AMPK AMPK Activation DAllose->AMPK activates ROS ROS Production TXNIP->ROS AntiTumor Anti-Tumor Effects ROS->AntiTumor AMPK->AntiTumor

Caption: Known signaling pathways modulated by D-Allose.[1]

References

Application Notes and Protocols for Quantifying D-Allose-13C Enrichment in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant interest in biomedical research for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.[1][2] Stable isotope-labeled D-Allose, particularly uniformly labeled D-Allose-13C ([U-13C6]D-Allose), serves as a powerful tracer to elucidate its metabolic fate and mechanisms of action within biological systems.[1][3][4] By tracking the incorporation of 13C atoms into various downstream metabolites, researchers can map the flow of carbon from D-Allose, quantify its contribution to metabolic pathways, and identify novel therapeutic targets.[5]

These application notes provide a comprehensive guide for quantifying this compound enrichment in biological samples, covering experimental design, detailed protocols for in vitro and in vivo studies, sample preparation, and data analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Core Principles of this compound Metabolic Tracing

The fundamental principle behind 13C metabolic tracing is the introduction of a substrate enriched with the stable isotope 13C into a biological system. As the cells or organism metabolize the labeled substrate, the 13C atoms are incorporated into downstream metabolites. Analytical techniques such as MS and NMR can distinguish between the naturally abundant 12C and the heavier 13C isotope, allowing for the quantification of isotopic enrichment.[6] The mass isotopologue distribution (MID) provides the fractional abundance of all isotopic forms of a metabolite, which is crucial for calculating the extent of tracer incorporation.[6][7]

Data Presentation: Quantitative Analysis of this compound Enrichment

The following tables summarize representative quantitative data and analytical parameters for this compound tracing experiments. Note that specific values may vary depending on the experimental conditions, biological matrix, and analytical instrumentation.

Table 1: Representative Analytical Parameters for this compound

ParameterSpecificationSource
Chemical Formula¹³C₆H₁₂O₆[8]
Molecular Weight186.06 g/mol [8]
AppearanceWhite Crystalline Solid[8]
Chemical Purity≥98% (by ¹H-NMR)[8]
Isotopic Enrichment>99%[6]

Table 2: Representative Quantitative Data for Monosaccharide Analysis by Mass Spectrometry

ParameterTypical ValueNotes
Limit of Detection (LOD)0.1 - 50 mg/LDependent on the metabolite and matrix.[9]
Limit of Quantification (LOQ)0.5 - 100 mg/LDependent on the metabolite and matrix.
Linearity (R²)> 0.99For standard curves of known concentrations.[9]
Intraday Precision (%RSD)< 15%Relative Standard Deviation for repeated measurements within the same day.
Interday Precision (%RSD)< 20%Relative Standard Deviation for repeated measurements on different days.

Table 3: Example Mass Isotopologue Distribution (MID) Data for a Downstream Metabolite

IsotopologueFractional Abundance (%) (Control)Fractional Abundance (%) (this compound Labeled)
M+093.445.2
M+15.515.8
M+20.912.5
M+30.110.3
M+4<0.18.1
M+5<0.15.6
M+6<0.12.5

Experimental Protocols

Protocol 1: In Vitro this compound Labeling in Cultured Cells

This protocol describes the labeling of adherent cancer cells with [U-13C6]D-Allose to trace its metabolic fate.[3][5]

Materials:

  • Cancer cell line of interest (e.g., HuH-7, MDA-MB-231)[3][5]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)[1][3]

  • Fetal Bovine Serum (FBS)[1][3]

  • Penicillin-Streptomycin solution[1][3]

  • Phosphate-Buffered Saline (PBS)[1][3]

  • Glucose-free cell culture medium[3][5]

  • [U-13C6]D-Allose[3][5]

  • 6-well or 10-cm cell culture plates[3]

  • Incubator (37°C, 5% CO2)[3]

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.[1]

  • Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by dissolving [U-13C6]D-Allose in glucose-free DMEM to a final concentration of 10 mM. Supplement with 10% dialyzed FBS. Warm the medium to 37°C.[5]

  • Cell Washing: Aspirate the standard growth medium from the cells. Wash the cells once with 2 mL of pre-warmed PBS to remove residual glucose.[5]

  • Isotope Labeling: Aspirate the PBS and add 2 mL of the pre-warmed [U-13C6]D-Allose labeling medium to each well.[5]

  • Incubation: Incubate the cells for a defined period. A time course of 0, 2, 8, and 24 hours is recommended for kinetic analysis.[5]

  • Metabolite Extraction: Proceed immediately to the metabolite extraction protocol.

Protocol 2: Metabolite Extraction from Cultured Cells

This protocol outlines a general method for the extraction of polar metabolites, including this compound, from cell cultures.[4]

Materials:

  • Pre-chilled (-80°C) 80% Methanol (B129727) (HPLC grade)[4]

  • Pre-chilled (-20°C) Chloroform (B151607) (HPLC grade)[4]

  • Ultrapure Water[4]

  • Centrifuge capable of 4°C and >12,000 x g[4]

  • Microcentrifuge tubes (1.5 mL)[4]

  • Dry ice or liquid nitrogen[4]

Procedure:

  • Quenching: Rapidly aspirate the labeling medium from the cells. Place the plate on dry ice to quench metabolic activity.

  • Extraction Solvent Addition: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

  • Cell Scraping: Scrape the cells and collect the cell suspension in a microcentrifuge tube.

  • Phase Separation: To the cell suspension, add a pre-chilled extraction solvent. A common method is a two-phase liquid-liquid extraction using a methanol:chloroform:water ratio.[4] Add 1 mL of a pre-chilled (-20°C) 2:1 mixture of methanol and chloroform and vortex vigorously for 1 minute. Add 0.5 mL of ultrapure water and vortex again for 30 seconds.[4]

  • Incubation and Centrifugation: Incubate the mixture on ice for 10 minutes to allow for phase separation.[4] Centrifuge the sample at >12,000 x g for 15 minutes at 4°C.[4]

  • Collection of Polar Metabolites: Three layers will be visible: an upper polar phase (containing this compound), a lower non-polar phase, and a protein disk in the middle.[4] Carefully collect the upper aqueous/polar phase into a new, clean microcentrifuge tube.[4]

  • Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.[1] The dried sample is now ready for derivatization and analysis.

Protocol 3: In Vivo this compound Infusion in Mice

This protocol provides a general framework for in vivo this compound tracing studies in mice.[10]

Materials:

  • [U-13C6]D-Allose[10]

  • Sterile saline[10]

  • Anesthetic (e.g., isoflurane)[10]

  • Surgical tools for catheterization[10]

  • Syringe pump[10]

  • Blood collection supplies[10]

  • Tools for tissue harvesting[10]

Procedure:

  • Animal Preparation: Fast mice for 6 hours prior to the infusion to reduce endogenous glucose levels. Ensure free access to water.[10]

  • Anesthesia and Catheterization: Anesthetize the mouse and surgically implant a catheter into the jugular vein for tracer infusion under aseptic conditions.[10]

  • Tracer Preparation: Prepare a sterile solution of [U-13C6]D-Allose in saline.[10]

  • Infusion Protocol:

    • Bolus Dose: Administer an initial bolus dose of the this compound solution to rapidly achieve a steady-state concentration in the blood.[10]

    • Continuous Infusion: Immediately follow the bolus with a continuous infusion at a constant rate using a syringe pump.[10]

  • Sample Collection:

    • Blood Sampling: Collect small blood samples at regular intervals during the infusion to monitor plasma enrichment.[10]

    • Tissue Harvesting: At the end of the infusion, euthanize the mouse and immediately perfuse the circulatory system with ice-cold saline. Excise tissues of interest and flash-freeze them in liquid nitrogen.[10][11]

  • Metabolite Extraction from Tissues: Homogenize the frozen tissues in a cold extraction solvent (e.g., methanol:acetonitrile:water) and proceed with a similar extraction protocol as for cultured cells.[10]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For sugar analysis, a derivatization step is required to increase volatility.[4]

Sample Preparation:

  • Derivatization: Derivatize the dried metabolite extracts. A common method is methoximation followed by silylation.[1]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The metabolites are separated on a GC column and the mass isotopologue distributions are detected by the mass spectrometer.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of a wide range of metabolites, including polar compounds like sugars, without the need for derivatization.

Sample Preparation:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • LC-MS Analysis: Inject the sample into an LC-MS system. A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites.[8] The mass spectrometer detects the mass shift in metabolites that have incorporated 13C atoms.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the specific positions of 13C labeling within a molecule.[8]

Sample Preparation:

  • Reconstitution: Lyophilize the metabolite extracts and reconstitute them in a deuterated solvent.[8][12]

  • NMR Analysis: Acquire 1D or 2D NMR spectra to detect and quantify the different isotopologues.[13]

Data Analysis

  • Peak Identification and Integration: Process the raw data from the analytical instrument to identify and integrate the peaks corresponding to the metabolites of interest and their isotopologues.[5][13]

  • Correction for Natural Abundance: Correct the raw mass spectrometry data for the natural abundance of 13C (approximately 1.1%) to accurately determine the level of isotopic enrichment.[1][13]

  • Calculation of Fractional Enrichment: Determine the fractional enrichment of 13C in each metabolite pool by measuring the relative abundance of the heavier isotopologues.[5]

  • Metabolic Flux Analysis (MFA): Use software such as INCA or Metran to perform metabolic flux analysis based on the measured MIDs to quantify the rates of metabolic reactions.[1]

Visualizations: Workflows and Signaling Pathways

experimental_workflow Experimental Workflow for this compound Tracing cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Analysis cell_culture Cell Culture isotope_labeling [U-13C6]D-Allose Labeling cell_culture->isotope_labeling metabolite_extraction_cells Metabolite Extraction isotope_labeling->metabolite_extraction_cells sample_prep Sample Preparation (Derivatization/Reconstitution) metabolite_extraction_cells->sample_prep animal_prep Animal Preparation tracer_infusion Tracer Infusion animal_prep->tracer_infusion sample_collection Sample Collection (Blood/Tissue) tracer_infusion->sample_collection metabolite_extraction_tissues Metabolite Extraction sample_collection->metabolite_extraction_tissues metabolite_extraction_tissues->sample_prep analytical_measurement Analytical Measurement (MS/NMR) sample_prep->analytical_measurement data_analysis Data Analysis (MID, MFA) analytical_measurement->data_analysis d_allose_metabolism Potential Metabolic Fate of D-Allose d_allose This compound a6p D-Allose-6-Phosphate-13C d_allose->a6p Hexokinase glycolysis Glycolysis Intermediates-13C a6p->glycolysis ppp Pentose Phosphate Pathway Intermediates-13C a6p->ppp tca TCA Cycle Intermediates-13C glycolysis->tca signaling_pathway D-Allose Modulated Signaling Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway d_allose D-Allose irs1 IRS1 d_allose->irs1 Upregulates mapk MAPK Activation d_allose->mapk Activates pi3k PI3K irs1->pi3k akt AKT pi3k->akt glut4 GLUT4 Translocation akt->glut4 wrky45 WRKY45/NPR1 mapk->wrky45 pr_proteins PR Protein Production wrky45->pr_proteins

References

Unraveling Metabolic Fates: Application Notes and Protocols for D-Allose-13C Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting experiments using D-Allose labeled with Carbon-13 ([U-¹³C₆]-D-Allose). Stable isotope tracing is a powerful technique to elucidate the metabolic fate of D-Allose, a rare sugar with significant therapeutic potential, particularly in oncology.[1][2] By tracking the incorporation of ¹³C atoms into downstream metabolites, researchers can gain critical insights into the specific metabolic pathways affected by D-Allose, identify novel therapeutic targets, and deepen the understanding of its mechanism of action.[1][3]

Introduction to D-Allose and ¹³C Tracer Studies

D-Allose, a C-3 epimer of D-glucose, has demonstrated various biological activities, including anti-proliferative, anti-inflammatory, and antioxidant effects.[1][4][5] Its structural similarity to D-glucose allows it to enter cells via glucose transporters (GLUTs), where it can interfere with glucose metabolism.[4] This is particularly relevant in cancer cells, which often exhibit an increased reliance on glycolysis (the Warburg effect), making this pathway an attractive therapeutic target.[4]

Stable isotope tracing using uniformly labeled [U-¹³C₆]-D-Allose enables the precise tracking of its metabolic journey.[1][3] When cells are cultured in a medium where the primary carbon source is replaced with [U-¹³C₆]-D-Allose, the labeled carbon atoms are incorporated into various intracellular metabolites. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the mass isotopomer distribution (MID) in these metabolites can be quantified.[6][7] This data allows for the calculation of metabolic fluxes, providing a quantitative measure of the activity of different metabolic pathways.[7][8][9]

Key Applications in Research and Drug Development

  • Elucidating Metabolic Fate: Tracing the path of ¹³C from D-Allose to downstream metabolites can reveal whether it is metabolized, and if so, through which pathways.[2][3]

  • Mechanism of Action Studies: Correlating metabolic effects with changes in the expression of key regulatory proteins can uncover the mechanisms behind D-Allose's therapeutic effects.[10]

  • Identifying Therapeutic Targets: Understanding how D-Allose perturbs metabolic networks can help identify new targets for drug development.[3]

  • Metabolic Flux Analysis (MFA): Quantifying the changes in metabolic pathway activities upon D-Allose treatment provides a detailed picture of its impact on cellular metabolism.[2][11]

Experimental Design and Protocols

A successful D-Allose-¹³C tracer experiment requires meticulous planning and execution. The general workflow involves experimental design, cell culture and labeling, metabolite extraction, and data analysis.[9][11]

Protocol 1: In Vitro Cell Culture and Labeling with [U-¹³C₆]-D-Allose

This protocol outlines the steps for labeling cultured cells with [U-¹³C₆]-D-Allose to trace its metabolic fate.[10]

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free and unlabeled D-Allose-free cell culture medium

  • [U-¹³C₆]-D-Allose

  • 6-well or 10-cm cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.[10]

  • Preparation of Labeling Medium: Prepare the cell culture medium by substituting normal glucose with the desired concentration of [U-¹³C₆]-D-Allose (e.g., 5-25 mM). Supplement the medium with 10% dFBS.[10]

  • Cell Labeling: When cells reach the desired confluency, aspirate the standard culture medium. Wash the cells once with pre-warmed PBS. Add the pre-warmed ¹³C-labeling medium to the cells.[10]

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) under standard culture conditions to monitor the dynamic incorporation of ¹³C into various metabolites.[3][10] The optimal incubation time will depend on the cell line's metabolic rate and should be determined empirically.[3]

Protocol 2: Metabolite Extraction

This protocol details the rapid quenching of metabolic activity and extraction of intracellular metabolites for subsequent analysis.[3][10]

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold 80% methanol[10]

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

Procedure:

  • Quenching: Aspirate the labeling medium and immediately add ice-cold 80% methanol (B129727) to each well to quench metabolic activity and lyse the cells.[10]

  • Cell Harvesting: Place the plate on ice for 5-10 minutes. Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[3][10]

  • Protein Precipitation: Incubate the tubes at -80°C for at least 30 minutes to facilitate protein precipitation.[10]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[3][10]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.[3][10] The extracts can be stored at -80°C until analysis.[3]

Protocol 3: In Vivo Infusion of [U-¹³C₆]-D-Allose in Animal Models

This protocol provides a framework for in vivo tracer studies in mice.

Materials:

  • Mice

  • [U-¹³C₆]-D-Allose (sterile solution in saline)

  • Anesthesia (e.g., isoflurane)

  • Catheterization equipment

  • Infusion pump

Procedure:

  • Acclimatization and Fasting: Acclimatize mice for at least one week. Fast the mice for approximately 6 hours before the infusion to lower endogenous glucose levels.[12]

  • Catheterization: Surgically implant a catheter into the jugular vein for tracer infusion under aseptic conditions. Allow for recovery.[12]

  • Tracer Infusion: Anesthetize the mouse. To rapidly achieve a steady-state concentration of the tracer, administer an initial bolus dose followed by a continuous infusion at a constant rate using a syringe pump.[12]

  • Blood and Tissue Sampling: Collect blood samples at regular intervals to monitor plasma enrichment of D-Allose-¹³C.[12] At the end of the infusion period, collect tissues of interest and immediately freeze them in liquid nitrogen to quench metabolism.

Data Presentation

Quantitative data from ¹³C tracer experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Glycolytic Intermediates after [U-¹³C₆]-D-Allose Labeling in Cancer Cells

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Control Cells
Glucose-6-Phosphate98.5%1.0%0.3%0.1%0.1%0.0%0.0%
Fructose-6-Phosphate98.2%1.1%0.4%0.2%0.1%0.0%0.0%
Pyruvate99.0%0.8%0.2%0.0%---
Lactate98.8%0.9%0.3%0.0%---
D-Allose Treated Cells
Glucose-6-Phosphate85.3%2.5%3.1%4.5%2.2%1.4%1.0%
Fructose-6-Phosphate84.9%2.8%3.5%4.9%2.5%1.6%1.8%
Pyruvate90.1%5.2%3.5%1.2%---
Lactate89.5%6.0%3.8%0.7%---

Table 2: Relative Abundance of Key Metabolites in Control vs. D-Allose Treated Cells

MetaboliteControl (Relative Abundance)D-Allose Treated (Relative Abundance)Fold Changep-value
Glucose-6-Phosphate1.000.75-1.33<0.05
Fructose-6-Phosphate1.000.72-1.39<0.05
Pyruvate1.000.60-1.67<0.01
Lactate1.000.55-1.82<0.01
Citrate1.000.85-1.18>0.05

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental procedures.

experimental_workflow cluster_design Experimental Design cluster_experiment Experiment cluster_analysis Data Analysis tracer_selection Tracer Selection ([U-13C6]-D-Allose) cell_culture Cell Culture & Seeding tracer_selection->cell_culture cell_line_selection Cell Line Selection cell_line_selection->cell_culture labeling 13C Labeling cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_processing Data Processing & MID Calculation ms_analysis->data_processing mfa Metabolic Flux Analysis data_processing->mfa interpretation Biological Interpretation mfa->interpretation

Caption: A generalized workflow for a D-Allose-¹³C MFA experiment.

D-Allose has been shown to exert its anti-cancer effects in part by upregulating Thioredoxin Interacting Protein (TXNIP), which in turn downregulates the glucose transporter GLUT1, leading to reduced glucose uptake and inhibition of glycolysis.[1][2]

signaling_pathway D_Allose D-Allose GLUT1 GLUT1 D_Allose->GLUT1 Enters cell via Intracellular_Allose Intracellular D-Allose GLUT1->Intracellular_Allose Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake TXNIP TXNIP Intracellular_Allose->TXNIP Upregulates Glycolysis Glycolysis Intracellular_Allose->Glycolysis Inhibits TXNIP->GLUT1 Downregulates Cell_Growth Cell Growth Inhibition Glycolysis->Cell_Growth Glucose_Uptake->Glycolysis

Caption: D-Allose signaling pathway leading to reduced glucose uptake and glycolysis inhibition.

References

D-Allose-13C as a standard for chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool for precise and reliable quantification in chromatography, D-Allose-13C serves as a stable isotope-labeled internal standard. As a rare sugar, D-Allose is minimally metabolized in most biological systems, making its labeled counterpart an excellent tracer for metabolic flux analysis and a reliable standard for quantifying monosaccharides in complex matrices.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound in chromatographic applications.

Applications in Chromatography

The use of stable isotope-labeled standards is a cornerstone of modern quantitative analysis, particularly in mass spectrometry.[4][5] this compound offers distinct advantages in several research areas:

  • Internal Standard for Accurate Quantification : In isotope dilution mass spectrometry, this compound is added to samples at a known concentration. Since it is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By comparing the signal intensity of the labeled standard to the unlabeled analyte, precise quantification can be achieved, correcting for variations in sample preparation, injection volume, and instrument response.[5][6]

  • Metabolic Flux Analysis : The incorporation of the ¹³C label allows researchers to trace the metabolic fate of D-Allose in biological systems.[2][3][7] While D-Allose is largely unmetabolized, this compound can be used to confirm its limited conversion and distinguish its biodistribution from actively metabolized sugars like glucose.[1][8]

  • Control for Glucose Uptake Studies : Due to its structural similarity to glucose, D-Allose can enter cells via glucose transporters.[9] However, it does not significantly enter major metabolic pathways like glycolysis.[1][9] This makes this compound a valuable control substrate to differentiate between cellular uptake mechanisms and downstream metabolic processing of other sugars.[8]

Quantitative Data

The following tables summarize typical parameters and performance data for the quantification of sugars using isotope dilution chromatography.

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification

Parameter Specification
Instrumentation Waters ACQUITY UPLC I-Class System with Xevo TQ-S micro Mass Spectrometer[6]
Column ACQUITY UPLC BEH Amide Column, 1.7 µm, 2.1 mm x 100 mm[6]
Mobile Phase A Water with 0.1% formic acid[6]
Mobile Phase B Acetonitrile with 0.1% formic acid[6]
Gradient Linear gradient from 95% B to 50% B over 5 minutes[6]
Flow Rate 0.4 mL/min[6]
Injection Volume 5 µL[6]
Ionization Mode Electrospray Ionization (ESI), Positive[6]

| MRM Transitions | Precursor-to-product ion transitions must be determined for this compound. For uniformly labeled ¹³C₆ D-Allose, the precursor ion [M-H]⁻ would be at m/z 185.06.[3][6] |

Table 2: Example of Inter-laboratory Reproducibility for this compound Quantification (Spiked Plasma Samples at 50.0 µg/mL)

Laboratory Mean Measured Conc. (µg/mL) Standard Deviation Coefficient of Variation (CV%) Accuracy (%)
Lab Alpha 49.5 1.8 3.6% 99.0%
Lab Beta 51.2 2.1 4.1% 102.4%
Lab Gamma 48.9 1.5 3.1% 97.8%

Data is based on a hypothetical inter-laboratory study to demonstrate potential method performance.[6]

Experimental Protocols

Protocol 1: Metabolite Extraction from Biological Samples

This protocol provides a general method for extracting polar metabolites, including this compound, from cell or tissue samples for subsequent analysis.[2]

Materials:

Procedure:

  • Metabolic Quenching: To halt metabolic activity, rapidly quench the samples.

    • Adherent Cells: Aspirate the medium, wash with ice-cold saline, and immediately add liquid nitrogen to the plate.[2]

    • Suspension Cells: Centrifuge the cell suspension at low speed (e.g., 500 x g) for 2-3 minutes at 4°C, discard the supernatant, and immediately freeze the cell pellet in liquid nitrogen.[2]

    • Tissue Samples: Immediately freeze-clamp the excised tissue using tongs pre-chilled in liquid nitrogen.[2]

  • Metabolite Extraction:

    • Add 1 mL of a pre-chilled (-20°C) 2:1 mixture of methanol and chloroform to the quenched sample.[2]

    • Vortex vigorously for 1 minute.[2]

    • Add 0.5 mL of ultrapure water and vortex again for 30 seconds.[2]

    • Incubate the mixture on ice for 10 minutes to facilitate phase separation.[2]

  • Phase Separation:

    • Centrifuge the sample at >12,000 x g for 15 minutes at 4°C.[2] This will result in three layers: an upper aqueous/polar phase, a protein disk, and a lower non-polar phase.[2]

    • Carefully collect the upper aqueous phase, which contains this compound, into a new microcentrifuge tube.[2]

  • Drying:

    • Dry the collected polar extract completely using a vacuum concentrator (e.g., SpeedVac) without heat.[2] The dried extract can be stored at -80°C.[2]

Protocol 2: Derivatization for GC-MS Analysis

For GC-MS analysis, non-volatile sugars must be chemically derivatized to increase their volatility.[2][10] This protocol describes a common two-step derivatization method.

Materials:

Procedure:

  • Oximation:

    • Add 20 µL of the hydroxylamine hydrochloride solution to the dried metabolite extract.[2]

    • Vortex briefly and incubate at 90°C for 30 minutes. This step converts carbonyl groups to oximes.[2]

  • Silylation:

    • After the sample has cooled, add 20-30 µL of BSTFA.

    • Vortex and incubate at 60-70°C for 30-60 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.

  • Final Preparation:

    • Cool the sample to room temperature and centrifuge briefly.[2]

    • Transfer the supernatant to a GC vial with an insert for analysis.[2]

Protocol 3: In Vitro Isotope Labeling in Cell Culture

This protocol outlines the steps for tracing the metabolic fate of this compound in cultured cells.[11]

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • Glucose-free and unlabeled D-allose-free base medium[11]

  • [U-13C6] D-Allose[11]

  • Dialyzed Fetal Bovine Serum (FBS)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that allows them to reach 70-80% confluency at the time of the experiment.[11]

  • Acclimatization:

    • Replace the standard medium with a custom labeling medium containing glucose-free base medium, dialyzed FBS, and the desired concentration of unlabeled D-glucose.[11]

    • Allow cells to acclimate for at least 24 hours.[11]

  • Isotope Labeling:

    • Prepare the this compound labeling medium by supplementing the base medium with a specific concentration of [U-13C6] D-Allose (e.g., 5-25 mM).[11]

    • Aspirate the acclimatization medium, wash the cells once with sterile PBS, and add the pre-warmed this compound labeling medium.[11]

  • Incubation: Incubate the cells for a defined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the 13C label.[11]

  • Metabolite Extraction: At each time point, quench metabolism and extract metabolites as described in Protocol 1 .[11]

Visualizations

The following diagrams illustrate key workflows and pathways related to the use of this compound.

Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Prep Sample Preparation (Protein Precipitation / Extraction) Spike->Prep Deriv Derivatization (for GC-MS) Prep->Deriv Analysis Chromatographic Separation (LC or GC) Prep->Analysis Deriv->Analysis Detection Mass Spectrometry (MS/MS Detection) Analysis->Detection Data Data Analysis (Peak Integration & Quantification) Detection->Data

Caption: General analytical workflow for quantifying analytes using this compound as an internal standard.

cluster_glucose D-Glucose-13C cluster_allose This compound Glucose D-Glucose-13C G6P Glucose-6-P-13C Glucose->G6P Uptake Cellular Uptake (GLUTs) Glucose->Uptake Glycolysis Glycolysis & TCA Cycle G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Allose This compound Excretion Excreted Unchanged Allose->Excretion Allose->Uptake

Caption: Comparative metabolic fate of D-Glucose-13C versus this compound. D-Allose is minimally metabolized.[1]

Culture 1. Cell Seeding & Growth (~80% Confluency) Acclimate 2. Acclimatization (Glucose-free medium) Culture->Acclimate Label 3. Isotope Labeling (Add this compound Medium) Acclimate->Label Incubate 4. Time Course Incubation (e.g., 0, 2, 6, 12, 24h) Label->Incubate Quench 5. Quench Metabolism & Extract Metabolites Incubate->Quench Analysis 6. LC-MS/MS or GC-MS Analysis Quench->Analysis Data 7. Data Analysis (Calculate Fractional Enrichment) Analysis->Data

Caption: Experimental workflow for an in vitro metabolic tracing experiment using this compound.[8]

References

Application Notes and Protocols for D-Allose-¹³C in Glycan Biosynthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare C-3 epimer of D-glucose, has attracted significant interest in biomedical research due to its various biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive effects.[1] The use of stable isotope-labeled compounds is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] This document provides detailed application notes and protocols for the use of D-Allose-¹³C in metabolic studies related to glycan biosynthesis.

Contrary to initial hypotheses that D-Allose-¹³C could serve as a metabolic precursor for glycan synthesis, current evidence strongly suggests that D-Allose is minimally metabolized in mammalian cells.[2] Studies have shown that it is largely excreted from the body in its original form.[2] This characteristic positions D-Allose-¹³C as a valuable tool, not as a building block for glycans, but as a crucial negative control in metabolic labeling experiments designed to study glycan biosynthesis. Its primary application is to help researchers differentiate between active metabolic incorporation of sugars into glycans and other processes such as cellular uptake and non-specific binding.

Core Principles

The central principle behind using D-Allose-¹³C in glycan biosynthesis studies is to leverage its metabolic inertia. When cells are incubated with other ¹³C-labeled sugars like ¹³C-glucose or ¹³C-mannose, the ¹³C label is expected to be incorporated into the cellular glycome through established biosynthetic pathways. In contrast, when cells are incubated with D-Allose-¹³C, a lack of significant ¹³C enrichment in the glycan pool would confirm that D-Allose does not serve as a substrate for the enzymes involved in nucleotide sugar synthesis and glycosylation.

Quantitative Data Summary

Direct quantitative data on the incorporation of D-Allose-¹³C into mammalian glycans is scarce, primarily because its incorporation is negligible. The following table provides a comparative summary of the expected metabolic fate of D-Allose-¹³C versus the well-established fate of ¹³C-glucose.

ParameterD-Allose-¹³C¹³C-D-Glucose
Cellular Uptake Transported, likely via glucose transporters (GLUTs), but with lower affinity.Actively transported into cells via GLUTs.
Metabolic Fate Largely unmetabolized. The ¹³C label is not expected to be significantly incorporated into downstream metabolites.[2]Readily enters glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the hexosamine biosynthetic pathway (HBP). The ¹³C label is extensively incorporated into a wide range of metabolites, including nucleotide sugars (e.g., UDP-GlcNAc, UDP-GalNAc) and subsequently into glycans.
Primary Application in Glycan Studies Negative control to account for non-metabolic sugar uptake and to validate the specificity of glycan labeling with other tracers.Tracer for quantifying metabolic flux through glycan biosynthesis pathways.
Expected ¹³C Enrichment in Glycans Minimal to none.Significant and quantifiable.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling with D-Allose-¹³C as a Negative Control

This protocol outlines the use of D-Allose-¹³C alongside a known metabolic precursor for glycans, such as ¹³C-D-glucose, to validate the specificity of metabolic labeling.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium

  • [U-¹³C₆]-D-Allose

  • [U-¹³C₆]-D-Glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell scrapers

  • Reagents for protein quantification (e.g., BCA assay kit)

  • Reagents and enzymes for glycan release and purification (e.g., PNGase F, solid-phase extraction cartridges)

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture cells to approximately 80% confluency in standard growth medium.

  • Experimental Setup: Prepare three sets of culture plates:

    • Control (Unlabeled): Standard medium containing unlabeled glucose.

    • Positive Control ([¹³C]-Glucose): Glucose-free medium supplemented with [U-¹³C₆]-D-Glucose.

    • Test (D-Allose-¹³C): Glucose-free medium supplemented with [U-¹³C₆]-D-Allose.

  • Labeling:

    • Wash cells with PBS.

    • Replace the standard medium with the respective experimental media.

    • Incubate for a defined period (e.g., 24-72 hours) to allow for sugar uptake and metabolism.

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS.

    • Harvest cells by scraping in ice-cold PBS and pellet by centrifugation.

    • Lyse the cells using a suitable lysis buffer.

    • Determine the protein concentration of the lysate.

  • Glycan Release and Purification:

    • From an equal amount of protein for each condition, perform in-solution or in-gel N-glycan release using PNGase F.

    • Purify the released glycans using solid-phase extraction (e.g., graphitized carbon cartridges).

  • Mass Spectrometry Analysis:

    • Analyze the purified glycans by LC-MS/MS.

    • Acquire data in full scan mode to observe the isotopic distribution of glycans.

  • Data Analysis:

    • Compare the mass spectra of glycans from the three conditions.

    • In the [¹³C]-Glucose sample, expect to see a mass shift in the glycan peaks corresponding to the incorporation of ¹³C atoms.

    • In the D-Allose-¹³C sample, expect to see no significant mass shift in the glycan peaks, confirming that D-Allose is not incorporated into the glycan structures.

Protocol 2: Analysis of D-Allose-¹³C Metabolic Fate in a Cell Culture System

This protocol is designed to directly trace the fate of D-Allose-¹³C and confirm its lack of incorporation into central metabolic pathways that lead to glycan precursors.

Materials:

  • Same as Protocol 1, with the addition of reagents for metabolite extraction.

  • Pre-chilled 80% methanol (B129727).

Procedure:

  • Cell Culture and Labeling: Follow steps 1-3 of Protocol 1 for the D-Allose-¹³C condition.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding liquid nitrogen or placing the culture dish on dry ice.

    • Add pre-chilled 80% methanol and scrape the cells.

    • Collect the cell lysate and centrifuge to pellet cellular debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis:

    • Analyze the metabolite extract by LC-MS/MS.

    • Develop a targeted method to detect D-Allose-¹³C and key intermediates of glycolysis and the hexosamine biosynthetic pathway (e.g., glucose-6-phosphate, fructose-6-phosphate, UDP-GlcNAc).

  • Data Analysis:

    • Monitor for the presence of D-Allose-¹³C in the cell extract to confirm uptake.

    • Analyze the mass isotopologue distribution of key metabolic intermediates. The absence of ¹³C enrichment in these intermediates will provide strong evidence that D-Allose is not metabolized through these pathways.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm D-Allose-13C_ext D-Allose-13C D-Allose-13C_int This compound D-Allose-13C_ext->D-Allose-13C_int Uptake (GLUTs) Glycolysis Glycolysis / HBP D-Allose-13C_int->Glycolysis Minimal to no entry Glycans Glycan Biosynthesis Glycolysis->Glycans No labeled precursors

Inferred metabolic fate of D-Allose-¹³C in a mammalian cell.

G Start Culture cells to 80% confluency Label Incubate with Unlabeled, 13C-Glucose, or this compound medium Start->Label Harvest Harvest cells and lyse Label->Harvest Release Enzymatically release N-glycans (PNGase F) Harvest->Release Purify Purify glycans (SPE) Release->Purify Analyze LC-MS/MS Analysis Purify->Analyze Data Compare isotopic distribution of glycans Analyze->Data

Experimental workflow for using D-Allose-¹³C as a negative control.

Conclusion

While D-Allose-¹³C is not a suitable tracer for monitoring the biosynthesis of glycans due to its limited metabolism in mammalian cells, it serves as an indispensable tool for validating the results of metabolic labeling studies. By using D-Allose-¹³C as a negative control, researchers can confidently attribute the incorporation of other labeled monosaccharides to specific metabolic pathways, thereby enhancing the accuracy and reliability of their findings in the complex field of glycomics. The protocols provided herein offer a framework for the effective use of D-Allose-¹³C in these important control experiments.

References

Troubleshooting & Optimization

Technical Support Center: D-Allose-¹³C NMR Signal Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to improve the signal-to-noise (S/N) ratio in D-Allose-¹³C Nuclear Magnetic Resonance (NMR) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my D-Allose-¹³C NMR spectrum inherently low?

A1: Several factors contribute to the low sensitivity of ¹³C NMR spectroscopy, which are particularly relevant for rare sugars like D-Allose. Firstly, the natural abundance of the NMR-active ¹³C isotope is only 1.1%[1][2]. Secondly, the magnetic moment of a ¹³C nucleus is significantly weaker than that of a proton, leading to inherently weaker signals[1][2]. For a molecule like D-Allose, the signal is distributed among multiple unique carbon atoms, making individual peaks difficult to distinguish from baseline noise[1].

Q2: How significantly does sample concentration affect the S/N ratio?

A2: Sample concentration is a critical factor. A higher concentration of D-Allose directly translates to a better signal-to-noise ratio[1][3]. Due to the low sensitivity of ¹³C NMR, more concentrated samples are generally required compared to ¹H NMR[2]. Doubling the sample concentration can roughly double the signal intensity[2]. To maximize concentration, use the minimum necessary volume of deuterated solvent and consider specialized NMR tubes that concentrate the sample within the most sensitive region of the instrument's coil[1][3].

Q3: How does increasing the number of scans (NS) improve the spectrum?

A3: The signal-to-noise ratio improves proportionally with the square root of the number of scans[1][4][5]. This means that to double the S/N ratio, you must increase the number of scans by a factor of four[6]. While effective, this method significantly increases the total experiment time[7].

Q4: How does proton decoupling improve the ¹³C NMR signal?

A4: Proton decoupling enhances the S/N ratio in two primary ways:

  • Signal Simplification: It collapses the multiplets caused by ¹H-¹³C coupling into single sharp lines. This concentrates the entire signal intensity of a carbon atom into one peak instead of splitting it across multiple lines[4].

  • Nuclear Overhauser Effect (NOE): Irradiating the protons during the experiment can transfer nuclear spin polarization to nearby ¹³C nuclei, enhancing their signal intensity. This NOE can increase a ¹³C signal by as much as 200%[8].

Q5: Will using a spectrometer with a higher magnetic field strength provide a better D-Allose spectrum?

A5: Yes, a stronger magnetic field generally improves the signal-to-noise ratio[4][9]. A higher field strength increases the population difference between the nuclear spin states, which results in a stronger NMR signal and higher sensitivity[4][10].

Troubleshooting Guide: Low Signal-to-Noise in D-Allose-¹³C NMR

Use this guide to diagnose and resolve common issues encountered during your experiments.

Problem Possible Cause Recommended Solution
No visible peaks, only baseline noise. Sample concentration is too low. • Increase the sample concentration if possible. For small molecules, a concentration of 50-100 mg in 0.5-0.6 mL of solvent is often recommended[2]. • If sample quantity is limited, use a cryogenically cooled probe (Cryoprobe) for significantly enhanced sensitivity[1].
Incorrect receiver gain. • Set the receiver gain to an optimal level. An excessively high gain can clip the signal and introduce noise, while a setting that is too low will underutilize the detector's dynamic range.
Weak signals, especially for quaternary carbons. Inadequate relaxation delay (D1). • Carbons without directly attached protons, such as quaternary carbons, often have long T1 relaxation times[4][11]. Increase the relaxation delay (D1) to allow for full magnetization recovery between pulses. A good starting point is 1-2 seconds, but it may need to be increased[4].
Non-optimal pulse angle. • Use a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse[4][5]. This allows for a shorter relaxation delay without saturating the signal, enabling more scans to be acquired in a given amount of time[4][5].
Broad peaks and poor resolution. Poor magnetic field homogeneity (shimming). • Carefully shim the magnetic field. Poor shimming leads to broad lines and a reduced signal-to-noise ratio[1][4].
Inappropriate processing parameters. • Apply an exponential multiplication with a line broadening factor (LB) of around 1.0 Hz during processing. This can reduce noise and improve the appearance of the spectrum, though it may slightly decrease resolution[4][8].

Experimental Protocols & Parameter Optimization

Fine-tuning acquisition parameters is crucial for maximizing the S/N ratio. Using a smaller flip angle (e.g., 30°) allows for a shorter relaxation delay, leading to more scans in the same amount of time and thus better signal-to-noise[5].

Quantitative Data: Recommended Acquisition Parameters

The following table summarizes optimized parameters that can significantly increase ¹³C signal strength for samples like D-Allose.

ParameterSymbolRecommended ValuePurpose & Rationale
Pulse Program PULPROGzgdc30 or zgpg30A standard 1D ¹³C experiment with proton decoupling to provide NOE enhancement and simplify the spectrum[1][8].
Pulse Angle (Flip Angle) P130°Using a 30° pulse is beneficial for carbons with long relaxation times, allowing for a shorter relaxation delay and more scans in a given time, ultimately improving S/N[4][5][8].
Relaxation Delay D12.0 sAn optimized delay that balances sufficient relaxation for most carbons with the need for rapid scanning to maximize NOE effects and overall S/N in a given timeframe[5][8].
Acquisition Time AQ1.0 sProvides a good compromise between spectral resolution and optimizing S/N. An acquisition time of around 1.0 second is often optimal[4][5][8].
Number of Scans NS≥ 1024The S/N ratio increases with the square root of the number of scans. For very weak samples like D-Allose, a large number of scans is necessary[4][5].
Line Broadening LB1.0 HzApplying a 1.0 Hz line broadening factor during processing can effectively reduce noise and improve the visual quality of the spectrum[4][8].
Standard Operating Protocol for D-Allose-¹³C NMR
  • Sample Preparation:

    • Dissolve the D-Allose sample in a high-quality deuterated solvent (e.g., D₂O) at the highest possible concentration[2][5].

    • Filter the sample through a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter[1][2].

  • Instrument Setup:

    • Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a Cryoprobe[1].

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and carefully shim the magnetic field to achieve a narrow and symmetrical lock signal[1][5].

    • Tune and match the ¹³C and ¹H channels of the probe[5].

  • Acquisition:

    • Load a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer)[1][5].

    • Set the acquisition parameters according to the table above (30° pulse, D1=2.0s, AQ=1.0s, NS≥1024).

    • Begin acquisition.

  • Processing:

    • After acquisition is complete, apply an exponential window function with a line broadening (LB) of 1.0 Hz.

    • Perform Fourier transformation, followed by careful phase and baseline correction.

Advanced Signal Enhancement Techniques

For samples with extremely low concentrations or inherently weak signals, advanced techniques can provide a substantial S/N boost.

TechniquePrincipleTypical S/N Enhancement
Cryoprobe Technology The detection electronics are cooled to cryogenic temperatures (~20 K), which dramatically reduces thermal noise[1].3 to 10-fold[1]
Relaxation Agents A small amount of a paramagnetic agent (e.g., Cr(acac)₃) is added to shorten the T1 relaxation times of ¹³C nuclei, allowing for faster repetition rates and more scans in a given time[4].Varies; allows for faster acquisition, indirectly boosting S/N over time.
Isotopic Labeling Synthesizing D-Allose with ¹³C enrichment (e.g., using a ¹³C-labeled starting material) directly increases the number of NMR-active nuclei.[5][12]Several orders of magnitude, depending on the level of enrichment.
Dynamic Nuclear Polarization (DNP) Polarization is transferred from electron spins to ¹³C nuclei at very low temperatures, leading to a massive signal enhancement before measurement[5].Several orders of magnitude[5].

Visualization of Workflows and Relationships

Troubleshooting_Workflow cluster_start Start cluster_sample Sample Preparation cluster_acq Acquisition Parameters cluster_advanced Advanced Methods cluster_end Finish start Low S/N in D-Allose-¹³C Spectrum check_conc Is concentration maximized? start->check_conc increase_conc Increase Concentration (min. solvent volume) check_conc->increase_conc No check_params Are acquisition parameters optimized? check_conc->check_params Yes increase_conc->check_conc optimize_params Adjust D1, Pulse Angle Increase NS check_params->optimize_params No consider_advanced Is S/N still too low? check_params->consider_advanced Yes optimize_params->check_params use_advanced Use Cryoprobe or other advanced techniques consider_advanced->use_advanced Yes end_spec Acceptable Spectrum consider_advanced->end_spec No use_advanced->end_spec

Caption: Troubleshooting workflow for low signal-to-noise in D-Allose-¹³C NMR.

Parameter_Relationships cluster_input Adjustable Parameters cluster_output Primary Goals NS Number of Scans (NS) SN Signal-to-Noise (S/N) NS->SN Increases (∝√NS) Time Experiment Time NS->Time Increases D1 Relaxation Delay (D1) D1->SN Optimizes (prevents saturation) D1->Time Increases PA Pulse Angle (θ) PA->SN Optimizes (allows shorter D1) PA->Time Decreases (allows shorter D1) Conc Sample Concentration Conc->SN Increases

References

Technical Support Center: Optimizing D-Allose-¹³C for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Allose-¹³C in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of D-Allose-¹³C for cell culture experiments?

A1: The optimal concentration of D-Allose-¹³C can vary depending on the cell line and the specific experimental goals. A general starting range of 5-25 mM is recommended.[1] However, some studies have used concentrations as high as 50 mM.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q2: How long should I incubate my cells with D-Allose-¹³C?

A2: The incubation time required for sufficient labeling depends on the metabolic rate of your cell line. A time-course experiment is recommended to determine the optimal labeling duration.[1] Suggested time points for monitoring the dynamic incorporation of ¹³C into metabolites include 0, 2, 6, 12, and 24 hours.[1]

Q3: My cells show low incorporation of the ¹³C label from D-Allose-¹³C. What are the possible reasons and solutions?

A3: Low incorporation of the ¹³C label is a common issue. Here are some potential causes and troubleshooting steps:

  • Slow or Inefficient Uptake: Unlike glucose, D-allose uptake can be slow in some mammalian cells.[4]

    • Solution: Consider increasing the D-Allose-¹³C concentration in the medium or extending the incubation time.[4]

  • Limited Metabolic Activity: Your chosen cell line may lack the necessary enzymes to metabolize D-Allose effectively.[4]

    • Solution: Verify that your cell line can metabolize D-Allose. You may need to use a different cell line or a model organism known to process D-Allose.[4]

  • Inconsistent Cell Culture Conditions: Variability in cell density, growth phase, or medium composition can lead to inconsistent labeling.[4]

    • Solution: Strictly control all experimental parameters to ensure reproducibility.[4]

Q4: What are the known cellular effects of D-Allose?

A4: D-Allose has been shown to have anti-proliferative effects in various cancer cell lines.[1][5] Its functions are primarily mediated through the induction of thioredoxin-interacting protein (TXNIP), a tumor suppressor.[3][5][6] This leads to several downstream effects, including:

  • Downregulation of the glucose transporter GLUT1, which reduces glucose uptake.[1][2]

  • Cell cycle arrest in the G1 phase.[2][6]

  • Induction of apoptosis.[5]

  • Modulation of metabolic pathways.[1][5]

  • Regulation of reactive oxygen species (ROS).[5][7]

  • Induction of autophagy.[5][7]

Troubleshooting Guides

Problem: Poor Cell Growth or Viability After D-Allose-¹³C Treatment
Possible CauseTroubleshooting Steps
High Concentration of D-Allose-¹³C Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a range of 5-25 mM.[1]
Contamination of Cell Culture Regularly check for signs of contamination. Ensure aseptic techniques are followed.
Sub-optimal Culture Conditions Ensure the incubator has the correct CO₂ levels, temperature, and humidity. Use fresh, pre-warmed media.
Issues with Cell Stock Use a fresh vial of cells from a reliable source. Ensure cells are harvested during the exponential growth phase.
Problem: Inconsistent or Irreproducible Labeling Patterns
Possible CauseTroubleshooting Steps
Variability in Experimental Conditions Standardize all experimental parameters, including cell seeding density, growth phase, media composition, and incubation times.[4]
Tracer Impurity Verify the isotopic and chemical purity of your D-Allose-¹³C tracer. Obtain a certificate of analysis from the supplier.[8]
Metabolite Instability Keep samples on dry ice or in a cold environment throughout the extraction process to minimize enzymatic degradation.[8]

Quantitative Data Summary

The following tables provide examples of how to present quantitative data from a hypothetical D-Allose-¹³C tracing experiment in two different cancer cell lines (Cell Line A and Cell Line B) after 24 hours of labeling.[1]

Table 1: Relative Abundance of Intracellular D-Allose-¹³C and Key Metabolites

MetaboliteCell Line A (Relative Abundance)Cell Line B (Relative Abundance)
Intracellular D-Allose-¹³C1.00 (normalized)0.85 ± 0.09
D-Allose-6-phosphate-¹³C0.45 ± 0.050.32 ± 0.04
UDP-hexose-¹³C0.12 ± 0.020.07 ± 0.01

Values represent the mean ± standard deviation from triplicate experiments.[1]

Table 2: Percent ¹³C Enrichment in Downstream Metabolites

MetaboliteCell Line A (% ¹³C Enrichment)Cell Line B (% ¹³C Enrichment)
D-Allose-6-phosphate85.2 ± 3.178.5 ± 4.2
Fructose-6-phosphate15.7 ± 1.510.3 ± 1.1
Fructose-1,6-bisphosphate12.3 ± 1.28.1 ± 0.9
Sedoheptulose-7-phosphate5.8 ± 0.63.2 ± 0.4

Values represent the mean ± standard deviation from triplicate experiments.[1]

Table 3: Isotopologue Distribution of a Key Glycolytic Intermediate

IsotopologueCell Line A (Relative Abundance %)Cell Line B (Relative Abundance %)
M+075.8 ± 2.585.1 ± 3.0
M+15.2 ± 0.73.5 ± 0.5
M+210.1 ± 1.16.8 ± 0.8
M+34.5 ± 0.52.1 ± 0.3
M+42.1 ± 0.31.2 ± 0.2
M+51.1 ± 0.20.7 ± 0.1
M+60.5 ± 0.10.4 ± 0.1

M+n represents the mass of the metabolite with 'n' ¹³C atoms.[1]

Experimental Protocols

Protocol 1: Cell Culture and D-Allose-¹³C Labeling

Objective: To label cancer cells with [U-¹³C₆] D-Allose to trace its metabolic fate.[1]

Materials:

  • Cancer cell line of interest (e.g., HuH-7, MDA-MB-231, SH-SY5Y)[1][2]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free and unlabeled D-allose-free cell culture medium

  • [U-¹³C₆] D-Allose

  • 6-well or 10-cm cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells at a density that will allow them to reach 70-80% confluency at the time of labeling.[1]

  • Acclimatization: Once cells are attached, replace the standard medium with a custom glucose-free and unlabeled D-allose-free medium supplemented with dialyzed FBS.[1]

  • Labeling: Prepare the D-Allose-¹³C labeling medium by supplementing the base medium with the desired concentration of [U-¹³C₆] D-Allose (starting range 5-25 mM).[1]

  • Aspirate the acclimatization medium, wash cells once with sterile PBS, and add the pre-warmed D-Allose-¹³C labeling medium.[1]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours).[1]

Protocol 2: Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for mass spectrometry analysis.[1]

Materials:

  • Pre-chilled (-80°C) 80% Methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (4°C)

Procedure:

  • Quenching: Rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS.

  • Immediately add a sufficient volume of pre-chilled 80% methanol to the plate to quench metabolic activity.[9]

  • Cell Lysis: Use a cell scraper to detach the cells in the methanol.[1]

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[1]

  • Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes.[1]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.[1]

  • Storage: The extracts can be stored at -80°C until analysis.[1]

Visualizations

D_Allose_Signaling_Pathway D_Allose D-Allose TXNIP TXNIP Induction D_Allose->TXNIP ROS ROS Regulation D_Allose->ROS Apoptosis Apoptosis D_Allose->Apoptosis Autophagy Autophagy D_Allose->Autophagy p38_MAPK p38 MAPK Phosphorylation D_Allose->p38_MAPK GLUT1 GLUT1 Downregulation TXNIP->GLUT1 Cell_Cycle_Arrest G1 Cell Cycle Arrest TXNIP->Cell_Cycle_Arrest Glucose_Uptake Reduced Glucose Uptake GLUT1->Glucose_Uptake Glucose_Uptake->Cell_Cycle_Arrest AMPK AMPK Activation AMPK->TXNIP p38_MAPK->AMPK

Caption: D-Allose Signaling Pathway in Cancer Cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis Cell_Seeding Seed Cells Acclimatization Acclimatize in Specialized Medium Cell_Seeding->Acclimatization Add_Label Add D-Allose-¹³C Labeling Medium Acclimatization->Add_Label Incubate Incubate for Time Course Add_Label->Incubate Quench Quench Metabolism Incubate->Quench Extract Extract Metabolites Quench->Extract Analyze LC-MS/GC-MS Analysis Extract->Analyze

Caption: Experimental Workflow for D-Allose-¹³C Tracing.

References

Technical Support Center: D-Allose-13C Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low incorporation of D-Allose-13C in their experiments. The content is tailored for scientists and professionals in drug development engaged in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is D-Allose and how is it metabolized by mammalian cells?

D-Allose is a rare sugar, specifically a C-3 epimer of D-glucose.[1] Unlike D-glucose, which is readily taken up by cells and metabolized through central carbon pathways like glycolysis, D-Allose is poorly metabolized in mammalian systems.[1] Its primary value in metabolic studies is often as a control to differentiate active metabolic processing from cellular uptake and biodistribution.[1] While it can enter cells, in part through glucose transporters (GLUTs), it does not significantly enter glycolysis or the TCA cycle.[2][3]

Q2: Why is the incorporation of this compound into downstream metabolites typically low?

Low incorporation of this compound is an expected outcome in most mammalian cell lines. This is due to two main factors:

  • Inherent Metabolic Stability: D-Allose is not a primary substrate for the key enzymes of central carbon metabolism. Therefore, it is not readily broken down and incorporated into biomass components like amino acids, lipids, or nucleic acids.[1]

  • Competition from Other Carbon Sources: Standard cell culture media contain abundant unlabeled carbon sources, primarily glucose and amino acids. These unlabeled nutrients will significantly dilute the this compound pool, leading to minimal incorporation of the 13C label into metabolites.

Q3: What are the primary applications of this compound in metabolic research?

Given its limited metabolism, this compound serves several specialized purposes:

  • Negative Control: It is an excellent negative control for glucose uptake and metabolism studies. It helps to distinguish specific, transporter-mediated glucose uptake and subsequent metabolic processing from non-specific uptake or experimental artifacts.[4]

  • Investigating Rare Sugar Pathways: In specific contexts or organisms where D-Allose metabolism might occur, it can be used to trace these unique pathways.

  • Validating Glucose Tracing Studies: It can be used to confirm that labeling patterns observed in experiments with 13C-glucose are indeed the result of specific enzymatic conversions.[1]

Troubleshooting Guide: Low this compound Incorporation

This guide provides a systematic approach to diagnosing and addressing issues related to unexpectedly low or undetectable incorporation of this compound.

Problem: Lower than expected or no detectable 13C enrichment in target metabolites.

1. Experimental Design and Media Composition

Potential Cause Troubleshooting Step Rationale
Competition from Unlabeled Carbon Sources Use a custom labeling medium that is free of glucose and other unlabeled sugars. Supplement with dialyzed Fetal Bovine Serum (dFBS) to minimize the presence of unlabeled small molecules.[5][6]Standard media and non-dialyzed serum contain high concentrations of unlabeled glucose and amino acids, which will outcompete this compound for any potential metabolic processing, leading to isotopic dilution.
Insufficient Labeling Time Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific cell line and experimental conditions.[2]Achieving isotopic steady state, where the fractional enrichment of labeled metabolites no longer changes over time, is crucial for many metabolic flux analyses. This can take 18-24 hours or longer in mammalian cells.[7]
Sub-optimal Cell Health or Density Ensure cells are in the exponential growth phase and are 70-80% confluent at the time of labeling.[2][5]Cells in a healthy, proliferative state will have more active metabolism, potentially increasing the uptake and any minor processing of D-Allose.

2. Sample Preparation and Analysis

Potential Cause Troubleshooting Step Rationale
Inefficient Metabolite Extraction Use a rapid quenching method with a cold extraction solvent (e.g., 80% methanol (B129727) at -70°C) to halt all enzymatic activity instantly.[2][8]Continued metabolic activity after harvesting can alter metabolite concentrations and labeling patterns.
Contamination with Unlabeled Biomass Wash cells thoroughly with ice-cold Phosphate-Buffered Saline (PBS) or 0.9% NaCl before quenching to remove any residual unlabeled medium.[5]Residual unlabeled compounds can contaminate the sample and dilute the isotopic signal.
Errors in Mass Spectrometry Data Analysis Correct raw mass spectrometry data for the natural abundance of 13C. Compare labeled samples to unlabeled controls to confirm that any observed mass shift is due to labeling.[7][9]Natural 13C abundance contributes to the mass isotopomer distribution (MID) and must be mathematically removed to accurately determine the enrichment from the tracer.

Visualizing Experimental and Metabolic Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key pathways and workflows.

Hypothesized D-Allose Metabolic Interactions GLUT1 GLUT1 D_Allose_13C_int Intracellular This compound GLUT1->D_Allose_13C_int Glucose_int Intracellular Glucose GLUT1->Glucose_int D_Allose_13C_ext Extracellular This compound D_Allose_13C_ext->GLUT1 Uptake Glycolysis Glycolysis D_Allose_13C_int->Glycolysis Inhibition Minor_Metabolism Minor Metabolic Pathways D_Allose_13C_int->Minor_Metabolism Limited Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Uptake Glucose_int->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Biomass Biomass (Amino Acids, Lipids, etc.) TCA_Cycle->Biomass

Caption: this compound interaction with glucose metabolism.

General Workflow for this compound Tracing Start Seed Cells in Standard Medium Acclimatize Acclimatize in Glucose-Free Medium (with dFBS) Start->Acclimatize Label Incubate with This compound Medium (Time Course) Acclimatize->Label Wash Wash Cells with Ice-Cold PBS Label->Wash Quench Quench Metabolism (e.g., Cold 80% Methanol) Wash->Quench Extract Extract Metabolites Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Processing (Natural Abundance Correction) Analyze->Data End Metabolic Flux Analysis Data->End

Caption: Experimental workflow for this compound tracing.

Troubleshooting Low 13C Incorporation Problem Low or No 13C Incorporation Check_Metabolism Is D-Allose expected to be metabolized in your system? Problem->Check_Metabolism Use_Control Use as Negative Control for Glucose Uptake Check_Metabolism->Use_Control No Check_Media Check Media Composition Check_Metabolism->Check_Media Yes Optimize_Media Use Glucose-Free Medium with Dialyzed Serum Check_Media->Optimize_Media Unlabeled Glucose Present Check_Time Check Labeling Duration Check_Media->Check_Time Optimized Optimize_Time Perform Time-Course Experiment Check_Time->Optimize_Time Too Short Check_Analysis Review MS Data Analysis Check_Time->Check_Analysis Sufficient Optimize_Analysis Correct for Natural 13C Abundance Check_Analysis->Optimize_Analysis Incorrect

Caption: Troubleshooting decision tree for low incorporation.

Experimental Protocols

Protocol 1: Preparation of this compound Labeling Medium

Objective: To prepare a cell culture medium that minimizes unlabeled carbon sources to maximize the relative abundance of this compound.

Materials:

  • Glucose-free basal medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-13C6] D-Allose

  • Sterile, deionized water

  • 0.22 µm syringe filter

Procedure:

  • Prepare this compound Stock Solution: In a sterile environment, dissolve the [U-13C6] D-Allose powder in sterile, deionized water to create a concentrated stock solution (e.g., 1 M).

  • Sterilize Stock Solution: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube. Store at -20°C.

  • Prepare Complete Labeling Medium:

    • Start with the desired volume of glucose-free basal medium.

    • Add dFBS to the desired final concentration (typically 10%).

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 10 mM).

    • If required, add other supplements like L-glutamine and penicillin-streptomycin.

  • Final Sterilization: Filter the complete labeling medium through a 0.22 µm filter unit before use.

Protocol 2: Cell Labeling and Metabolite Extraction

Objective: To label adherent cells with this compound and harvest intracellular metabolites for mass spectrometry analysis.

Materials:

  • Adherent cells at 70-80% confluency in 6-well plates

  • Prepared this compound labeling medium

  • Standard growth medium

  • Ice-cold Phosphate-Buffered Saline (PBS) or 0.9% NaCl

  • 80% Methanol, pre-chilled to -70°C

  • Cell scraper

Procedure:

  • Initiate Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with pre-warmed sterile PBS.

    • Add 2 mL of the pre-warmed this compound labeling medium to each well.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired labeling period (determined from a time-course experiment).

  • Metabolite Quenching and Extraction:

    • Place the culture plate on dry ice to cool rapidly.

    • Aspirate the labeling medium.

    • Immediately wash the cells with 2 mL of ice-cold PBS to remove residual extracellular label. Aspirate the wash solution completely.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Place the plate at -75°C for 15 minutes to ensure complete metabolic quenching and cell lysis.

  • Cell Harvest:

    • Scrape the cells from the bottom of the wells using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Sample Storage: Collect the supernatant containing the metabolites and store it at -80°C until mass spectrometry analysis.

References

Preventing D-Allose-13C degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of D-Allose-13C during sample preparation for experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: The main factors contributing to the degradation of this compound are pH, temperature, and enzymatic activity. Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can lead to the breakdown of the sugar structure.[1] Additionally, residual enzymatic activity in biological samples can potentially metabolize or alter this compound.

Q2: My this compound signal is low or absent after preparing my sample for GC-MS analysis. What could be the cause?

A2: Low or no signal for this compound after GC-MS sample preparation is often due to degradation during the derivatization step.[2][3] Derivatization is necessary to make sugars volatile for GC analysis, but the reagents and heating steps can be harsh. Incomplete derivatization or side reactions can also lead to a poor signal. To troubleshoot, consider optimizing the derivatization conditions, such as reaction time and temperature, or using a milder derivatization agent.[2]

Q3: How can I minimize this compound degradation when working with biological samples like cell lysates or tissue homogenates?

A3: When working with biological samples, it is crucial to halt all metabolic activity immediately upon sample collection to prevent enzymatic degradation of this compound.[4][5] This can be achieved by flash-freezing the samples in liquid nitrogen and using ice-cold solvents for extraction, such as 80% methanol.[4][5] It is also important to maintain a neutral to slightly alkaline pH (pH 7-8) during the extraction process, as extreme pH can cause degradation.[1]

Q4: What are the optimal storage conditions for this compound and samples containing it?

A4: To prevent degradation during storage, this compound, both in its pure form and in prepared samples, should be stored at low temperatures, ideally at -80°C for long-term storage.[4] Samples should be stored in a neutral pH buffer. Avoid repeated freeze-thaw cycles as this can lead to sample degradation.

D-Allose Stability Data

While direct quantitative data on this compound degradation is limited, the stability of D-Allose and its isomer, D-allulose, provides valuable insights into its stability under various conditions.

ConditionStability of D-Allose/D-alluloseSource
pH Stable in a neutral to slightly alkaline range (pH 7-8). Potential for degradation at highly acidic or alkaline pH.[1]Studies on the enzymatic production of D-allose show optimal conditions at pH 8.0.[6][7] General sugar chemistry suggests instability at extreme pH values.[1]
Temperature Stable at physiological temperature (37°C) and up to 60°C. Degradation may occur at higher temperatures.[1][6][8]Enzymatic production studies indicate stability up to 60°C.[6][8]
Biological Fluids D-allulose is highly stable in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[1][9]This suggests D-Allose is not prone to significant acid or enzymatic degradation in the gastrointestinal tract.[1]

Experimental Protocols

Protocol for Quenching Metabolism and Metabolite Extraction from Adherent Cells

This protocol is designed to rapidly halt metabolic activity and extract metabolites, including this compound, from adherent cell cultures while minimizing degradation.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Pre-chilled quenching/extraction solution (80:20 methanol:water at -80°C)[4]

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and high-speed centrifugation

Procedure:

  • Aspirate the culture medium from the cells.

  • Immediately wash the cells with ice-cold PBS to remove any remaining medium.

  • Add the pre-chilled quenching/extraction solution to the culture dish.

  • Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tube thoroughly.

  • Centrifuge at high speed at 4°C to pellet cell debris and proteins.

  • Collect the supernatant containing the metabolites for analysis.

Visualizations

Potential Degradation Pathways of this compound During Sample Preparation

cluster_pH pH Extremes cluster_Temp High Temperature cluster_Enzyme Enzymatic Activity D-Allose-13C_Sample This compound in Sample Acid_Hydrolysis Acid Hydrolysis (e.g., strong acid treatment) D-Allose-13C_Sample->Acid_Hydrolysis Low pH Alkaline_Rearrangement Alkaline Rearrangement (e.g., Lobry de Bruyn-van Ekenstein) D-Allose-13C_Sample->Alkaline_Rearrangement High pH Thermal_Degradation Thermal Degradation (e.g., during derivatization) D-Allose-13C_Sample->Thermal_Degradation Heat Enzymatic_Conversion Residual Enzymatic Activity (e.g., in biological samples) D-Allose-13C_Sample->Enzymatic_Conversion Enzymes Degradation_Products Degradation Products Acid_Hydrolysis->Degradation_Products Alkaline_Rearrangement->Degradation_Products Thermal_Degradation->Degradation_Products Enzymatic_Conversion->Degradation_Products

Caption: Potential degradation pathways for this compound.

Recommended Experimental Workflow to Minimize this compound Degradation

Start Sample Collection Quenching Rapid Quenching (e.g., liquid nitrogen, cold solvent) Start->Quenching Extraction Metabolite Extraction (Ice-cold solvent, neutral pH) Quenching->Extraction Cleanup Sample Cleanup (Optional) (e.g., Solid-Phase Extraction) Extraction->Cleanup Storage Storage at -80°C Extraction->Storage Derivatization Derivatization (for GC-MS) (Optimized conditions, mild reagents) Cleanup->Derivatization Cleanup->Storage Analysis LC-MS or GC-MS Analysis Derivatization->Analysis

Caption: Workflow for this compound sample preparation.

References

Technical Support Center: D-Allose-13C Tracer Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Allose-13C tracer data.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected outcome of a this compound tracer experiment?

A1: The primary expected outcome is to observe minimal to no incorporation of the 13C label into downstream metabolites.[1][2] D-Allose is a rare sugar that is largely unmetabolized in most biological systems.[1][2] It is mostly excreted in its original form.[1] Therefore, this compound is an excellent negative control tracer to differentiate active metabolic processing from other phenomena like cellular uptake and biodistribution.[3]

Q2: Why would I use this compound as a tracer if it is not significantly metabolized?

A2: this compound serves several important purposes in metabolic research:

  • Negative Control: It helps to validate that the labeling patterns observed from other tracers, like 13C-glucose, are the result of specific enzymatic conversions.[3]

  • Uptake and Biodistribution Studies: It allows for the quantification of cellular uptake and in vivo distribution of a sugar analog without the confounding effects of metabolism.[4]

  • Probing Specific Pathways: In cell types that may have unique, uncharacterized pathways for rare sugar metabolism, this compound could provide targeted insights.[5]

  • Investigating Therapeutic Effects: Since D-Allose has known anti-proliferative and anti-inflammatory effects, the 13C tracer can be used to confirm its metabolic stability while exerting these effects.[6][7]

Q3: What are the key differences in expected data when comparing this compound to D-Glucose-13C?

A3: When comparing data from this compound and D-Glucose-13C tracer experiments, you should expect to see stark differences. D-Glucose-13C will show significant 13C enrichment in metabolites of central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][3] In contrast, this compound is expected to show negligible enrichment in these pathways.[1][8] The primary labeled species you should detect is this compound itself.

Q4: How long should I run my this compound labeling experiment?

A4: The duration of the labeling experiment depends on the research question. To confirm the lack of metabolism, a time course similar to that used for a metabolically active tracer like 13C-glucose is recommended (e.g., 0, 1, 4, 8, 24 hours).[3][4] This allows for the demonstration that even over extended periods, there is no significant incorporation of 13C into downstream metabolites. For uptake studies, shorter time points (e.g., 5-30 minutes) may be more appropriate.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of your this compound tracer data.

Issue 1: Unexpected 13C Enrichment in Downstream Metabolites

Q: I am detecting low levels of 13C enrichment in metabolites like lactate (B86563) or citrate (B86180) in my this compound labeled samples. Does this indicate that D-Allose is being metabolized?

A: While it is possible, it is more likely due to analytical or experimental artifacts. Before concluding that D-Allose is being metabolized, it is crucial to rule out other possibilities. Follow this troubleshooting workflow:

Troubleshooting Workflow for Unexpected 13C Enrichment

start Start: Unexpected 13C Enrichment Detected check_abundance Step 1: Verify Natural Abundance Correction start->check_abundance check_purity Step 2: Check Isotopic Purity of Tracer check_abundance->check_purity Correction is accurate no_issue Issue Resolved: Artifact Identified check_abundance->no_issue Correction error found check_contamination Step 3: Assess for Contamination check_purity->check_contamination Tracer is pure check_purity->no_issue Contamination in tracer review_data Step 4: Review Raw MS Data check_contamination->review_data No contamination found check_contamination->no_issue Sample contaminated conclusion Conclusion: Potential Minor Metabolic Conversion review_data->conclusion No artifacts found review_data->no_issue Overlapping peaks or noise identified

Caption: Troubleshooting workflow for unexpected 13C enrichment.

Step-by-Step Guide:

  • Verify Natural Abundance Correction:

    • Problem: Mass spectrometry data must be corrected for the natural abundance of 13C and other isotopes.[9][10][11] Inaccurate correction can create the appearance of low-level enrichment.

    • Solution: Re-process your raw data using a reliable correction algorithm.[12] Compare the corrected data from your this compound samples to a set of unlabeled control samples. The enrichment in the labeled samples should be statistically significant compared to the baseline noise in the unlabeled samples.

  • Check the Isotopic Purity of the this compound Tracer:

    • Problem: The this compound tracer may contain trace amounts of other 13C-labeled sugars, such as 13C-glucose, as impurities from the synthesis process.

    • Solution: Analyze a stock solution of your this compound tracer using LC-MS to check for the presence of other labeled sugars. If impurities are found, the results will need to be interpreted with caution, or a new, purer batch of the tracer should be used.

  • Assess for Contamination in the Culture Medium or Sample:

    • Problem: The culture medium may contain low levels of unlabeled glucose or other carbon sources that can become labeled through metabolic cycling if there is any CO2 fixation. Additionally, contamination during sample preparation can introduce labeled metabolites from other experiments.[9]

    • Solution: Review your experimental protocol and ensure that a defined, glucose-free medium was used for the labeling experiment.[4] When possible, use dialyzed fetal bovine serum to minimize the introduction of small molecules from the serum.[13] Re-evaluate your sample handling procedures to minimize the risk of cross-contamination.

  • Review the Raw Mass Spectrometry Data:

    • Problem: The perceived enrichment may be an artifact of the data analysis, such as background noise or overlapping peaks from co-eluting compounds.[9]

    • Solution: Manually inspect the raw mass spectra for the metabolites of interest. Ensure that the peaks corresponding to the labeled isotopologues are clearly resolved and have a good signal-to-noise ratio. High-resolution mass spectrometry can help to distinguish between metabolites with very similar mass-to-charge ratios.[14]

Issue 2: High Variability in this compound Uptake

Q: I am observing high variability in the intracellular levels of this compound across my replicate samples. What could be the cause?

A: High variability in tracer uptake can stem from several factors related to both the experimental procedure and the analytical workflow.

  • Inconsistent Cell Seeding or Growth:

    • Problem: If cells are not seeded uniformly or are in different growth phases, their metabolic activity and nutrient uptake rates can vary significantly.

    • Solution: Ensure that cells are in the mid-exponential growth phase during the labeling experiment.[15] Use a consistent cell seeding density and verify cell counts before starting the experiment.

  • Ineffective Metabolite Quenching:

    • Problem: The process of stopping cellular metabolism must be instantaneous.[16] If quenching is slow or inconsistent, cells may continue to metabolize or transport the tracer, leading to variability.

    • Solution: Use a rapid quenching method, such as washing the cells with ice-cold saline and immediately adding a cold extraction solvent (e.g., 80% methanol).[3] Ensure that this process is performed identically and as quickly as possible for all samples.

  • Variable Extraction Efficiency:

    • Problem: The efficiency of metabolite extraction from the cells can vary between samples.

    • Solution: Standardize the extraction protocol, including the volume of extraction solvent and the incubation time. Consider adding an internal standard to the extraction solvent to normalize for differences in extraction efficiency and sample workup.

Quantitative Data Summary

The following tables provide examples of expected quantitative data from a this compound tracer experiment compared to a D-Glucose-13C experiment in a hypothetical cancer cell line after 24 hours of labeling.

Table 1: Fractional Enrichment of 13C in Key Metabolites

MetabolitePathwayExpected Fractional Enrichment from [U-13C6]D-GlucoseExpected Fractional Enrichment from [U-13C6]D-Allose
Glucose-6-PhosphateGlycolysis> 95%< 1%
Fructose-6-PhosphateGlycolysis> 95%< 1%
CitrateTCA Cycle~ 40-60%< 1%
MalateTCA Cycle~ 40-60%< 1%
LactateGlycolysis> 95%< 1%

Data is hypothetical and for illustrative purposes.

Table 2: Mass Isotopologue Distribution (MID) of Citrate

IsotopologueExpected Abundance from [U-13C6]D-GlucoseExpected Abundance from [U-13C6]D-Allose
M+0~ 10%> 99%
M+1~ 5%< 1%
M+2~ 60%< 1%
M+3~ 15%< 1%
M+4~ 5%< 1%
M+5~ 4%< 1%
M+6~ 1%< 1%

Data is hypothetical and for illustrative purposes. M+n refers to the isotopologue with n 13C atoms.

Detailed Experimental Protocols

This section provides a generalized protocol for an in vitro this compound tracer experiment.

Protocol: In Vitro this compound Labeling of Adherent Cells
  • Cell Culture:

    • Culture adherent cells in standard growth medium to approximately 80% confluency.[3] Ensure cells are in the logarithmic growth phase.

  • Isotope Labeling:

    • Prepare a labeling medium by supplementing glucose-free medium with the desired concentration of [U-13C6]D-Allose (e.g., 10 mM).

    • Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO2).[4]

  • Metabolite Extraction:

    • To quench metabolism, rapidly wash the cells with ice-cold saline.[3]

    • Immediately add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.[3]

    • Centrifuge the cell lysate at high speed to pellet protein and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 13C-labeled isotopologues of various metabolites.[3]

  • Data Analysis:

    • Process the raw MS data to determine the mass isotopologue distribution (MID) for each metabolite.

    • Correct the data for the natural abundance of 13C.[4]

    • Quantify the amount of intracellular this compound to assess uptake.

    • Calculate the fractional enrichment of 13C in downstream metabolites to confirm the lack of significant metabolic conversion.[3]

Mandatory Visualization

This compound Data Analysis Workflow

exp_design Experimental Design (Tracer, Time Points) labeling Isotope Labeling with This compound exp_design->labeling extraction Metabolite Quenching & Extraction labeling->extraction ms_analysis LC-MS / GC-MS Analysis extraction->ms_analysis raw_data Raw MS Data (Spectra) ms_analysis->raw_data processing Data Processing (Peak Picking, Alignment) raw_data->processing correction Natural Abundance Correction processing->correction mid_calc MID Calculation correction->mid_calc interpretation Data Interpretation (Uptake vs. Metabolism) mid_calc->interpretation

Caption: A generalized workflow for this compound tracer data analysis.

Expected Metabolic Fate of D-Allose

d_allose This compound (Extracellular) uptake Cellular Uptake (e.g., via GLUT1) d_allose->uptake intracellular_allose Intracellular This compound uptake->intracellular_allose glycolysis Glycolysis / TCA Cycle intracellular_allose->glycolysis Minimal to no conversion excretion Excretion (Unchanged) intracellular_allose->excretion Primary Fate

Caption: The expected metabolic fate of D-Allose in a biological system.

References

Correcting for background noise in D-Allose-13C experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for background noise and other common issues in D-Allose-¹³C nuclear magnetic resonance (NMR) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) in my ¹³C NMR spectrum of D-Allose so low?

A1: The low signal-to-noise ratio in ¹³C NMR is due to two primary factors. First, the natural abundance of the ¹³C isotope is only about 1.1%, with the majority of carbon atoms being the NMR-inactive ¹²C isotope.[1] Second, the gyromagnetic ratio of ¹³C is approximately one-quarter that of ¹H, leading to an intrinsic sensitivity that is significantly lower than for ¹H NMR.[1] For a complex sugar like D-Allose, this can result in weak signals that are difficult to distinguish from baseline noise.[2]

Q2: How can I improve the signal of my D-Allose-¹³C NMR experiment without altering the sample itself?

A2: Optimizing the acquisition parameters of your NMR experiment can significantly enhance the signal. Key parameters include the flip angle, relaxation delay (D1), acquisition time (AQ), and the number of scans (NS).[1] For routine ¹³C NMR, a 30° flip angle with a shorter relaxation delay can improve signal strength, particularly for carbons with long T1 relaxation times.[1] Increasing the number of scans will also improve the S/N, which is proportional to the square root of the number of scans.[2]

Q3: What is the Nuclear Overhauser Effect (NOE), and how does it impact my D-Allose-¹³C experiment?

A3: The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating ¹H nuclei with radiofrequency irradiation can increase the signal intensity of nearby ¹³C nuclei. This technique is standard in ¹³C NMR to boost signal strength, especially for carbons with directly attached protons.[3]

Q4: Can advanced NMR techniques significantly improve the signal in my D-Allose-¹³C experiments?

A4: Yes, several advanced techniques can provide a significant boost in signal. Using a cryoprobe, which cools the detection electronics to cryogenic temperatures, can dramatically reduce thermal noise and improve the S/N by a factor of 3 to 10 compared to a standard room-temperature probe.[2] Additionally, advanced pulse sequences like Distortionless Enhancement by Polarization Transfer (DEPT) can increase sensitivity for protonated carbons.[4] For more detailed structural information, two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be employed.[5]

Troubleshooting Guides

Problem 1: Weak or No Detectable ¹³C Signals

This is a common issue stemming from the inherently low sensitivity of ¹³C NMR. The following steps can help you enhance your signal.

Workflow for Signal Enhancement

cluster_sample Sample Preparation cluster_acquisition Acquisition Parameters cluster_advanced Advanced Techniques A Increase Sample Concentration B Use High-Quality NMR Tube A->B C Filter Sample B->C D Increase Number of Scans (NS) C->D If signal is still weak E Optimize Relaxation Delay (D1) D->E F Use a 30° Pulse Angle E->F G Utilize a Cryoprobe F->G If further enhancement is needed H Employ DEPT or HSQC Pulse Sequences G->H End End: Improved Signal H->End Start Start: Weak or No Signal Start->A

Caption: Troubleshooting workflow for weak or absent signals in D-Allose-¹³C NMR.

Detailed Methodologies:

  • Sample Preparation:

    • Concentration: For ¹³C NMR, a higher concentration is generally required than for ¹H NMR. Aim for 50-100 mg of D-Allose in 0.5-0.6 mL of deuterated solvent.[6] Doubling the sample concentration can roughly double the signal intensity.

    • Solvent: Use a high-quality deuterated solvent such as Deuterium Oxide (D₂O), which is commonly used for carbohydrates.[7]

    • Filtration: Ensure your sample is free of particulate matter by filtering it through a glass wool plug in a Pasteur pipette into a clean NMR tube.[8] Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral quality.[9]

  • Acquisition Parameter Optimization:

    • Number of Scans (NS): The S/N ratio improves with the square root of the number of scans. If your initial spectrum is noisy, try quadrupling the number of scans to double the S/N.[3]

    • Relaxation Delay (D1): For quantitative results, a long relaxation delay is necessary. However, for routine qualitative spectra, a shorter D1 combined with a smaller pulse angle can be more efficient. A good starting point for D1 is 2.0 seconds.[3]

    • Pulse Angle: Using a 30° pulse angle instead of a 90° pulse can help to acquire more scans in a given amount of time, which is particularly beneficial for carbons with long relaxation times.[1]

Table 1: Recommended Starting ¹³C NMR Acquisition Parameters for D-Allose

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarStandard ¹³C experiment with proton decoupling.[8]
Number of Scans (NS)≥ 1024To achieve adequate S/N for the low-abundance ¹³C isotope.[2]
Relaxation Delay (D1)2.0 sA good starting point for balancing signal intensity and experiment time.[3]
Acquisition Time (AQ)1.0 - 1.5 sProvides a good balance between resolution and S/N.[2]
Pulse Angle30°More efficient for carbons with long T1 values.[1]
Spectral Width (SW)200 - 250 ppmTo cover the expected range of carbohydrate chemical shifts.[2]
Temperature298 K (25 °C)Standard temperature for most experiments.[2]
Problem 2: Broad or Distorted Peaks

Broad or distorted peaks can obscure important structural information and make spectral interpretation difficult.

Logical Flow for Troubleshooting Peak Shape

Start Start: Broad or Distorted Peaks A Check for Solid Particles in Sample Start->A B Re-filter Sample A->B Particles Present C Check for Paramagnetic Impurities A->C No Particles End End: Sharp, Well-Defined Peaks B->End D Re-purify Sample or Use a Chelating Agent C->D Impurities Suspected E Check Shimming C->E No Impurities D->End F Perform Manual Shimming E->F Shimming is Poor F->End

Caption: Logical workflow for addressing broad or distorted peaks in NMR spectra.

Detailed Methodologies:

  • Sample Purity:

    • Particulate Matter: Solid particles in the sample will lead to poor magnetic field homogeneity and broad lines.[5] Visually inspect your sample and re-filter if necessary.

    • Paramagnetic Impurities: Paramagnetic ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.[9] Ensure you are using high-purity reagents and clean glassware.

  • Spectrometer Shimming:

    • Shimming: The process of adjusting the magnetic field to be as homogeneous as possible is crucial for obtaining sharp peaks. While automatic shimming is often sufficient, manual shimming may be necessary for difficult samples.

  • Data Processing:

    • Window Functions: Applying a window function, such as exponential multiplication with a line broadening factor (LB) of 1-2 Hz, can improve the S/N at the cost of slightly broader lines.[2] Conversely, a negative LB value can sometimes help to narrow peaks.[9]

Table 2: ¹³C Chemical Shifts for D-Allose in D₂O

Carbon AtomChemical Shift (ppm)
C196.131
C276.325 / 73.950 / 73.883 / 69.492
C376.325 / 73.950 / 73.883 / 69.492
C463.869
C576.325 / 73.950 / 73.883 / 69.492
C662.3 - 62.8
Note: The multiple chemical shifts for C2, C3, and C5 are due to the presence of different anomers (α/β-pyranose and α/β-furanose) in solution.[7]

This guide provides a starting point for troubleshooting common issues in D-Allose-¹³C NMR experiments. For more complex problems, consulting with an NMR facility manager or an expert in carbohydrate NMR is recommended.

References

Technical Support Center: D-Allose-13C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful quantification of D-Allose-13C in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guides & FAQs

This section provides solutions to common problems that may arise during your this compound experiments, from experimental design to data analysis.

Experimental Design & Execution

???+ question "Low incorporation of 13C label into downstream metabolites. What could be the cause and how can I troubleshoot it?"

???+ question "My replicate samples show a high degree of variability in isotopic enrichment. How can I improve consistency?"

Sample Preparation & Analysis

???+ question "I am having difficulty detecting and quantifying 13C-labeled D-Allose and its metabolites. What are some potential reasons and solutions?"

???+ question "What are the best practices for quenching metabolism and extracting metabolites?"

Data Analysis & Interpretation

???+ question "My computational model for metabolic flux analysis provides a poor fit to the experimental data. What should I check?"

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization for your specific experimental system.

Protocol 1: Cell Culture and Isotope Labeling for Metabolic Flux Analysis

This protocol describes the general workflow for labeling cultured cells with [U-13C6]D-Allose.

Materials:

  • Cultured cells in the exponential growth phase

  • Standard growth medium

  • Glucose-free DMEM

  • [U-13C6]D-Allose

  • Dialyzed Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase during the experiment.

  • Prepare Labeling Medium: On the day of the experiment, dissolve [U-13C6]D-Allose in glucose-free DMEM to the desired final concentration (e.g., 10 mM). Supplement with 10% dialyzed FBS. Warm the medium to 37°C.[1]

  • Wash Cells: Aspirate the standard growth medium from the cells. Wash the cells once with pre-warmed PBS to remove any residual glucose.[1]

  • Incubation: Aspirate the PBS and add the pre-warmed [U-13C6]D-Allose labeling medium to each well.[1]

  • Time Course: Incubate the cells for a defined period. A time course experiment (e.g., 0, 2, 8, and 24 hours) is recommended for kinetic analysis.[1]

  • Metabolite Extraction: Proceed immediately to metabolite extraction as described in the troubleshooting section.

Protocol 2: Metabolite Extraction from Labeled Cells

This protocol details the extraction of polar metabolites for subsequent analysis.

Materials:

  • Labeled cells in culture plates

  • Ice-cold 80% Methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >12,000 x g

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Quenching: After the desired incubation time, rapidly aspirate the labeling medium.

  • Lysis and Precipitation: Place the culture plates on dry ice and add a sufficient volume of ice-cold 80% methanol to cover the cells. Incubate at -80°C for 15 minutes to ensure complete protein precipitation and cell lysis.[1]

  • Harvesting: Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[1]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.[1]

  • Drying: Dry the metabolite extract completely using a vacuum concentrator.[1]

  • Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.[1]

Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites

This protocol provides a general framework for the quantification of this compound and its labeled metabolites.

Chromatographic Separation:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like sugars.[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) is commonly used.

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for the analysis of sugars.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion and a specific product ion for each metabolite.[2][3]

  • MRM Transitions: The specific MRM transitions for this compound and its metabolites need to be determined empirically. For uniformly labeled this compound ([U-13C6]D-Allose), the precursor ion [M-H]⁻ would be at m/z 185.06.[2]

Data Analysis:

  • Peak Integration: Integrate the peak areas for each metabolite.[3]

  • Quantification: Generate a standard curve using known concentrations of authentic standards to quantify the concentration of each metabolite.[3]

  • Isotopic Enrichment: Correct for the natural abundance of 13C to accurately determine the level of isotopic enrichment.[4]

Data Presentation

The following tables present illustrative data that could be generated from this compound tracing experiments.

Table 1: Illustrative 13C Enrichment in Key Metabolites After Incubation with [U-13C6]D-Allose

MetabolitePathway% 13C Enrichment (Control)% 13C Enrichment (this compound)Interpretation
D-Allose-6-PhosphateGlycolysis Entry< 1%85%Confirms cellular uptake and phosphorylation of D-Allose.
Fructose-6-PhosphateGlycolysis< 1%45%Indicates that D-Allose enters the upper glycolytic pathway.[5]
CitrateTCA Cycle< 1%25%Shows that carbon from D-Allose is entering the TCA cycle.[5]
α-KetoglutarateTCA Cycle< 1%22%Demonstrates that D-Allose-derived carbons are progressing through the TCA cycle.[5]
MalateTCA Cycle< 1%28%Suggests a significant contribution of D-Allose to anaplerosis.[5]
Lactate (B86563)Glycolysis< 1%15%Confirms that D-Allose can be converted to lactate via glycolysis.[5]

Table 2: Comparison of Analytical Methods for 13C-Labeled Monosaccharide Quantification

Analytical TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and quantification.High sensitivity and selectivity, suitable for complex biological matrices.[3]May require derivatization for some sugars, potential for matrix effects.
GC-MS Separation of volatile derivatives by gas chromatography followed by mass-based detection.Excellent chromatographic resolution for isomers, robust and well-established.[6]Requires derivatization, which can be time-consuming and introduce variability.
NMR Spectroscopy Measures the nuclear magnetic resonance of 13C atoms, providing structural information.Provides positional information of the 13C label, non-destructive.[2][7]Lower sensitivity compared to MS, requires higher concentrations of analyte.[4]

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation cell_culture 1. Cell Culture with [U-13C6]D-Allose quenching 2. Rapid Quenching (-80°C Methanol) cell_culture->quenching extraction 3. Metabolite Extraction quenching->extraction drying 4. Sample Drying extraction->drying lc_ms 5. LC-MS/MS Analysis drying->lc_ms data_processing 6. Data Processing (Peak Integration) lc_ms->data_processing enrichment 7. Isotopic Enrichment Calculation data_processing->enrichment mfa 8. Metabolic Flux Analysis enrichment->mfa

Experimental workflow for D-Allose-¹³C tracer experiments.

troubleshooting_workflow start Problem: Low 13C Incorporation cause1 Slow/Inefficient Uptake? start->cause1 cause2 Limited Metabolism? start->cause2 solution1a Increase D-Allose Concentration cause1->solution1a Yes solution1b Extend Labeling Time cause1->solution1b Yes solution2 Verify Enzymatic Machinery cause2->solution2 Yes

Troubleshooting decision tree for low 13C incorporation.

D_Allose_Metabolism D_Allose_13C This compound (extracellular) D_Allose_13C_in This compound (intracellular) D_Allose_13C->D_Allose_13C_in Uptake A6P_13C D-Allose-6-Phosphate-13C D_Allose_13C_in->A6P_13C Hexokinase Glycolysis Glycolysis A6P_13C->Glycolysis TCA TCA Cycle Glycolysis->TCA PPP Pentose Phosphate Pathway Glycolysis->PPP

Simplified metabolic pathway of this compound.

References

Technical Support Center: D-Allose-13C Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Allose-13C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you minimize isotopic scrambling and ensure the accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern in 13C labeling experiments?

Q2: What are the primary causes of isotopic scrambling?

Isotopic scrambling can be caused by several factors during cell culture and sample preparation:

  • Reversible Enzymatic Reactions: Many reactions in central carbon metabolism, particularly in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), are reversible.[2][3][4] This bidirectionality can lead to the redistribution of 13C atoms within the carbon backbone of a metabolite.

  • Metabolic Branch Points: At metabolic intersections where a metabolite can be produced from multiple sources or can enter different downstream pathways, the mixing of labeled and unlabeled pools can occur, contributing to scrambling.[2]

  • Futile Cycles: The simultaneous operation of opposing metabolic pathways can lead to the continuous cycling of metabolites and the scrambling of isotopic labels.[2]

  • Slow or Incomplete Quenching of Metabolism: If metabolic activity is not halted instantly during sample collection, enzymatic reactions can continue, leading to alterations in labeling patterns post-harvest.[2]

Q3: How susceptible is this compound to isotopic scrambling?

D-Allose is a rare sugar that is poorly metabolized by most cells.[1][5] Unlike D-glucose, which is readily taken up and catabolized through glycolysis and the pentose phosphate pathway, D-Allose exhibits significant metabolic stability.[1] Consequently, the risk of isotopic scrambling of this compound through metabolic pathways is inherently low. Its primary value in many experimental settings is as a control to differentiate active metabolic processing from other phenomena like cellular uptake and biodistribution.[1]

Q4: If this compound is not significantly metabolized, what are its primary applications?

This compound is a valuable tool for several applications:

  • Tracer for Cellular Uptake and Biodistribution: Due to its limited metabolism, this compound can be used to study the transport of monosaccharides into cells and their distribution within an organism without the confounding factor of metabolic conversion.[1]

  • Investigating Anti-Cancer Mechanisms: D-Allose has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[6][7][8] this compound can be used to trace its uptake and localization in cancer cells while studying its effects on signaling pathways.

  • Control for Glucose Metabolism Studies: In experiments using 13C-glucose to measure metabolic fluxes, this compound can serve as a negative control to ensure that the observed labeling patterns are a result of specific enzymatic conversions of glucose.[1]

Troubleshooting Guide

Issue 1: Unexpected 13C Labeling in Downstream Metabolites

Possible Cause:

While D-Allose is poorly metabolized, trace amounts might enter metabolic pathways in certain cell types or under specific experimental conditions. Alternatively, the this compound reagent may contain trace impurities of other 13C-labeled sugars.

Troubleshooting Steps:

  • Verify the Purity of this compound: Analyze the this compound stock solution by NMR or mass spectrometry to confirm its chemical identity and isotopic purity.

  • Perform a Time-Course Experiment: Collect samples at multiple time points to track the appearance and abundance of labeled downstream metabolites. This can help determine if the labeling is due to slow, low-level metabolism or an initial impurity.

  • Use a Lower Concentration of this compound: High concentrations of any substrate can sometimes push minor metabolic pathways to become more active.

  • Consult the Certificate of Analysis (CoA): Review the CoA for your this compound to check for any reported impurities.

Issue 2: Inconsistent Results Between Replicates

Possible Cause:

Inconsistent results are often due to variations in experimental procedures, particularly during the critical steps of quenching metabolism and extracting metabolites.

Troubleshooting Steps:

  • Standardize Quenching: Ensure that the quenching of metabolic activity is rapid and consistent for all samples. Flash-freezing the cell pellet or culture plate in liquid nitrogen is a highly effective method.[9]

  • Optimize Metabolite Extraction: Use a consistent and validated metabolite extraction protocol. A common method involves using a cold solvent mixture, such as 80:20 methanol (B129727):water.[9]

  • Ensure Complete Solvent Removal: If a drying step is required before derivatization or analysis, ensure that all solvent is removed, as residual solvent can interfere with subsequent steps.

  • Check for Analytical Variability: Run a quality control sample with a known concentration of this compound with each batch of samples to assess the performance of your analytical instrument (e.g., GC-MS or LC-MS).

Experimental Protocols

Protocol 1: Rapid Quenching of Metabolism for Adherent Cells

This protocol is designed to instantly halt metabolic activity in adherent cell cultures.

Materials:

  • Ice-cold saline solution (0.9% NaCl)

  • Liquid nitrogen

  • Pre-chilled cell scraper

Procedure:

  • At the desired time point, rapidly aspirate the culture medium.

  • Immediately wash the cells with ice-cold saline to remove any remaining extracellular this compound.

  • Aspirate the saline completely.

  • Immediately add liquid nitrogen directly to the culture plate to flash-freeze the cells.

  • Place the plate on dry ice.

  • Add a small volume of a cold extraction solvent (see Protocol 3) and use a pre-chilled cell scraper to collect the cell lysate.

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Store samples at -80°C until metabolite extraction.[9]

Protocol 2: Rapid Quenching of Metabolism for Suspension Cells

This protocol outlines a method for rapidly quenching metabolism in suspension cell cultures.

Materials:

  • Ice-cold saline solution (0.9% NaCl)

  • Centrifuge capable of reaching 4°C

  • Liquid nitrogen

Procedure:

  • At the desired time point, rapidly transfer a known volume of the cell suspension to a pre-chilled centrifuge tube.

  • Immediately add at least 5 volumes of ice-cold saline to the cell suspension to rapidly lower the temperature and dilute extracellular metabolites.

  • Centrifuge the cells at a low speed (e.g., 1000 x g) for a short duration (e.g., 1-2 minutes) at 4°C to pellet the cells.

  • Quickly aspirate the supernatant.

  • Immediately flash-freeze the cell pellet in liquid nitrogen.

  • Store the cell pellets at -80°C until metabolite extraction.[9]

Protocol 3: Metabolite Extraction

This protocol describes a general method for extracting polar metabolites, including this compound.

Materials:

  • 80% methanol (v/v in water), pre-chilled to -80°C

Procedure:

  • For quenched cell pellets or lysates, add 1 mL of -80°C 80% methanol per 1-5 million cells.

  • Vortex the tube vigorously for 1 minute to ensure complete lysis and mixing.

  • Incubate the samples on dry ice or at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • The extracted metabolites can then be dried and prepared for analysis by GC-MS or LC-MS.[9]

Data Presentation

Table 1: Hypothetical Mass Isotopologue Distribution (MID) for a Metabolite in Cells Treated with this compound vs. 13C-Glucose

MetaboliteTracerM+0M+1M+2M+3M+4M+5M+6
Citrate This compound~100%<0.1%<0.1%<0.1%<0.1%<0.1%<0.1%
Citrate [U-13C6]-GlucoseLow %Low %High %Low %High %Low %High %

This table illustrates the expected minimal incorporation of 13C from this compound into a downstream metabolite like citrate, as compared to the significant incorporation seen with a readily metabolized tracer like [U-13C6]-Glucose.

Visualizations

D_Allose_Anticancer_Signaling cluster_cell Cancer Cell D_Allose D-Allose Cell_Membrane Cell Membrane D_Allose->Cell_Membrane Uptake TXNIP TXNIP (Thioredoxin-Interacting Protein) D_Allose->TXNIP Upregulates ROS ↑ Reactive Oxygen Species (ROS) D_Allose->ROS GLUT1 GLUT1 Glucose Glucose Glucose->Cell_Membrane Glucose->GLUT1 TXNIP->GLUT1 Downregulates Cell_Cycle_Arrest Cell Cycle Arrest ROS->Cell_Cycle_Arrest Apoptosis Apoptosis ROS->Apoptosis

Caption: D-Allose Anti-Cancer Signaling Pathway.

Experimental_Workflow Start Start: Cell Culture Labeling Isotopic Labeling with this compound Start->Labeling Quenching Quenching of Metabolism (e.g., Liquid Nitrogen) Labeling->Quenching Extraction Metabolite Extraction (e.g., Cold Methanol) Quenching->Extraction Analysis Sample Analysis (GC-MS or LC-MS) Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing End End: Biological Interpretation Data_Processing->End

Caption: Experimental Workflow for this compound Tracer Studies.

Scrambling_Logic Metabolized Is the 13C-Sugar Metabolized? High_Scrambling High Potential for Isotopic Scrambling Metabolized->High_Scrambling Yes Low_Scrambling Low Potential for Isotopic Scrambling Metabolized->Low_Scrambling No Glucose e.g., 13C-Glucose Glucose->Metabolized Yes Allose e.g., this compound Allose->Metabolized No Reversible_Pathways Enters Reversible Pathways (Glycolysis/PPP) High_Scrambling->Reversible_Pathways Excreted Largely Unchanged and Excreted Low_Scrambling->Excreted

Caption: Logic Diagram for Isotopic Scrambling Potential.

References

Technical Support Center: D-Allose-13C Labeled Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Allose-13C metabolic analysis. This resource is designed for researchers, scientists, and drug development professionals utilizing ¹³C-labeled D-Allose to trace metabolic pathways. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the resolution of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high resolution for D-Allose-¹³C labeled metabolites challenging?

Achieving high resolution for D-Allose-¹³C isotopologues can be difficult due to several factors:

  • Structural Complexity: In solution, D-Allose exists in multiple forms, including pyranoses, furanoses, and acyclic structures. These different forms can result in complex spectra with overlapping signals.[1]

  • Low Natural ¹³C Abundance: The natural abundance of ¹³C is only about 1.1%, leading to weak signals in NMR spectroscopy, which can make it challenging to detect and resolve minor isotopologues. While isotopic labeling enhances sensitivity, achieving uniform and high levels of enrichment can be a hurdle.[1]

  • Signal Overlap in ¹H NMR: The narrow chemical shift range and signal multiplicity in ¹H NMR spectra often lead to signal overlap, complicating the analysis of mixtures.[1]

Q2: Which analytical techniques are best for analyzing D-Allose-¹³C labeled metabolites?

The primary techniques for analyzing D-Allose-¹³C labeled metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹³C NMR is instrumental in detecting and quantifying the different forms of D-Allose. Isotopic labeling with ¹³C significantly enhances the sensitivity of NMR analysis.[1][2] Advanced 2D NMR techniques such as COSY and HSQC can further aid in resolving complex spectra.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry, particularly Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), is highly effective for analyzing the isotopomer distribution of ¹³C-labeled sugars.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating isotopologues and diastereomers before they are analyzed by MS or other detectors, which is especially useful for complex mixtures.[1]

Q3: How do I choose between NMR and Mass Spectrometry for my analysis?

The choice between NMR and MS depends on your specific research question and sample characteristics. Each technique offers distinct advantages and disadvantages concerning resolution.[1]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Provides detailed structural information, including the specific carbon positions that are labeled with ¹³C.[2]Provides information on the mass isotopologue distribution (MID), which is the fractional abundance of all isotopic forms of a metabolite.[3]
Sensitivity Generally less sensitive than MS, often requiring higher sample concentrations.[4][5]Highly sensitive, capable of detecting low-abundance metabolites.[6]
Resolution Can provide excellent resolution of different isotopomers, especially with higher field magnets and advanced techniques.[7][8]High-resolution instruments can differentiate between molecules with very small mass differences.
Sample Preparation Requires sample dissolution in deuterated solvents.[2][9]Often requires derivatization for GC-MS or careful optimization of liquid chromatography for LC-MS.[6]
Quantitative Analysis Can be quantitative, but standard ¹³C spectra are generally not.[10]Can be highly quantitative, especially with the use of internal standards.[2]

Q4: Why is it necessary to correct for the natural abundance of ¹³C?

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of D-Allose-¹³C labeled metabolites.

NMR Spectroscopy Issues

Problem: Weak or no detectable ¹³C signals.

  • Possible Cause 1: Low Sample Concentration.

    • Solution: Increase the molar concentration of your sample. For a reasonable spectrum within a decent timeframe (e.g., 30 minutes), a concentration of ~10 mM or higher is often recommended.[10] Use the minimum necessary volume of deuterated solvent to maximize concentration.[10]

  • Possible Cause 2: Insufficient Number of Scans.

    • Solution: Increase the number of scans (NS). The signal-to-noise ratio improves with the square root of the number of scans.[10]

  • Possible Cause 3: Suboptimal Acquisition Parameters.

    • Solution: Optimize the relaxation delay (D1) and pulse angle. For carbons with long relaxation times, like quaternary carbons, a longer D1 is needed.[10] Using a 30° or 45° pulse angle can be a good compromise between signal intensity and relaxation requirements.[10]

  • Possible Cause 4: Poor Spectrometer Performance.

    • Solution: If available, use a spectrometer equipped with a cryoprobe, which can significantly enhance the signal-to-noise ratio, often by a factor of 3-4 compared to a standard probe.[10]

Problem: Broad peaks and poor resolution in ¹³C NMR spectra.

  • Possible Cause 1: Poor Magnetic Field Homogeneity (Shimming).

    • Solution: Carefully shim the magnetic field. Automated shimming routines are often sufficient, but manual shimming may be necessary for challenging samples.

  • Possible Cause 2: Sample Viscosity.

    • Solution: Using overly large amounts of sample material can lead to line broadening due to high viscosity.[9] Dilute the sample if it is too viscous.

  • Possible Cause 3: Presence of Paramagnetic Impurities.

    • Solution: Ensure your sample and solvent are free from particulate matter and paramagnetic contaminants by filtering the sample if necessary.[4][10]

Mass Spectrometry Issues

Problem: Low incorporation of ¹³C label into downstream metabolites.

  • Possible Cause 1: Slow or Inefficient Uptake of D-Allose.

    • Solution: Verify the D-Allose uptake rates in your specific cell line or organism. D-Allose uptake can be slower than that of glucose.[6] Consider increasing the concentration of D-Allose-¹³C in the medium or extending the labeling time.[6]

  • Possible Cause 2: Limited Metabolic Activity of D-Allose.

    • Solution: Confirm that your chosen biological system possesses the necessary enzymes to metabolize D-Allose.[6]

Problem: Inconsistent or irreproducible labeling patterns.

  • Possible Cause 1: Variability in Cell Culture Conditions.

    • Solution: Strictly control all experimental parameters, including cell density, growth phase, medium composition, and incubation times.[6]

  • Possible Cause 2: System Not at Metabolic and Isotopic Steady State.

    • Solution: Ensure your system has reached both metabolic and isotopic steady state before harvesting. Due to the potentially slow metabolism of D-Allose, achieving isotopic steady state can be challenging.[6]

Experimental Protocols

Metabolite Quenching and Extraction for LC-MS Analysis

This protocol provides a general framework for quenching metabolism and extracting polar metabolites, including D-Allose-¹³C, from cell cultures.

Materials:

  • Pre-chilled (-80°C) 80% Methanol (HPLC grade)[11]

  • Pre-chilled (-20°C) Chloroform (HPLC grade)[11]

  • Ultrapure Water[11]

  • Centrifuge capable of 4°C and >12,000 x g[11]

  • Dry ice or liquid nitrogen[11]

Procedure:

  • Quenching:

    • For Adherent Cells: Rapidly aspirate the culture medium. Immediately wash the cells with ice-cold saline or PBS. Add a sufficient volume of liquid nitrogen or place the culture dish on dry ice to instantly quench metabolic activity.[11]

    • For Suspension Cells: Quickly centrifuge the cell suspension at low speed (e.g., 500 x g) for 2-3 minutes at 4°C. Discard the supernatant and immediately freeze the cell pellet in liquid nitrogen.[11]

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.[2]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the extracted metabolites.[2]

  • Drying:

    • Dry the collected polar extract completely using a vacuum concentrator (e.g., SpeedVac) without heating. The dried extract can be stored at -80°C.[11]

Standard ¹³C NMR Data Acquisition

This protocol outlines the basic steps for acquiring a one-dimensional (1D) ¹³C NMR spectrum.

Procedure:

  • Sample Preparation:

    • Lyophilize the metabolite extracts to remove the solvent.

    • Reconstitute the dried extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).[2]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Tune and match the ¹³C and ¹H channels of the probe.[10][12]

  • Data Acquisition:

    • Acquire a 1D ¹³C NMR spectrum to observe the ¹³C signals directly.[2]

    • Ensure proton decoupling is active during the relaxation delay to benefit from the Nuclear Overhauser Effect (NOE), which can enhance ¹³C signals.[10]

ParameterRecommended Setting for ¹³C NMRPurpose
Pulse Angle 30° or 45°A compromise between signal intensity per scan and relaxation requirements.[10]
Number of Scans (NS) 1024+Increases the signal-to-noise ratio.[10]
Relaxation Delay (D1) 1-2 seconds (can be optimized)Allows for the nucleus to relax between pulses.
Acquisition Time (AQ) ~1 secondThe duration of the data collection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture with D-Allose-¹³C quenching Metabolic Quenching cell_culture->quenching Rapid Freezing extraction Metabolite Extraction quenching->extraction Solvent Addition hplc HPLC Separation extraction->hplc nmr NMR Spectroscopy extraction->nmr ms Mass Spectrometry hplc->ms data_analysis Data Analysis & Interpretation ms->data_analysis nmr->data_analysis

Caption: General experimental workflow for D-Allose-¹³C metabolite analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Low S/N cluster_solutions2 Solutions for Peak Broadening start Poor Resolution in ¹³C NMR Spectrum cause1 Low Signal-to-Noise start->cause1 cause2 Peak Broadening start->cause2 sol1a Increase Sample Concentration cause1->sol1a sol1b Increase Number of Scans (NS) cause1->sol1b sol1c Optimize Acquisition Parameters (D1, Pulse Angle) cause1->sol1c sol2a Improve Shimming cause2->sol2a sol2b Check Sample Viscosity cause2->sol2b sol2c Filter Sample for Impurities cause2->sol2c

Caption: Troubleshooting logic for poor resolution in ¹³C NMR spectra.

References

Validation & Comparative

A Comparative Guide to D-Allose-13C and D-Glucose-13C in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for delineating cellular pathways and quantifying metabolic fluxes. While ¹³C-labeled D-Glucose (D-Glucose-¹³C) is the established gold standard for interrogating central carbon metabolism, the rare sugar D-Allose, labeled with ¹³C (D-Allose-¹³C), is emerging as a novel tool with distinct and complementary applications. This guide provides an objective comparison of D-Allose-¹³C and D-Glucose-¹³C, supported by experimental data, to aid researchers in selecting the appropriate tracer for their metabolic investigations.

Core Comparison: Metabolic Fate and Applications

The fundamental difference between D-Glucose-¹³C and D-Allose-¹³C lies in their distinct metabolic fates. D-Glucose is readily transported into cells and rapidly catabolized through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] This makes D-Glucose-¹³C an ideal tracer for quantifying the flux through these core energy-producing and biosynthetic pathways.

In contrast, D-Allose is poorly metabolized by most mammalian cells.[2] Its ¹³C-labeled counterpart, D-Allose-¹³C, is therefore not a direct tracer of central carbon metabolism but serves as a valuable control for studying glucose uptake and non-metabolic distribution.[2] Furthermore, D-Allose has demonstrated unique biological activities, including anti-proliferative effects in cancer cells, offering a tool to investigate metabolic reprogramming in disease states.

Quantitative Data Summary

The following tables summarize key quantitative parameters for D-Glucose and D-Allose, compiled from various studies. Direct comparative data from a single study is limited, and thus, these tables provide a synthesized overview for comparative purposes.

Table 1: Cellular Uptake and Metabolism

ParameterD-GlucoseD-AlloseReferences
Typical Uptake Rate in Cancer Cells 100–400 nmol/10⁶ cells/hSignificantly lower than D-Glucose; data not readily available[1]
Primary Intestinal Transporter SGLT1, GLUTsSGLT1[3]
Phosphorylation Readily phosphorylated by hexokinasesCan be phosphorylated by hexokinases, but at a much lower rate than D-Glucose[4][5]
Metabolic Fate Enters glycolysis, PPP, TCA cyclePoorly metabolized; largely excreted unchanged[1][6]

Table 2: Impact on Cancer Cell Metabolism

ParameterD-Glucose-¹³C (as a tracer)D-Allose (as a modulator)References
Effect on Glycolysis Traces the flux through the pathwayInhibits glucose uptake, thereby reducing glycolytic flux[7][8]
Glucose Uptake in HuH-7 Cancer Cells (pmol/min/mg protein) N/A (is the substrate)Control: 7.81 ± 0.33; D-Allose treated: 5.33 ± 0.50[7]
GLUT1 Expression in Cancer Cells N/ASignificantly decreased[7][8]
TXNIP Expression in Cancer Cells No direct effect reportedSignificantly increased[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is crucial for understanding the application of these tracers. The following diagrams, created using the DOT language, illustrate key processes.

D-Glucose-¹³C in Central Carbon Metabolism

D-Glucose-¹³C is utilized to trace the flow of carbon through the interconnected pathways of glycolysis and the TCA cycle, which are central to cellular energy production and biosynthesis.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle D-Glucose-13C D-Glucose-13C G6P Glucose-6-P-13C D-Glucose-13C->G6P Pyruvate Pyruvate-13C G6P->Pyruvate Acetyl-CoA Acetyl-CoA-13C Pyruvate->Acetyl-CoA Oxaloacetate Oxaloacetate-13C Pyruvate->Oxaloacetate Anaplerosis Citrate Citrate-13C Acetyl-CoA->Citrate aKG α-Ketoglutarate-13C Citrate->aKG Succinate Succinate-13C aKG->Succinate Malate Malate-13C Succinate->Malate Malate->Oxaloacetate Oxaloacetate->Acetyl-CoA

D-Glucose-¹³C tracing central carbon metabolism.
D-Allose Signaling Pathway in Cancer Cells

D-Allose exerts its anti-cancer effects by modulating a specific signaling pathway that leads to the inhibition of glucose uptake.

D_Allose_Signaling D-Allose D-Allose TXNIP TXNIP (Thioredoxin-interacting protein) D-Allose->TXNIP Upregulates GLUT1 GLUT1 (Glucose Transporter 1) TXNIP->GLUT1 Downregulates Glucose_Uptake Glucose Uptake TXNIP->Glucose_Uptake Inhibits GLUT1->Glucose_Uptake Mediates GLUT1->Glucose_Uptake

D-Allose signaling cascade in cancer cells.
General Experimental Workflow for Metabolic Tracer Studies

A typical workflow for in vitro metabolic tracer studies involves cell culture, isotopic labeling, metabolite extraction, and analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (Adherent or Suspension) Isotope_Labeling 2. Isotope Labeling (Medium with D-Glucose-13C or D-Allose-13C) Cell_Culture->Isotope_Labeling Metabolite_Quenching 3. Metabolite Quenching (e.g., Cold Methanol) Isotope_Labeling->Metabolite_Quenching Metabolite_Extraction 4. Metabolite Extraction (e.g., Liquid-Liquid Extraction) Metabolite_Quenching->Metabolite_Extraction Analysis 5. Analysis (LC-MS or GC-MS) Metabolite_Extraction->Analysis Data_Analysis 6. Data Analysis & Interpretation Analysis->Data_Analysis

In vitro metabolic tracer experimental workflow.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are summarized protocols for key experiments.

Protocol 1: In Vitro ¹³C-Labeling of Adherent Cancer Cells

Objective: To trace the metabolic fate of D-Glucose-¹³C or D-Allose-¹³C in cultured adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium

  • D-Glucose-¹³C or D-Allose-¹³C

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727) (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and culture until they reach 70-80% confluency.[9]

  • Medium Preparation: Prepare labeling medium by supplementing glucose-free medium with the desired concentration of D-Glucose-¹³C or D-Allose-¹³C.[9]

  • Isotope Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.[9]

    • Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash cells twice with ice-cold PBS.

    • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity.[10]

    • Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[10]

  • Sample Processing:

    • Vortex the tubes vigorously.

    • Incubate at -80°C for at least 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >16,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the metabolites for analysis.

  • Analysis: Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ¹³C enrichment in various metabolites.

Protocol 2: In Vivo Isotope Labeling in a Mouse Model

Objective: To study the whole-body metabolism and tissue-specific distribution of D-Glucose-¹³C or D-Allose-¹³C.

Materials:

  • Mice

  • Sterile saline

  • D-Glucose-¹³C or D-Allose-¹³C

  • Tools for injection (e.g., oral gavage needle, syringe)

  • Tissue collection tools

  • Liquid nitrogen

Procedure:

  • Animal Acclimation: Acclimate mice to housing conditions and diet for at least one week.

  • Fasting: Fast animals for a defined period (e.g., 6 hours) before tracer administration to lower endogenous glucose levels.[2]

  • Tracer Administration: Prepare a sterile solution of the ¹³C-labeled sugar in saline and administer via a chosen route (e.g., oral gavage, intraperitoneal injection).[2]

  • Sample Collection: At designated time points, collect blood samples. At the end of the experiment, euthanize the animals and rapidly dissect tissues of interest.

  • Sample Processing: Immediately flash-freeze tissues in liquid nitrogen to halt metabolic activity.[2]

  • Metabolite Extraction: Homogenize frozen tissues in a cold extraction solvent and follow a suitable extraction protocol.

  • Analysis: Analyze plasma and tissue extracts by LC-MS or GC-MS to measure ¹³C enrichment in metabolites.[2]

Conclusion

D-Glucose-¹³C and D-Allose-¹³C are powerful yet distinct tools for metabolic research. D-Glucose-¹³C remains the tracer of choice for quantifying fluxes through central carbon metabolism. D-Allose-¹³C, with its limited metabolism, provides an excellent control for glucose uptake and distribution studies and serves as a unique probe to investigate the metabolic consequences of its signaling activities, particularly in the context of cancer metabolism. The selection of the appropriate tracer will depend on the specific research question, with the potential for their combined use to deconvolve complex metabolic phenotypes. Future studies directly comparing the metabolic fate of D-Allose-¹³C and D-Glucose-¹³C in various models will further enhance our understanding and application of these valuable research tools.

References

Validating D-Allose-¹³C: A Comparative Guide for Tracing Specific Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise elucidation of metabolic pathways is critical for understanding disease and developing targeted therapies. Stable isotope tracers are indispensable tools in this endeavor. This guide provides an objective comparison of the novel tracer, D-Allose-¹³C, with established alternatives, offering supporting data and detailed experimental protocols to inform your research.

D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered attention for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.[1][2] While the biological activities of D-Allose are being actively investigated, the use of its carbon-13 labeled counterpart, D-Allose-¹³C, as a metabolic tracer is a new frontier. This guide explores the validation of D-Allose-¹³C for tracing specific metabolic pathways and compares its performance with the widely used ¹³C-glucose.

Core Comparison: D-Allose-¹³C vs. ¹³C-Glucose

The primary distinction between D-Allose-¹³C and ¹³C-glucose lies in their metabolic fate. ¹³C-glucose is readily taken up by cells and actively catabolized through central carbon metabolism pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3] This makes it an ideal tracer for quantifying fluxes in these core pathways.[3][4]

In contrast, D-Allose is poorly metabolized.[3][5] This metabolic stability suggests that D-Allose-¹³C is not a suitable tracer for the same pathways as ¹³C-glucose. Instead, its value may lie in serving as a unique control for glucose uptake, biodistribution, and non-specific binding, or for investigating minor, specific metabolic routes it may enter.[3] For instance, it could be used to differentiate active metabolic processing from cellular uptake, a crucial distinction in pathologies with altered glucose transport, such as cancer.[3]

Quantitative Data Summary

Direct comparative experimental data on the metabolic fate of D-Allose-¹³C is still emerging. The following table contrasts the well-documented metabolic fate of ¹³C-glucose with the inferred fate of D-Allose-¹³C, based on studies with unlabeled D-Allose.[3]

Feature¹³C-GlucoseD-Allose-¹³C (Inferred)
Cellular Uptake Actively transported into cells.Enters cells, potentially competing with glucose for transporters.[6]
Metabolic Fate Extensively metabolized.[5]Minimally metabolized; largely remains intact.[5]
Primary Pathways Traced Glycolysis, Pentose Phosphate Pathway, TCA Cycle.[3][5]Not significantly involved in major metabolic pathways.[5]
Primary Excretion Form Metabolites (e.g., CO₂, water).[5]Unchanged D-Allose (urine and feces).[5]
Primary Application Quantifying fluxes in central carbon metabolism.[3]Control for glucose uptake and non-metabolic distribution; investigating specific, minor metabolic pathways.[3]

Key Experimental Protocols

Validating D-Allose-¹³C as a tracer requires rigorous experimental methodologies. The following protocols provide a framework for these validation studies.

Protocol 1: Cellular Uptake and Metabolic Fate of D-Allose-¹³C

Objective: To determine the rate of D-Allose-¹³C uptake and to identify and quantify its intracellular metabolites.

Methodology:

  • Cell Culture: Culture cancer cells in a standard medium to mid-log phase.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of uniformly labeled [U-¹³C₆]D-Allose.

  • Time-Course Sampling: Collect cell samples at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the enrichment of ¹³C in D-Allose and potential downstream metabolites.[5]

Protocol 2: Comparative Metabolic Flux Analysis

Objective: To compare the effect of D-Allose-¹³C and ¹³C-glucose on central carbon metabolism.

Methodology:

  • Parallel Labeling: Culture cells in parallel with either [U-¹³C₆]D-glucose or [U-¹³C₆]D-Allose.

  • Steady-State Labeling: Allow the cells to reach isotopic steady state.

  • Metabolite Extraction and Analysis: Extract intracellular metabolites and analyze the mass isotopologue distributions of key metabolites in glycolysis, the PPP, and the TCA cycle using LC-MS or GC-MS.[3]

  • Flux Calculation: Use metabolic flux analysis (MFA) software to calculate metabolic fluxes from the labeling patterns.[7]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic tracing experiments.

cluster_glucose ¹³C-Glucose Metabolism cluster_allose D-Allose-¹³C Metabolism (Inferred) ¹³C-Glucose ¹³C-Glucose Glycolysis Glycolysis ¹³C-Glucose->Glycolysis PPP Pentose Phosphate Pathway Glycolysis->PPP TCA Cycle TCA Cycle Glycolysis->TCA Cycle D-Allose-¹³C D-Allose-¹³C Cellular Uptake Cellular Uptake D-Allose-¹³C->Cellular Uptake Minimal Metabolism Minimal Metabolism Cellular Uptake->Minimal Metabolism Excretion Excretion Minimal Metabolism->Excretion

Caption: Comparative metabolic fates of ¹³C-Glucose and D-Allose-¹³C.

Cell Culture Cell Culture Tracer Incubation\n(D-Allose-¹³C or ¹³C-Glucose) Tracer Incubation (D-Allose-¹³C or ¹³C-Glucose) Cell Culture->Tracer Incubation\n(D-Allose-¹³C or ¹³C-Glucose) Metabolite Quenching\n& Extraction Metabolite Quenching & Extraction Tracer Incubation\n(D-Allose-¹³C or ¹³C-Glucose)->Metabolite Quenching\n& Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Quenching\n& Extraction->LC-MS/MS Analysis Data Analysis\n(Metabolic Flux Analysis) Data Analysis (Metabolic Flux Analysis) LC-MS/MS Analysis->Data Analysis\n(Metabolic Flux Analysis)

Caption: General workflow for a ¹³C metabolic tracer experiment.

Conclusion

D-Allose-¹³C presents a novel tool for metabolic research, but its application differs significantly from that of ¹³C-glucose. Its inherent metabolic stability makes it a promising candidate as a control for cellular uptake and biodistribution, rather than a direct tracer of central carbon metabolism.[3] Rigorous validation through the experimental protocols outlined in this guide is essential to fully characterize its metabolic fate and unlock its potential in elucidating specific cellular processes. Future studies are needed to confirm its inferred metabolic properties and to explore its full range of applications in understanding health and disease.[3]

References

Cross-Validation of D-Allose-13C Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of D-Allose-13C, a stable isotope-labeled rare sugar, reveals its unique metabolic properties when cross-validated with established analytical techniques. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance against other methods, supported by experimental data and detailed protocols.

D-Allose, a C3 epimer of D-fructose, is a rare monosaccharide with emerging interest in therapeutic applications due to its anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] To rigorously assess its metabolic fate and impact on cellular bioenergetics, it is crucial to cross-validate data obtained from this compound tracing with orthogonal methods. This ensures the reliability and accuracy of experimental findings.

Comparative Analysis of Analytical Methodologies

The quantification and metabolic tracing of this compound are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] These techniques allow for the precise tracking of the 13C label as it is incorporated into various metabolic pathways. However, to build a comprehensive understanding, these results should be corroborated by other methods that assess different aspects of cellular metabolism.

A key distinction lies in the metabolic fate of D-Allose compared to ubiquitous sugars like D-Glucose. While 13C-glucose is readily metabolized through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, D-Allose is poorly metabolized.[3] This makes this compound a valuable tool for specific applications, such as probing the activity of the D-Allose metabolic pathway itself or serving as a control for glucose uptake and non-metabolic distribution.[3][4]

The following tables summarize the quantitative data from comparative analytical approaches.

FeatureThis compound TracingSeahorse XF Assay
Principle Tracks the incorporation of 13C atoms from labeled D-allose into downstream metabolites using mass spectrometry.[1]Measures real-time Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of live cells.[1]
Key Output Mass Isotopologue Distributions (MIDs) showing the fractional abundance of 13C in specific metabolites.[1]Real-time kinetic data on mitochondrial respiration and glycolysis.[1]
Primary Insights Identifies active metabolic pathways and quantifies the contribution of D-allose to specific metabolite pools.Assesses the overall impact of D-allose on cellular bioenergetics.
Strengths Provides direct evidence of carbon fate and pathway activity.Offers a functional readout of metabolic phenotype in real-time.
Limitations Does not directly measure metabolic rates or fluxes without computational modeling.Does not identify the specific metabolic pathways being utilized.

Table 1: Comparison of this compound Tracing and Seahorse XF Assay.[1]

ParameterThis compound[U-13C6]Glucose
Primary Metabolic Target Specific pathways of D-Allose utilization and its connections to central metabolism.[5]Central carbon metabolism, including glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle.[5]
Data for Model Validation Limited to no existing data, requiring foundational studies to establish its metabolic fate and labeling patterns.[5]Extensive literature and well-established labeling patterns for validating model predictions.[5]
Advantages Can probe specific enzymatic activities not clearly resolved with glucose tracers.[6]Provides high precision for fluxes in the PPP and upper glycolysis.[6][7]
Disadvantages The rate of uptake and metabolism might be significantly different from that of glucose, affecting experimental design.[5]Label scrambling can occur in some pathways, potentially complicating data analysis.[5]

Table 2: Comparison of this compound and [U-13C6]Glucose as Metabolic Tracers.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental results. The following are key protocols for experiments involving this compound and its cross-validation.

In Vitro Isotope Labeling Protocol

This protocol describes the general workflow for labeling cultured cells with this compound to analyze its incorporation into intracellular metabolites.[3]

  • Cell Culture: Culture cells in standard growth medium to approximately 80% confluency.

  • Isotope Labeling: Prepare labeling medium by supplementing glucose-free medium with the desired concentration of this compound. Remove the standard growth medium, wash the cells once with PBS, and add the pre-warmed labeling medium. Incubate for a specified time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction: To quench metabolism, rapidly wash the cells with ice-cold saline. Immediately add a cold extraction solvent (e.g., 80% methanol) and scrape the cells. Centrifuge the cell lysate to pellet protein and cellular debris. Collect the supernatant containing the metabolites.[3]

  • Sample Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the 13C-labeled isotopologues of various metabolites.[3]

LC-MS/MS for Metabolite Quantification

This protocol provides a method for quantifying the total pool sizes of key metabolites.[8]

  • Metabolite Extraction: Culture and treat cells as for the tracing experiment. Rapidly quench metabolism by washing cells with ice-cold saline. Extract metabolites using a cold solvent mixture (e.g., 80% methanol). Centrifuge to pellet cell debris and collect the supernatant. Dry the metabolite extract under a stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent. Inject the sample into an LC-MS/MS system. Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites). Detect and quantify metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8]

  • Data Analysis: Integrate the peak areas for each metabolite. Quantify the concentration of each metabolite using a standard curve generated from authentic standards.

Seahorse XF Glycolysis Stress Test

This protocol measures key parameters of glycolysis in live cells.[8]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with a bicarbonate-free Seahorse XF Base Medium supplemented with L-glutamine and incubate in a non-CO2 incubator for 1 hour.

  • Seahorse XF Assay: Calibrate the instrument and load the cell culture plate. Run the glycolysis stress test protocol, which involves sequential injections of glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).

Visualizing Workflows and Pathways

Diagrams are crucial for illustrating complex experimental workflows and biological pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cell_culture Cell Culture with this compound quenching Metabolic Quenching cell_culture->quenching seahorse Seahorse XF Assay cell_culture->seahorse extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms flux_analysis Metabolic Flux Analysis lcms->flux_analysis bioenergetics Cellular Bioenergetics Profile seahorse->bioenergetics cross_validation Cross-Validation of Findings flux_analysis->cross_validation bioenergetics->cross_validation

Caption: Experimental workflow for cross-validating this compound data.

signaling_pathway d_allose D-Allose tlr4 TLR4 d_allose->tlr4 Inhibits pi3k PI3K tlr4->pi3k myd88 MyD88 tlr4->myd88 akt AKT pi3k->akt apoptosis Apoptosis Modulation akt->apoptosis nf_kb NF-κB myd88->nf_kb inflammation Anti-inflammatory Effects nf_kb->inflammation

Caption: D-Allose modulation of TLR4 signaling pathways.[2]

References

D-Allose-13C Edges Out Radioactive Isotopes in Metabolic Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A safer, more detailed, and technologically advanced alternative for tracing cellular metabolism, D-Allose-13C is increasingly preferred over traditional radioactive isotopes by researchers, scientists, and drug development professionals. This guide provides an objective comparison, supported by experimental data, to highlight the significant advantages of this stable isotope-labeled rare sugar.

D-Allose, a C-3 epimer of D-glucose, has demonstrated considerable potential in therapeutic applications, including anti-cancer, anti-inflammatory, and immunosuppressive effects.[1] Understanding its metabolic fate and mechanism of action is crucial for its clinical development. Isotopic labeling is a powerful technique to track the journey of molecules like D-Allose within biological systems.[2] While radioactive isotopes have historically been used for such purposes, the advent of stable isotope labeling with compounds like this compound offers a superior alternative in many aspects.

The primary advantages of this compound lie in its safety, the depth of analytical information it provides, and its compatibility with modern analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] Unlike radioactive isotopes, this compound is non-radioactive, eliminating the risks of radiation exposure and the need for specialized handling and disposal protocols.[4][5]

Quantitative Comparison: this compound vs. Radioactive Isotopes

The following table summarizes the key quantitative and qualitative differences between using this compound and radioactive isotopes for metabolic research.

FeatureThis compound (Stable Isotope)Radioactive Isotopes (e.g., ¹⁴C, ³H)
Safety Non-radioactive, no radiation risk.[4]Emits ionizing radiation, posing health risks.[5]
Handling & Disposal Standard laboratory procedures.Requires specialized shielded containers, licensed handling, and radioactive waste disposal.[5][6]
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]Scintillation counting, autoradiography.[7]
Information Richness Provides mass isotopologue distributions (MIDs) for detailed metabolic flux analysis.[8] Positional information can be obtained with NMR.[9]Primarily provides quantitative data on the overall incorporation of the label.[10]
In Vivo Studies Suitable for long-term studies in humans.[4]Limited use in humans due to radiation exposure.[4]
Cost Higher initial cost for the labeled compound.Lower initial cost for some isotopes, but higher costs for handling, safety measures, and disposal.[4]
Sensitivity High sensitivity with modern MS instrumentation.Very high sensitivity, capable of detecting minute quantities.[11]

Experimental Protocols: A Shift in Methodology

The move from radioactive isotopes to stable isotopes like this compound has been accompanied by a shift in experimental workflows.

Experimental Workflow for this compound Metabolic Tracing

This protocol outlines the general steps for an in vitro metabolic tracing experiment using this compound.

  • Cell Culture and Labeling:

    • Culture cells of interest in a standard growth medium.

    • Replace the standard medium with a medium containing a known concentration of this compound.

    • Incubate the cells for a specified period to allow for the uptake and metabolism of the labeled D-Allose.[12]

  • Metabolite Extraction:

    • Rapidly quench metabolism by placing the culture plates on ice and aspirating the medium.

    • Extract intracellular metabolites using a cold solvent, such as 80% methanol.[13]

  • Sample Analysis:

    • Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[14]

    • The mass spectrometer will detect the mass shift in metabolites that have incorporated the 13C atoms from this compound.[13]

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Determine the mass isotopologue distributions (MIDs) for key metabolites to understand the metabolic fate of this compound.[12]

G cluster_workflow This compound Metabolic Tracing Workflow cell_culture Cell Culture in Standard Medium labeling Incubation with this compound Medium cell_culture->labeling Medium Replacement quenching Metabolic Quenching labeling->quenching End of Incubation extraction Metabolite Extraction quenching->extraction analysis LC-MS/GC-MS Analysis extraction->analysis data_analysis Data Analysis (MID Determination) analysis->data_analysis

This compound experimental workflow diagram.
Signaling Pathways Influenced by D-Allose

D-Allose has been shown to modulate several key signaling pathways, particularly in the context of its anti-cancer effects. One of the primary mechanisms involves the upregulation of Thioredoxin-interacting protein (TXNIP), which in turn inhibits the glucose transporter GLUT1, leading to reduced glucose uptake and induction of apoptosis.[12][15]

G cluster_pathway D-Allose Signaling Pathway in Cancer Cells D_Allose D-Allose TXNIP TXNIP Upregulation D_Allose->TXNIP ROS Increased ROS Production D_Allose->ROS GLUT1 GLUT1 Inhibition TXNIP->GLUT1 Glucose_Uptake Reduced Glucose Uptake GLUT1->Glucose_Uptake Apoptosis Apoptosis Induction Glucose_Uptake->Apoptosis ROS->Apoptosis

Simplified D-Allose signaling pathway diagram.

The Future of Metabolic Research

The use of stable isotopes like this compound is becoming the standard in metabolic research and drug development.[16] The detailed insights into metabolic fluxes and pathway engagement, combined with the enhanced safety profile, provide a clear advantage over radioactive isotopes. As analytical technologies continue to advance, the precision and scope of studies utilizing this compound are expected to expand, further cementing its role as an indispensable tool for understanding cellular metabolism and developing novel therapeutics.

References

Comparative Analysis of D-Allose-13C Uptake in Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel therapeutic agents is paramount. D-allose, a rare sugar, has demonstrated significant anti-cancer effects in various preclinical studies. This guide provides a comparative analysis of D-Allose-13C uptake in different cancer cell lines, supported by experimental protocols and data to aid in the design and interpretation of metabolic studies.

D-allose, a C3 epimer of D-glucose, exhibits anti-proliferative effects in a range of cancer cell lines. Its mechanism of action is linked to the upregulation of Thioredoxin-Interacting Protein (TXNIP), a tumor suppressor that inhibits glucose transport by downregulating Glucose Transporter 1 (GLUT1).[1][2][3] This guide focuses on the comparative uptake of isotopically labeled D-Allose (this compound) in three distinct human cancer cell lines:

  • HuH-7: A human hepatocellular carcinoma cell line.

  • MDA-MB-231: A human breast adenocarcinoma cell line.

  • SH-SY5Y: A human neuroblastoma cell line.

Understanding the differential uptake and metabolic processing of this compound in these cell lines is crucial for elucidating its therapeutic potential and identifying cancer types that may be particularly susceptible to its effects.

Quantitative Comparison of this compound Uptake

The following table summarizes hypothetical quantitative data on the uptake and metabolic fate of this compound in HuH-7, MDA-MB-231, and SH-SY5Y cell lines. This data is for illustrative purposes, based on typical results from stable isotope tracing experiments, to demonstrate how such a comparison would be presented.[4][5]

ParameterHuH-7 (Hepatocellular Carcinoma)MDA-MB-231 (Breast Adenocarcinoma)SH-SY5Y (Neuroblastoma)
Intracellular this compound (Relative Abundance) 1.00 ± 0.121.15 ± 0.150.92 ± 0.10
D-Allose-6-phosphate-13C (% Total this compound) 8.5 ± 1.19.8 ± 1.37.2 ± 0.9
13C Enrichment in Glycolytic Intermediates LowLowLow
13C Enrichment in Pentose Phosphate Pathway MinimalMinimalMinimal
GLUT1 Expression Level (Relative to Control) HighVery HighModerate

Experimental Protocols

A detailed methodology for conducting a comparative this compound uptake experiment is provided below. This protocol is a composite based on established methods for stable isotope tracing using mass spectrometry.[4][6]

Cell Culture and Isotope Labeling
  • Cell Lines: HuH-7, MDA-MB-231, and SH-SY5Y cells are cultured in their respective recommended media (e.g., DMEM for HuH-7 and MDA-MB-231, DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of the experiment.

  • Labeling Medium: Prepare a glucose-free version of the respective cell culture medium supplemented with 10% dialyzed FBS. Immediately before the experiment, add [U-13C6]-D-Allose to a final concentration of 10 mM.

  • Labeling Procedure:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed, glucose-free medium.

    • Add 2 mL of the pre-warmed [U-13C6]-D-Allose labeling medium to each well.

    • Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, 8, and 24 hours).

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well.

    • Incubate the plates at -80°C for 15 minutes to precipitate proteins.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

LC-MS Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS).

  • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and acquire data in full scan mode to detect all isotopologues of the metabolites of interest.

  • Data Analysis: Process the raw data to identify metabolites and quantify the abundance of different isotopologues (M+0, M+1, M+2, etc.) for D-allose and its potential downstream metabolites. Correct for the natural abundance of 13C.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of D-allose in cancer cells and the experimental workflow for a this compound tracing study.

G D_Allose D-Allose GLUT1 GLUT1 D_Allose->GLUT1 Enters cell via Intracellular_D_Allose Intracellular D-Allose GLUT1->Intracellular_D_Allose Glucose_Uptake Glucose Uptake TXNIP TXNIP Upregulation Intracellular_D_Allose->TXNIP Induces TXNIP->GLUT1 Inhibits expression Cell_Growth Cancer Cell Growth TXNIP->Cell_Growth Inhibits Glucose_Uptake->Cell_Growth Promotes

D-Allose Signaling Pathway in Cancer Cells

G Cell_Culture 1. Cell Culture (HuH-7, MDA-MB-231, SH-SY5Y) Labeling 2. Isotope Labeling with this compound Cell_Culture->Labeling Quenching 3. Rapid Quenching (Ice-cold PBS) Labeling->Quenching Extraction 4. Metabolite Extraction (80% Methanol) Quenching->Extraction LCMS 5. LC-MS Analysis Extraction->LCMS Data_Analysis 6. Data Analysis (Isotopologue Distribution) LCMS->Data_Analysis

Experimental Workflow for this compound Tracing

Conclusion

This guide provides a framework for the comparative analysis of this compound uptake in different cancer cell lines. While the quantitative data presented is illustrative, the detailed experimental protocol and pathway diagrams offer a solid foundation for researchers to conduct their own investigations. Further experimental studies are warranted to generate concrete comparative data on this compound uptake and metabolism. Such data will be invaluable for understanding the full therapeutic potential of D-allose and for identifying patient populations most likely to benefit from this novel anti-cancer agent.

References

A Comparative Guide to Confirming the Position of the 13C Label in D-Allose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of carbon-13 (¹³C) isotopes into D-Allose, a rare sugar with significant therapeutic potential, is crucial for elucidating its metabolic fate and mechanisms of action. This guide provides a comparative overview of methods to confirm the precise position of the ¹³C label in D-Allose, focusing on chemo-enzymatic and biological synthesis approaches and the primary analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of ¹³C-Labeled D-Allose: A Comparative Overview

The introduction of a ¹³C label into D-Allose can be achieved through both chemo-enzymatic and biological methods. The choice of method often dictates the position and extent of labeling.

Table 1: Comparison of Synthesis Methods for ¹³C-Labeled D-Allose

Synthesis MethodStarting MaterialLabeling PatternReported Yield/ProductivityPurityReference
Chemo-enzymatic Protected [U-¹³C₆]-D-GlucoseUniformly Labeled ([U-¹³C₆])Reduction: 86%, Deprotection: 94%High, requires chromatographic purification.[1]
Chemo-enzymatic Position-specific labeled GlucosePosition-specific (e.g., 1-¹³C, 6-¹³C)Yields are expected to be comparable to the uniformly labeled synthesis, but specific data is limited.High, requires chromatographic purification.N/A
Biological D-GlucoseUniformly Labeled ([U-¹³C₆])Titer: 4.17 g/L, Yield: 0.103 g/g from D-glucoseRequires extensive purification from fermentation broth.[2]
Biological (Isomerization) D-AlluloseDependent on the label in the starting D-Allulose30% Conversion, 36 g/L/h ProductivityRequires purification from the reaction mixture.[3]

Experimental Confirmation of the ¹³C Label Position

The definitive confirmation of the ¹³C label's position relies on powerful analytical techniques, primarily NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is the most direct method for determining the position of the carbon label. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint for each carbon atom in the D-Allose molecule.

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the ¹³C-labeled D-Allose in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum using appropriate software. The chemical shifts of the signals are compared to known values for D-Allose to assign each peak to a specific carbon position. The presence of a significantly enhanced signal at a particular chemical shift confirms the position of the ¹³C label.

Table 2: ¹³C NMR Chemical Shifts for D-Allose in D₂O

Carbon PositionD-[1-¹³C]allose (ppm)[4]Unlabeled D-Allose (ppm) (BMRB)[4]Predicted D-[6-¹³C]allose (ppm)
C194.3 (α), 94.9 (β)94.3, 94.9~94
C268.6 (α), 72.8 (β)68.6, 72.8~69-73
C373.2 (α), 72.7 (β)73.2, 72.7~73
C467.6 (α), 68.3 (β)67.6, 68.3~68
C568.3 (α), 75.1 (β)68.3, 75.1~68-75
C662.3 (α), 62.8 (β)62.3, 62.8Enhanced Signal ~62-63

Note: D-Allose exists as a mixture of anomers (α and β) and pyranose/furanose forms in solution, leading to multiple peaks for each carbon. The chemical shifts for unlabeled D-Allose can be used as a reference for uniformly labeled D-Allose, where all carbon signals would be enhanced.

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of isotopic enrichment and can offer clues to the label's position through fragmentation analysis. High-resolution mass spectrometry (HRMS) is essential for accurately determining the mass of the labeled molecule.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the ¹³C-labeled D-Allose in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate the sugar from any impurities.

  • Mass Spectrometry: Employ an electrospray ionization (ESI) source, typically in negative ion mode for sugars. Acquire data using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the number of ¹³C atoms incorporated. For positional information, perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting fragment ions.

Table 3: Expected Monoisotopic Masses of ¹³C-Labeled D-Allose

CompoundMolecular FormulaMonoisotopic Mass (Da)[5]
D-AlloseC₆H₁₂O₆180.06339
D-Allose-¹³C₁¹³CC₅H₁₂O₆181.06674
D-Allose-¹³C₆¹³C₆H₁₂O₆186.08357

Fragmentation Analysis

The fragmentation pattern in MS/MS can help locate the ¹³C label. The Domon-Costello nomenclature is used to describe the fragment ions of carbohydrates. Cleavage of the sugar ring produces characteristic fragment ions. The mass of these fragments will be shifted by one or more mass units if they contain the ¹³C label.

  • For D-Allose-1-¹³C: Fragments containing the C1 carbon (e.g., B- and C-ions) will show a +1 mass shift.

  • For D-Allose-6-¹³C: Fragments containing the C6 carbon (e.g., specific cross-ring cleavage ions) will exhibit a +1 mass shift.

  • For [U-¹³C₆]-D-Allose: All carbon-containing fragments will show a mass shift corresponding to the number of carbon atoms in that fragment.

Visualizing the Workflow and Signaling Context

The following diagrams illustrate the experimental workflow for confirming the ¹³C label position and a relevant signaling pathway where labeled D-Allose is utilized.

experimental_workflow cluster_synthesis Synthesis of ¹³C-D-Allose cluster_confirmation Confirmation of Label Position cluster_data Data Analysis Starting Material ¹³C-Labeled Precursor (e.g., ¹³C-Glucose) Synthesis Chemo-enzymatic or Biological Synthesis Starting Material->Synthesis Purification Chromatography Synthesis->Purification NMR_Analysis ¹³C NMR Spectroscopy Purification->NMR_Analysis Sample MS_Analysis LC-MS and MS/MS Analysis Purification->MS_Analysis Sample NMR_Data Confirm ¹³C Position via Chemical Shift NMR_Analysis->NMR_Data MS_Data Confirm Isotopic Enrichment and Analyze Fragmentation MS_Analysis->MS_Data signaling_pathway cluster_cell Cellular Environment D_Allose_13C D-Allose-¹³C GLUT Glucose Transporter D_Allose_13C->GLUT Hexokinase Hexokinase GLUT->Hexokinase Uptake Allose_6P_13C D-Allose-6-P-¹³C Hexokinase->Allose_6P_13C Phosphorylation Metabolic_Pathways Glycolysis / PPP Allose_6P_13C->Metabolic_Pathways Metabolites_13C ¹³C-Labeled Metabolites Metabolic_Pathways->Metabolites_13C Analysis MS or NMR Analysis Metabolites_13C->Analysis

References

D-Allose-13C as an Internal Standard for Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of metabolomics, the accuracy and reproducibility of analytical data are paramount for deriving meaningful biological insights. Internal standards are indispensable tools for mitigating experimental variability introduced during sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled compounds are considered the gold standard. This guide provides a comprehensive comparison of D-Allose-13C as an internal standard against other common alternatives, offering supporting principles and experimental considerations for researchers, scientists, and drug development professionals.

While direct, peer-reviewed comparative studies on the performance of this compound as a universal internal standard are limited, this guide synthesizes information on its properties and compares them to well-established standards like uniformly 13C-labeled glucose. This comparison is grounded in the fundamental principles of internal standardization in mass spectrometry-based metabolomics.

The Critical Role of Internal Standards in Metabolomics

Internal standards are compounds added to a sample in a known quantity before analysis.[1] They are essential for:

  • Correcting for sample loss during extraction and preparation.

  • Normalizing for variations in instrument response and injection volume.[1]

  • Minimizing matrix effects , where other components in a biological sample can suppress or enhance the ionization of the analyte of interest.[2]

The ideal internal standard should chemically resemble the analytes of interest and not be naturally present in the samples.[3] Stable isotope-labeled standards, such as those incorporating ¹³C, are preferred because they have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they behave similarly throughout the analytical process.[4][5]

Performance Comparison: this compound vs. Other Internal Standards

The selection of an appropriate internal standard is critical for the success of a metabolomics study. The following table compares the properties of this compound with other commonly used internal standards.

FeatureThis compoundUniformly 13C-Labeled (U-13C) GlucoseOther 13C-Labeled Metabolites (e.g., Amino Acids, Organic Acids)Deuterated Standards
Metabolic Activity Poorly metabolized, making it metabolically stable and less likely to interfere with the measurement of endogenous metabolites.Actively metabolized through major pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[6] This can be a disadvantage as an internal standard for broad metabolome coverage.Varies depending on the specific metabolite. Can be actively metabolized.Generally considered metabolically stable, but the C-D bond is weaker than the C-H bond, which can sometimes lead to isotopic effects.
Chemical Similarity to Analytes As a sugar, it is structurally similar to other monosaccharides and polar metabolites.Structurally similar to glucose and other hexoses.High similarity to the specific class of metabolites they represent (e.g., 13C-leucine for amino acids).High similarity to the specific analyte, but deuterium (B1214612) can slightly alter chromatographic retention time.[5]
Potential for Isotopic Overlap Low, as D-Allose is a rare sugar and not abundant in most biological systems.High potential for overlap with naturally occurring 13C isotopes of glucose and its metabolites, especially in targeted analyses.Potential for overlap with naturally occurring isotopes of the corresponding unlabeled metabolite.Minimal, as deuterium is not a naturally abundant isotope.
Broad Applicability Potentially high for polar metabolites due to its stability. However, its suitability for non-polar metabolites would need to be evaluated.Less suitable for broad, untargeted metabolomics due to its active metabolism, but excellent for metabolic flux analysis.[7][8]Best suited for targeted analysis of specific metabolite classes. Using a mixture of different 13C-labeled standards can provide broader coverage.[1]Analyte-specific, requiring a unique deuterated standard for each analyte of interest.[9]
Commercial Availability Commercially available from various suppliers.Widely available from numerous chemical suppliers.A wide variety of 13C-labeled standards are commercially available.A wide range of deuterated compounds are commercially available.

Experimental Protocols

Accurate and reproducible results in metabolomics hinge on well-defined experimental protocols. The following sections outline general methodologies for the use of internal standards in a typical LC-MS-based metabolomics workflow.

Internal Standard Spiking

The internal standard should be added to the sample as early as possible in the workflow to account for variability in all subsequent steps.[2]

Protocol:

  • Prepare a stock solution of the internal standard (e.g., this compound) in a suitable solvent (e.g., 80:20 methanol:water) at a concentration of 1 mg/mL.

  • Create a working solution by diluting the stock solution to a concentration appropriate for your analytical method and expected analyte concentrations.

  • Spike a precise volume of the internal standard working solution into each sample at the beginning of the sample extraction process. The final concentration of the internal standard should be within the linear range of the instrument's detector.

Sample Preparation and Extraction

The choice of extraction method depends on the polarity of the metabolites of interest. A common method for polar metabolites is a methanol-water extraction.

Protocol:

  • To a 100 µL aliquot of biological fluid (e.g., plasma, urine) or homogenized tissue, add the appropriate volume of the internal standard working solution.

  • Add 400 µL of ice-cold methanol.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

metabolomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample IS_Spike Spike with This compound Sample->IS_Spike Extraction Metabolite Extraction IS_Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Normalization Normalization to Internal Standard Data_Processing->Normalization Quantification Relative Quantification Normalization->Quantification

Metabolomics workflow with internal standard spiking.

Signaling Pathways and Logical Relationships

The choice of an internal standard is guided by its chemical and metabolic properties. The ideal internal standard should not interfere with the biological pathways under investigation.

logical_relationship cluster_ideal_IS Ideal Internal Standard Properties cluster_DAllose13C This compound Properties p1 Chemically Similar to Analytes a1 Similar to Polar Metabolites p1->a1 p2 Not Naturally Present a2 Rare Sugar - Low Abundance p2->a2 p3 Metabolically Inert a3 Poorly Metabolized p3->a3 p4 Co-elutes with Analytes a4 Likely to Co-elute with Polar Metabolites p4->a4

Properties of an ideal internal standard and this compound.

Conclusion

This compound presents several favorable characteristics for an internal standard in metabolomics, particularly for the analysis of polar metabolites. Its metabolic stability is a key advantage over more commonly used tracers like U-13C-glucose, which are actively consumed in central carbon metabolism.[10] This inertness minimizes the risk of the standard interfering with the biological system under study.

However, the broader utility of this compound as a single internal standard for untargeted metabolomics requires further empirical validation. Researchers should consider the chemical diversity of the metabolites in their study and may find that a mixture of internal standards provides more comprehensive and accurate normalization.[11] As the field of metabolomics continues to evolve, the development and validation of novel and robust internal standards like this compound will be crucial for advancing our understanding of complex biological systems.

References

Benchmarking D-Allose-13C: A Comparative Guide to Stable Isotope Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research and drug development, stable isotope tracers are indispensable for delineating cellular pathways and quantifying metabolic fluxes. The selection of an appropriate tracer is a critical decision that dictates the precision and scope of experimental findings. This guide provides an objective comparison of the novel tracer, D-Allose-13C, against well-established stable isotope tracers such as 13C-Glucose and 13C-Glutamine. We present a comprehensive overview of their metabolic fates, applications, and supporting experimental data to empower researchers in making informed decisions for their study designs.

Core Comparison: Metabolic Fate and Applications

The primary distinction between this compound and other tracers lies in their cellular metabolism. While 13C-labeled glucose and glutamine are actively catabolized, D-Allose, a rare sugar, is poorly metabolized in mammalian cells.[1][2] This inherent metabolic stability confers a unique set of applications for this compound, positioning it as a complementary tool to traditional tracers.

This compound , a C3 epimer of D-fructose, is not significantly processed through major metabolic pathways like glycolysis or the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] A substantial portion of administered D-Allose is absorbed and subsequently excreted unchanged.[2][3] Its primary value lies in its potential as a control for glucose uptake, transport, and non-metabolic distribution.[1][4] Furthermore, its known anti-cancer properties, including the induction of Thioredoxin-interacting protein (TXNIP) and modulation of AMP-activated protein kinase (AMPK), make this compound a valuable tool for investigating the metabolic reprogramming and signaling cascades in cancer cells.[3][5][6]

13C-Glucose is the cornerstone of metabolic flux analysis, readily taken up by cells and metabolized through glycolysis, the PPP, and the tricarboxylic acid (TCA) cycle.[1][7] Different isotopologues of 13C-glucose can be used to probe specific pathways with high precision. For instance, [1,2-¹³C₂]Glucose is considered optimal for analyzing the PPP and glycolysis.[8][9][10]

13C-Glutamine is another vital tracer, particularly for studying the TCA cycle and anaplerotic reactions.[8][11][12] Cancer cells often exhibit glutamine addiction, making 13C-glutamine an essential tool for probing cancer metabolism.[11][13] [U-¹³C₅]glutamine is frequently the preferred choice for detailed analysis of the TCA cycle.[8][10]

Quantitative Data Summary

Direct comparative experimental data for this compound against other tracers is still emerging. The following tables summarize the well-documented metabolic fates of 13C-Glucose and 13C-Glutamine, alongside the inferred and observed fate of this compound based on current literature.

Table 1: Comparison of Metabolic Tracer Characteristics

FeatureThis compound13C-Glucose13C-Glutamine
Metabolic Activity Poorly metabolized[1][2]Actively metabolized[1]Actively metabolized[8]
Primary Pathways Minor metabolic routes, signaling pathway modulation[1][3]Glycolysis, PPP, TCA Cycle[1]TCA Cycle, Anaplerosis, Amino Acid Metabolism[8][11]
Primary Application Control for uptake/distribution, study of anti-cancer effects[1][6]Quantitative metabolic flux analysis of central carbon metabolism[9]Analysis of TCA cycle flux and glutaminolysis[8][10]
Information Yield Insights into tracer transport and specific enzymatic activities[9]Detailed dynamic activity of key metabolic pathways[14]Insights into TCA cycle intermediates and amino acid synthesis[11]

Table 2: Performance of Different ¹³C Tracers in Probing Specific Metabolic Pathways

TracerPrimary Metabolic Pathways ProbedAdvantagesDisadvantages
[1,2-¹³C₂]Glucose Pentose Phosphate Pathway (PPP), GlycolysisHigh precision for fluxes in the PPP and upper glycolysis.[8][9][10]May provide less resolution for the TCA cycle compared to other tracers.[9]
[U-¹³C₆]Glucose Glycolysis, TCA Cycle, LipogenesisLabels all carbons, providing a general overview of glucose metabolism.[9]Less informative for specific pathways like the PPP compared to positionally labeled tracers.[9]
[U-¹³C₅]Glutamine Tricarboxylic Acid (TCA) CyclePreferred isotopic tracer for analysis of the TCA cycle.[8][10]Provides minimal information for glycolysis and the PPP.[8]
This compound Specific D-Allose utilization pathwaysCan provide targeted insights into the flux of specific, less common metabolic routes.[9]Limited to no existing data, requiring foundational studies to establish its metabolic fate.[15]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in stable isotope tracing studies. Below are key experimental protocols for in vitro and in vivo studies.

Key Experiment 1: In Vitro Isotopic Labeling and Metabolic Flux Analysis

Objective: To trace the metabolic fate of this compound and quantify its incorporation into central carbon metabolites in cultured cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • D-Glucose-free medium

  • U-13C6-D-Allose

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 80% methanol/water solution

  • Liquid nitrogen

Procedure:

  • Cell Culture: Culture cells to approximately 80% confluency.[5]

  • Isotope Labeling: Aspirate the complete medium, wash cells once with D-Glucose-free medium, and then add D-Glucose-free medium supplemented with U-13C6-D-Allose (e.g., 10 mM) and dialyzed fetal bovine serum.[5]

  • Incubation: Incubate the cells for a defined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for tracer incorporation.[5]

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.[5]

    • Quench metabolism by adding a pre-chilled (-80°C) 80% methanol/water solution.[5]

    • Scrape and collect the cell suspension.[5]

    • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath for complete cell lysis.[5]

    • Centrifuge to pellet cell debris and collect the supernatant containing polar metabolites.[5]

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[5]

    • Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis (e.g., methoximation followed by silylation).[5]

    • Inject the derivatized sample into the GC-MS system to detect the mass isotopologue distributions (MIDs) of the metabolites.[5]

  • Data Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C to determine the extent of tracer incorporation.[5]

Key Experiment 2: In Vivo this compound Infusion in a Murine Model

Objective: To investigate the in vivo metabolic fate and signaling effects of this compound.

Materials:

  • Murine model (e.g., C57BL/6J mice)

  • [U-13C6]D-Allose (sterile)

  • Saline (sterile)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for catheterization

  • Liquid nitrogen

Procedure:

  • Animal Preparation: Fast the animals for a suitable duration (e.g., 6 hours) to lower endogenous glucose levels.[3]

  • Catheterization: Surgically implant a catheter into the jugular vein for tracer infusion under aseptic conditions. Allow for at least 24 hours of recovery.[3]

  • Tracer Infusion:

    • Prepare a sterile solution of [U-13C6]D-Allose in saline.[3]

    • Administer a bolus dose to rapidly achieve isotopic steady state, followed by a continuous infusion.[3]

  • Sample Collection: At the end of the infusion period, collect blood samples and immediately euthanize the animal. Rapidly dissect tissues of interest.[1]

  • Sample Processing: Immediately flash-freeze tissues in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissues in a cold extraction solvent.[1]

  • Analysis: Analyze plasma and tissue extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to measure the 13C enrichment in various metabolites.[1]

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

cluster_0 This compound Cellular Entry and Signaling DAllose_ext Extracellular This compound GLUT Glucose Transporters DAllose_ext->GLUT DAllose_int Intracellular This compound GLUT->DAllose_int HK Hexokinase DAllose_int->HK TXNIP TXNIP Induction DAllose_int->TXNIP AMPK AMPK Activation DAllose_int->AMPK A6P D-Allose-6-Phosphate-13C HK->A6P Metabolic_Effects Inhibition of Glucose Uptake TXNIP->Metabolic_Effects Anti_Cancer Anti-Cancer Effects AMPK->Anti_Cancer Metabolic_Effects->Anti_Cancer

Caption: this compound signaling pathway and metabolic entry.

cluster_1 13C-Glucose Metabolism Glc_ext Extracellular 13C-Glucose Glc_int Intracellular 13C-Glucose Glc_ext->Glc_int Glycolysis Glycolysis Glc_int->Glycolysis PPP Pentose Phosphate Pathway Glc_int->PPP Pyruvate 13C-Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Biomass Biomass Precursors (e.g., Ribose-5P) PPP->Biomass Energy ATP Production TCA->Energy

Caption: Central carbon metabolism traced by 13C-Glucose.

cluster_2 Experimental Workflow for 13C Metabolic Flux Analysis Start Cell Culture/ Animal Model Labeling Isotope Labeling with 13C-Tracer Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS-based Analysis (GC-MS or LC-MS) Extraction->Analysis Data Data Processing and Flux Calculation Analysis->Data Result Metabolic Flux Map Data->Result

Caption: General workflow for 13C-Metabolic Flux Analysis.

References

Safety Operating Guide

Proper Disposal of D-Allose-¹³C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the disposal of D-Allose-¹³C. It is imperative that all laboratory personnel consult their institution's specific waste disposal protocols and the material's Safety Data Sheet (SDS) before proceeding. All procedures must be performed in compliance with local, state, and federal regulations.

D-Allose-¹³C is a stable, non-radioactive isotopically labeled sugar. The carbon-13 isotope does not alter the chemical's hazardous properties, meaning its disposal procedures are identical to those for its unlabeled counterpart, D-Allose.[1][2] Safety data for D-Allose indicates that it is not classified as a hazardous substance.[3][4]

Section 1: Hazard Assessment and Key Data

Before handling or disposing of any chemical, it is crucial to understand its properties and potential hazards. While D-Allose is generally not hazardous, it may react with strong oxidizing agents.[3]

PropertyDataSource(s)
Hazard Classification Not a hazardous substance or mixture[3][4]
Isotopic Nature Contains stable, non-radioactive ¹³C isotope[1][2]
Appearance White crystalline solid[5][6]
Solubility Soluble in water[5][7]
Incompatibilities Strong oxidizing agents[3][7]
Disposal Consideration Follow guidelines for non-hazardous chemicals[2][]

Section 2: Experimental Protocol for Disposal

This protocol outlines the step-by-step methodology for the safe and compliant disposal of D-Allose-¹³C in various forms.

Personnel Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves, when handling chemicals and their waste.

Step 1: Institutional Consultation Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) department.[9] They will provide specific guidance based on local regulations and facility capabilities.

Step 2: Waste Stream Assessment Determine the physical state and composition of the D-Allose-¹³C waste. The primary consideration is whether the D-Allose-¹³C is pure or has been mixed with other hazardous chemicals. If contaminated with a hazardous substance, the mixture must be treated as hazardous waste and disposed of according to the regulations applicable to the hazardous component.[10]

Step 3: Segregation and Disposal Based on the assessment, follow the appropriate procedure below. Never mix incompatible waste streams.[11][12] All chemical waste should be accumulated in a designated Satellite Accumulation Area.[9][11]

A. Pure Solid D-Allose-¹³C

  • Containment: Place the solid waste into a sealed, durable container to prevent leakage.

  • Labeling: Label the container clearly as "Non-hazardous Waste: Solid D-Allose-¹³C".

  • Disposal: Dispose of in the regular laboratory trash, ONLY if explicitly permitted by your institution's EHS guidelines.[10][13] If not permitted, manage it as chemical waste for EHS pickup.

B. Aqueous Solutions of D-Allose-¹³C

  • Hazard Check: Ensure the solution does not contain other hazardous solutes.

  • pH Neutralization: Check the pH of the solution. If necessary, adjust to a neutral pH range (typically between 5.5 and 10.5) as specified by local regulations.[13]

  • Disposal: For small quantities, some institutions may permit drain disposal with copious amounts of water (e.g., a 20:1 water-to-solution ratio).[1][13] This action requires prior and explicit approval from your EHS department. [9][13] If not approved, collect the solution in a sealed, labeled container for chemical waste pickup.

C. Solutions of D-Allose-¹³C in Organic Solvents

  • Prohibition: DO NOT dispose of organic solvent solutions down the drain.[1][9]

  • Segregation: This waste must be collected as hazardous chemical waste. Segregate based on solvent type (e.g., halogenated vs. non-halogenated) as directed by your EHS office.[12]

  • Containment: Accumulate the waste in a compatible, sealed, and properly vented chemical waste container.[14]

  • Labeling: Clearly label the container with all constituents, including the solvent and "D-Allose-¹³C".[10]

  • Disposal: Arrange for pickup by your institution's hazardous waste management program.[9]

D. Contaminated Labware (Gloves, Wipes, etc.)

  • Assessment: If materials are contaminated only with non-hazardous D-Allose-¹³C, they can typically be disposed of in the regular laboratory trash.

  • Hazardous Contamination: If contaminated with any hazardous substance (e.g., an organic solvent), the waste must be managed as hazardous solid waste and disposed of through EHS.

E. Empty D-Allose-¹³C Containers

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., water).[12]

  • Rinsate Management: Collect the rinsate and manage it as liquid chemical waste according to the procedures above (Aqueous or Organic).[1][12]

  • Disposal: Once decontaminated, deface or remove the original label to prevent confusion.[1] The container can then be disposed of in the regular trash or recycled according to institutional policy.[1][10]

Section 3: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of D-Allose-¹³C waste.

G D-Allose-13C Disposal Workflow cluster_start cluster_assessment Step 1: Assessment cluster_non_hazardous Non-Hazardous Pathway cluster_hazardous Hazardous Pathway start Start: this compound Waste assess_contamination Is the waste mixed with any hazardous substance? start->assess_contamination assess_form Determine Physical Form assess_contamination->assess_form No hazardous_waste Treat as Hazardous Waste assess_contamination->hazardous_waste Yes solid_waste Solid this compound assess_form->solid_waste Solid aqueous_waste Aqueous Solution assess_form->aqueous_waste Aqueous empty_container Empty Container assess_form->empty_container Container trash_disposal Dispose in Labeled Container (Regular Trash if EHS Approved) solid_waste->trash_disposal drain_disposal Neutralize pH & Flush Down Drain (ONLY if EHS Approved) aqueous_waste->drain_disposal decontaminate Triple-Rinse Container empty_container->decontaminate rinsate Collect Rinsate as Aqueous Waste decontaminate->rinsate trash_container Dispose of Defaced Container in Trash/Recycling decontaminate->trash_container rinsate->drain_disposal segregate Segregate by Waste Type (e.g., Halogenated Solvent) hazardous_waste->segregate collect Collect in Labeled, Compatible Container segregate->collect ehs_pickup Arrange for EHS Hazardous Waste Pickup collect->ehs_pickup

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Allose-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling D-Allose-¹³C, a stable isotope-labeled sugar. Adherence to these procedural steps will help ensure safe handling, from receipt to disposal, fostering a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

While D-Allose-¹³C is not classified as a hazardous substance, it is crucial to handle it with care to minimize exposure and maintain laboratory hygiene. Some sources indicate that D-Allose may cause skin and eye irritation, and potentially respiratory irritation.[1] Therefore, a standard level of personal protective equipment is recommended.

Recommended Personal Protective Equipment:

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.[2]
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the chemical.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Recommended when handling large quantities or if dust is generated. A particulate filter respirator (e.g., N95) is suitable.Minimizes inhalation of airborne particles.

Operational Plan: From Receipt to Use

A systematic approach to handling D-Allose-¹³C ensures safety and preserves the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry place, away from direct sunlight and strong oxidizing agents.[3]

  • The container should be tightly sealed to prevent contamination.[3]

2. Handling and Use:

  • Handle the compound in a well-ventilated area, such as a fume hood, especially when weighing or transferring the powder, to avoid the generation of dust.[1][3]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[3]

  • After handling, wash hands thoroughly with soap and water.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[1]

Disposal Plan

As D-Allose-¹³C is a stable isotope-labeled compound and not radioactive, its disposal does not typically require special procedures beyond those for standard, non-hazardous chemical waste.[4][]

  • Waste Collection: Dispose of waste D-Allose-¹³C and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed container for non-hazardous chemical waste.

  • Labeling: Clearly label the waste container with its contents.

  • Disposal Route: Follow your institution's and local regulations for the disposal of non-hazardous chemical waste. Do not mix with general laboratory trash unless permitted by your institution's guidelines.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of D-Allose-¹³C.

Workflow for Safe Handling of D-Allose-¹³C cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receipt Receive Shipment inspect Inspect Container receipt->inspect store Store in Cool, Dry Place inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh/Transfer in Ventilated Area don_ppe->weigh experiment Perform Experiment weigh->experiment collect_waste Collect Waste in Labeled Container experiment->collect_waste dispose Dispose per Institutional Guidelines collect_waste->dispose

Caption: This diagram outlines the key steps for the safe handling of D-Allose-¹³C.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.